molecular formula C8H6F2O2 B1461799 3,4-Difluoro-5-methoxybenzaldehyde CAS No. 881190-46-1

3,4-Difluoro-5-methoxybenzaldehyde

Cat. No.: B1461799
CAS No.: 881190-46-1
M. Wt: 172.13 g/mol
InChI Key: FUBGAZPSMRFXLZ-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methoxybenzaldehyde ( 881190-46-1) is a high-value fluorinated aromatic building block extensively used in advanced organic synthesis, particularly in the pharmaceutical industry . This compound, with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol, is characterized by its aldehyde functional group and a benzene ring substituted with two fluorine atoms and a methoxy group . Its primary application lies as a key intermediate in the development of active pharmaceutical ingredients (APIs), specifically for central nervous system (CNS) agents and antidepressant drugs . The strategic incorporation of fluorine atoms significantly enhances the properties of resulting molecules by improving their metabolic stability, binding affinity, lipophilicity, and membrane permeability, which are critical for optimizing the efficacy and pharmacokinetic profiles of drug candidates . The aldehyde group serves as a versatile handle for various synthetic transformations, including condensation reactions, making it invaluable for constructing complex molecular architectures . Beyond pharmaceuticals, this compound is also utilized in the preparation of agrochemicals and functional materials, where fluorine substitution plays a critical role in performance . This product is offered with a purity of ≥98% and must be stored at 2-8°C under an inert atmosphere to maintain stability . This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, and it is strictly prohibited for personal use.

Properties

IUPAC Name

3,4-difluoro-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBGAZPSMRFXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654222
Record name 3,4-Difluoro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881190-46-1
Record name 3,4-Difluoro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of a viable synthetic pathway for 3,4-difluoro-5-methoxybenzaldehyde, a valuable fluorinated building block in pharmaceutical and materials science research. Acknowledging the structural impracticality of synthesizing this target molecule directly from vanillin, this document presents a robust, multi-step approach starting from a more suitable precursor, 2,3-difluorophenol. Each synthetic step is detailed with mechanistic insights, step-by-step protocols, and justifications for methodological choices, grounded in established chemical principles. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous understanding of fluorinated aromatic aldehyde synthesis.

Introduction and Strategic Rationale

Fluorinated aromatic aldehydes are critical intermediates in modern organic synthesis. The incorporation of fluorine atoms into molecular scaffolds can significantly enhance biological activity, metabolic stability, and lipophilicity, making these compounds highly sought after in drug discovery.[1] this compound, with its specific substitution pattern, offers a unique synthon for constructing complex, biologically active molecules.

A common desire in modern chemical synthesis is the utilization of renewable, bio-based feedstocks. Vanillin (4-hydroxy-3-methoxybenzaldehyde), derived from lignin, is an abundant and attractive starting material for various chemical products.[2][3] However, a preliminary analysis reveals a significant structural disparity between vanillin and the target molecule, this compound.

  • Vanillin: Substituents at positions 1 (CHO), 3 (OCH₃), and 4 (OH).

  • Target Molecule: Substituents at positions 1 (CHO), 3 (F), 4 (F), and 5 (OCH₃).

A synthesis commencing from vanillin would necessitate the removal of the C4-hydroxyl and C3-methoxy groups, followed by the introduction of fluorine atoms at C3 and C4, and a methoxy group at C5. Such a route would be exceedingly complex, low-yielding, and synthetically impractical.

Therefore, this guide presents a more chemically sound and efficient strategy, commencing from the commercially available precursor 2,3-difluorophenol . This approach allows for the systematic construction of the required substitution pattern through a logical sequence of well-established organic transformations.

Overall Synthetic Strategy

The proposed synthesis is a four-step sequence designed to build the target molecule with high regiochemical control. The strategy hinges on first establishing the core 1,2-difluoro-3-methoxybenzene ring system, followed by functionalization to introduce the aldehyde group at the correct position.

Synthetic_Workflow A 2,3-Difluorophenol B 1,2-Difluoro-3-methoxybenzene A->B Methylation C 1,2-Difluoro-3-methoxy-5-nitrobenzene B->C Nitration D 3,4-Difluoro-5-methoxyaniline C->D Reduction E This compound D->E Diazotization & Formylation

Caption: Proposed four-step synthesis of this compound.

Detailed Synthetic Protocol and Mechanistic Discussion

Step 1: Methylation of 2,3-Difluorophenol

Objective: To synthesize 1,2-difluoro-3-methoxybenzene by protecting the phenolic hydroxyl group as a methyl ether. This prevents the acidic proton from interfering with subsequent reactions and modifies the electronic properties of the ring for the upcoming electrophilic substitution.

Reaction: Williamson Ether Synthesis

Methylation cluster_0 Williamson Ether Synthesis 2,3-Difluorophenol 2,3-Difluorophenol 1,2-Difluoro-3-methoxybenzene 1,2-Difluoro-3-methoxybenzene 2,3-Difluorophenol->1,2-Difluoro-3-methoxybenzene CH₃I, K₂CO₃ Acetone, Reflux

Caption: Step 1: Williamson ether synthesis to form the methyl ether.

Discussion: The Williamson ether synthesis is a classic and highly efficient method for preparing ethers. In this step, a weak base, potassium carbonate (K₂CO₃), is sufficient to deprotonate the acidic phenol, forming the corresponding phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl iodide (CH₃I) in an SN2 reaction to yield the desired methyl ether. Acetone is an excellent polar aprotic solvent for this transformation, readily dissolving the reactants and facilitating the SN2 mechanism. The reaction is typically driven to completion by heating under reflux.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-difluorophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone.

  • Stir the suspension and add methyl iodide (1.2 eq.) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with 1M NaOH (aq) to remove any unreacted phenol, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield crude 1,2-difluoro-3-methoxybenzene, which can be purified by distillation if necessary.

ReagentMolar Eq.Purpose
2,3-Difluorophenol1.0Starting Material
Potassium Carbonate1.5Base
Methyl Iodide1.2Methylating Agent
Acetone-Solvent
Step 2: Electrophilic Nitration

Objective: To introduce a nitro group onto the 1,2-difluoro-3-methoxybenzene ring. This nitro group serves as a precursor to the amine, which is essential for the final formylation step.

Reaction: Electrophilic Aromatic Substitution

Discussion: The regioselectivity of this nitration is controlled by the directing effects of the existing substituents. The methoxy group (-OCH₃) is a strong activating, ortho, para-director, while the fluorine atoms are deactivating, ortho, para-directors. The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho and para to it (C4 and C6). However, the position para to the fluorine at C2 is C5. The reaction conditions can be optimized to favor substitution at the C5 position, yielding the desired 1,2-difluoro-3-methoxy-5-nitrobenzene intermediate.[1] This is achieved using a standard nitrating mixture of concentrated nitric and sulfuric acids.

Experimental Protocol:

  • To a flask cooled in an ice-salt bath (0 to -5 °C), add 1,2-difluoro-3-methoxybenzene (1.0 eq.).

  • Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the low temperature.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the substrate over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

ReagentMolar Eq.Purpose
1,2-Difluoro-3-methoxybenzene1.0Substrate
Nitric Acid (conc.)1.1Nitrating Agent
Sulfuric Acid (conc.)-Catalyst/Dehydrating Agent
Step 3: Reduction of the Nitro Group

Objective: To convert the nitro group of 1,2-difluoro-3-methoxy-5-nitrobenzene into a primary amine, forming 3,4-difluoro-5-methoxyaniline.

Reaction: Nitro Group Reduction

Discussion: The reduction of an aromatic nitro group to an aniline is a fundamental and reliable transformation. Several methods are effective, including catalytic hydrogenation (H₂ gas with a palladium catalyst) or using dissolving metals. A common and effective laboratory-scale method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). The tin(II) acts as the reducing agent in the acidic medium.

Experimental Protocol:

  • In a round-bottom flask, suspend 1,2-difluoro-3-methoxy-5-nitrobenzene (1.0 eq.) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq.) in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 1-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly basic (pH > 12). During this process, tin hydroxides will precipitate.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent in vacuo to afford the crude 3,4-difluoro-5-methoxyaniline.

ReagentMolar Eq.Purpose
1,2-Difluoro-3-methoxy-5-nitrobenzene1.0Substrate
Tin(II) Chloride Dihydrate3.0-4.0Reducing Agent
Hydrochloric Acid (conc.)-Acidic Medium
Ethanol-Solvent
Step 4: Conversion of Aniline to Benzaldehyde

Objective: To transform the primary amino group of 3,4-difluoro-5-methoxyaniline into an aldehyde functional group.

Reaction: Sandmeyer-type Reaction followed by Reduction

Discussion: This transformation is the most complex step in the sequence. A direct one-step conversion is difficult. A reliable two-step approach involves converting the aniline to an aryl nitrile via the Sandmeyer reaction, followed by reduction of the nitrile to the aldehyde.

  • Diazotization and Cyanation (Sandmeyer Reaction): The aniline is first converted into a diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). This highly reactive diazonium salt is then treated with a copper(I) cyanide (CuCN) solution, which facilitates the displacement of the diazonium group (N₂) with a cyanide group (-CN), forming the corresponding benzonitrile.

  • Nitrile Reduction: The resulting 3,4-difluoro-5-methoxybenzonitrile is then selectively reduced to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is an excellent reagent for this partial reduction at low temperatures. It forms an intermediate imine-aluminate complex which is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Experimental Protocol:

Part A: Sandmeyer Reaction (Aniline to Nitrile)

  • Dissolve 3,4-difluoro-5-methoxyaniline (1.0 eq.) in a mixture of water and concentrated HCl. Cool the solution to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water, keeping the temperature below 5 °C to form the diazonium salt solution.

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction.

  • Cool the mixture and extract the product with an organic solvent like toluene or ethyl acetate.

  • Wash the organic layer, dry it, and remove the solvent to obtain the crude benzonitrile.

Part B: Nitrile Reduction to Aldehyde

  • Dissolve the crude 3,4-difluoro-5-methoxybenzonitrile from the previous step in a dry, aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.2 eq., typically 1.0 M in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction at this temperature for 2-3 hours.

  • Quench the reaction by the slow, careful addition of methanol, followed by an aqueous workup (e.g., with a saturated solution of Rochelle's salt or dilute HCl).

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the final product, this compound, by silica gel column chromatography.

Reagent (Part A)Molar Eq.Purpose
3,4-Difluoro-5-methoxyaniline1.0Substrate
Sodium Nitrite1.1Diazotizing Agent
Copper(I) Cyanide1.2Cyanide Source/Catalyst
Reagent (Part B)Molar Eq.Purpose
...benzonitrile1.0Substrate
DIBAL-H1.2Reducing Agent

Conclusion

While a synthetic route from the bio-renewable feedstock vanillin to this compound is not directly feasible, this guide outlines a robust and logical four-step synthesis starting from 2,3-difluorophenol. The described pathway employs a series of well-understood and high-yielding reactions, including Williamson ether synthesis, electrophilic nitration, nitro group reduction, and a Sandmeyer/DIBAL-H reduction sequence. By providing detailed protocols and mechanistic explanations, this document serves as a practical resource for chemists aiming to synthesize this and other similarly substituted fluorinated aromatics, which are of high interest in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to 3,4-Difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3,4-Difluoro-5-methoxybenzaldehyde (CAS No. 881190-46-1). As a substituted benzaldehyde derivative, this compound holds significant interest as a building block in medicinal chemistry and drug discovery, primarily due to the influence of its fluorine and methoxy substituents on molecular properties. This document is intended to be a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, offering detailed information on its characteristics, handling, and scientific context.

Introduction: The Significance of Fluorinated Benzaldehydes in Drug Discovery

Substituted benzaldehydes are fundamental precursors in the synthesis of a vast array of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby improving oral bioavailability.

This compound is a trifunctionalized benzene ring, presenting an aldehyde group for further chemical transformations, along with two fluorine atoms and a methoxy group that impart specific electronic and steric properties. This combination makes it a promising starting material for the synthesis of novel therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. Below is a summary of the available data for this compound. It is important to note that while some properties are computationally derived, they provide valuable estimations in the absence of extensive experimental data.

PropertyValueSource
CAS Number 881190-46-1[1]
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol [1]
Appearance White to Yellow SolidSigma-Aldrich
Purity ≥95% - 98% (as offered by suppliers)[2]
Storage Temperature Inert atmosphere, 2-8°C[1]
Melting Point No experimental data available
Boiling Point No experimental data available
Solubility No experimental data available
XLogP3-AA (Computed) 1.6Guidechem
Topological Polar Surface Area 26.3 ŲGuidechem

Synthesis and Reactivity

Synthetic Pathway

While detailed, peer-reviewed synthetic procedures for this compound are not widely published, a potential synthetic route has been identified through chemical supplier databases. This pathway involves the conversion of 5-Bromo-1,2-difluoro-3-methoxybenzene (CAS No. 261762-35-0) to the target aldehyde.[1] This transformation is likely achieved through a metal-halogen exchange followed by formylation, a common strategy for introducing an aldehyde group onto an aromatic ring.

A plausible reaction scheme is depicted below:

Synthesis of this compound start 5-Bromo-1,2-difluoro- 3-methoxybenzene (CAS: 261762-35-0) reagents 1. n-BuLi or Mg 2. DMF start->reagents Metal-Halogen Exchange & Formylation product 3,4-Difluoro- 5-methoxybenzaldehyde (CAS: 881190-46-1) reagents->product caption Plausible synthetic route to this compound. Oxidation_Protocol cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup and Purification A Dissolve this compound in a suitable solvent (e.g., acetone). B Cool the solution in an ice bath. A->B C Slowly add an oxidizing agent (e.g., Jones reagent) dropwise. B->C D Monitor the reaction by TLC. C->D E Quench the reaction (e.g., with isopropanol). D->E F Perform an aqueous workup and extraction. E->F G Purify the product by recrystallization or chromatography. F->G caption Workflow for the oxidation of this compound. Reductive_Amination_Protocol cluster_0 Imine Formation cluster_1 Reduction cluster_2 Workup and Purification A Combine this compound and a primary amine in a suitable solvent (e.g., methanol or dichloroethane). B Stir at room temperature to form the imine intermediate. A->B C Add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride). B->C D Monitor the reaction by TLC or LC-MS. C->D E Quench the reaction with water or an acidic solution. D->E F Extract the product with an organic solvent. E->F G Purify by column chromatography. F->G caption Workflow for the reductive amination of this compound.

References

A Technical Guide to the Spectroscopic Analysis of 3,4-Difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Difluoro-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming its identity, purity, and molecular behavior. This guide offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of each technique and supported by field-proven methodologies.

The strategic placement of two electron-withdrawing fluorine atoms and one electron-donating methoxy group on the benzaldehyde scaffold creates a unique electronic environment. This substitution pattern profoundly influences the spectral characteristics, offering a rich dataset for interpretation. This document serves as a technical resource for researchers, providing not only the spectral data but also the causal logic behind the observed phenomena and the self-validating protocols required for robust scientific inquiry.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and electronic distribution.

Data Interpretation and Mechanistic Insights

The analysis of NMR spectra hinges on understanding how the electronic environment shields or deshields a nucleus from the applied magnetic field. In this molecule, the interplay between the electronegative fluorine atoms, the resonance-donating methoxy group, and the anisotropic effect of the carbonyl group dictates the chemical shifts and coupling constants.

  • ¹H NMR Spectroscopy: The proton spectrum reveals the disposition of the non-fluorine substituents.

    • Aldehyde Proton (H-7): This proton is significantly deshielded by the adjacent, electron-withdrawing carbonyl group, causing its signal to appear far downfield, typically as a singlet due to the absence of vicinal protons.

    • Aromatic Protons (H-2, H-6): The two aromatic protons are chemically non-equivalent. Their chemical shifts are influenced by the combined inductive effects of the fluorine atoms and the resonance effect of the methoxy group. Crucially, they will exhibit coupling to the adjacent fluorine atoms, resulting in complex splitting patterns (e.g., doublet of doublets).

    • Methoxy Protons (-OCH₃): These three protons are equivalent and appear as a sharp singlet, deshielded by the attached oxygen atom.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon skeleton.

    • Carbonyl Carbon (C-7): This carbon experiences the strongest deshielding effect in the molecule and appears at the lowest field, a characteristic feature of aldehydes.[1]

    • Aromatic Carbons (C-1 to C-6): The chemical shifts of the ring carbons are modulated by the substituents. The carbons directly bonded to fluorine (C-3, C-4) will show large, one-bond carbon-fluorine couplings (¹JCF), which are diagnostic. Carbons further away will show smaller, through-bond couplings (²JCF, ³JCF). The carbon attached to the methoxy group (C-5) and the aldehyde (C-1) will also have distinct chemical shifts.

  • ¹⁹F NMR Spectroscopy: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly informative.[2][3][4]

    • The two fluorine atoms (at C-3 and C-4) are in different chemical environments and will thus appear as two distinct signals.

    • These signals will be split into doublets due to coupling to each other (³JFF). Each of these signals will be further split by coupling to the nearby aromatic protons (³JHF and ⁴JHF). The large chemical shift dispersion of ¹⁹F NMR makes spectral interpretation straightforward.[2][3]

Predicted Spectroscopic Data Summary

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Assignment
¹H ~9.85s-CHO
~7.4 - 7.6mJ(H,F) couplingsAr-H
~3.95s-OCH₃
¹³C ~189d~²J(C,F)C HO
~150-160dd¹J(C,F), ²J(C,F)C -F
~140-150dd¹J(C,F), ²J(C,F)C -F
~135-145dJ(C,F)C -OCH₃
~110-125mJ(C,F) couplingsAr-C H
~110-125dJ(C,F)Ar-C -CHO
~56q¹J(C,H)OC H₃
¹⁹F -130 to -150d³J(F,F)Ar-F
-130 to -150d³J(F,F)Ar-F

Note: Predicted values are based on additive models and data from similar structures. Actual experimental values may vary.

Experimental Protocol: NMR Analysis

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: a. Weigh 5-10 mg of high-purity this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Deuterated chloroform (CDCl₃) is often preferred for its relative inertness and minimal spectral overlap.[6] c. Add an internal standard for referencing. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is set to 0.0 ppm. For ¹⁹F NMR, a common reference is trichlorofluoromethane (CFCl₃) at 0.0 ppm.[6][7][8] d. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer frequency onto the deuterium signal of the solvent to correct for magnetic field drift.[6] c. Shim the magnetic field to optimize its homogeneity, which is validated by observing sharp, symmetrical peaks for the solvent and reference signals.[6]

  • Data Acquisition: a. Acquire a standard ¹H spectrum to confirm sample integrity. b. Acquire ¹³C and ¹⁹F spectra. For quantitative ¹⁹F NMR, ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the fluorine nuclei to allow for full magnetization recovery.[2] c. If necessary, perform decoupling experiments (e.g., proton-decoupled ¹³C or ¹⁹F) to simplify spectra and aid in assignments.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Weigh Sample (5-10 mg) B Dissolve in CDCl3 with TMS/CFCl3 Ref. A->B C Transfer to NMR Tube B->C D Lock & Shim C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum (Proton Decoupled) D->F G Acquire 19F Spectrum (Proton Decoupled) D->G H Process FID (FT, Phasing, Baseline) G->H I Reference Spectra (TMS=0, CFCl3=0) H->I J Integrate Peaks & Assign Multiplicity I->J K Determine Coupling Constants (J) J->K L Final Structure Confirmation K->L

Caption: Workflow for NMR spectroscopic analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups.

Data Interpretation and Mechanistic Insights

The IR spectrum of this compound is dominated by absorptions from the carbonyl group, aromatic ring, and C-F bonds.

  • C=O Stretch: The carbonyl stretch of an aromatic aldehyde is a strong, sharp band. Conjugation with the benzene ring lowers its frequency compared to a saturated aldehyde. The electron-withdrawing fluorine atoms will slightly increase the frequency. This peak is expected in the 1690-1715 cm⁻¹ region.[9]

  • Aldehydic C-H Stretch: A unique feature of aldehydes is the C-H stretch of the CHO group. This typically appears as a pair of medium-intensity bands (a Fermi doublet) around 2820 cm⁻¹ and 2720 cm⁻¹.[9]

  • Aromatic C=C Stretches: Vibrations of the benzene ring typically produce several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: The aryl-alkyl ether linkage (Ar-O-CH₃) will exhibit a strong C-O stretching band, typically around 1200-1275 cm⁻¹.

  • C-F Stretches: The C-F bonds give rise to very strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹. These may overlap with other vibrations.

Spectroscopic Data Summary

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3080Medium-WeakC-H StretchAromatic
~2950Medium-WeakC-H Stretch-OCH₃
~2820, ~2720MediumC-H Stretch (Fermi Doublet)Aldehyde (-CHO)
~1705Strong, SharpC=O StretchAromatic Aldehyde
~1600, ~1480Medium-StrongC=C StretchAromatic Ring
~1250StrongC-O StretchAryl-Alkyl Ether
~1150Very StrongC-F StretchAryl Fluoride
Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern, efficient method for analyzing solid samples.[10][11][12][13]

  • Instrument Preparation: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[11] Record a background spectrum of the empty, clean crystal. This is crucial as it is subtracted from the sample spectrum.

  • Sample Application: a. Place a small amount of the solid this compound powder directly onto the ATR crystal. A few milligrams is sufficient.[14] b. Use the built-in pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[11][14]

  • Data Acquisition: a. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. b. The instrument software automatically performs the background subtraction.

  • Cleaning: a. Release the pressure clamp, remove the bulk of the sample, and clean the crystal surface with a soft cloth or swab lightly dampened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.[10]

Workflow Visualization

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Measurement cluster_process Data Processing A Clean ATR Crystal B Acquire Background Spectrum (Air) A->B C Place Solid Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Automatic Background Subtraction E->F G Identify Peak Wavenumbers F->G H Assign Vibrational Modes G->H I Final Spectrum Interpretation H->I

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation.[15][16]

Data Interpretation and Mechanistic Insights

The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

  • Molecular Ion (M⁺•): The molecular formula C₈H₆F₂O₂ gives a molecular weight of 172.13 g/mol . The molecular ion peak, [C₈H₆F₂O₂]⁺•, should be observed at m/z 172. This peak confirms the molecular weight of the compound.

  • Key Fragmentation Pathways: Aromatic aldehydes exhibit characteristic fragmentation patterns.[17]

    • Loss of H• (M-1): Alpha-cleavage of the aldehydic C-H bond is very common, leading to a strong peak at m/z 171, corresponding to the stable aroylium cation [M-H]⁺.[17][18]

    • Loss of •CHO (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical, giving a peak at m/z 143 for the [C₇H₅F₂O]⁺ ion.

    • Loss of CO (M-28): Following the loss of the aldehydic hydrogen, the resulting aroylium ion (m/z 171) can lose a molecule of carbon monoxide to form a fluorinated methoxy-phenyl cation at m/z 143. This is a common fragmentation for aromatic aldehydes.[18]

    • Loss of •CH₃ (M-15): The methoxy group can fragment via loss of a methyl radical from the molecular ion, yielding a peak at m/z 157.

Spectroscopic Data Summary

Table 3: Predicted Key Ions in the EI Mass Spectrum of this compound

m/zPredicted Ion FormulaIdentity/Origin
172[C₈H₆F₂O₂]⁺•Molecular Ion (M⁺•)
171[C₈H₅F₂O₂]⁺[M-H]⁺ (Aroylium cation)
143[C₇H₅F₂O]⁺[M-CHO]⁺ or [M-H-CO]⁺
157[C₇H₃F₂O₂]⁺[M-CH₃]⁺
Experimental Protocol: Electron Ionization (EI-MS) Analysis

This protocol outlines a standard approach for obtaining an EI mass spectrum, often coupled with Gas Chromatography (GC) for sample introduction.

  • Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., dichloromethane or methanol).

  • Instrument Setup (GC-MS): a. Set the GC oven temperature program to ensure the analyte elutes as a sharp peak. b. Set the injector temperature (e.g., 250 °C) and transfer line temperature (e.g., 280 °C) to ensure volatilization without thermal decomposition.

  • Ionization and Analysis: a. The sample is introduced into the ion source, where it is bombarded by a beam of high-energy electrons (typically 70 eV).[19][20] This energy level is standardized to allow for comparison with spectral libraries.[19][20] b. The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole). c. The mass analyzer separates the ions based on their m/z ratio. d. The detector records the abundance of each ion.

Workflow Visualization

MS_Workflow cluster_intro Sample Introduction (GC) cluster_ms Mass Spectrometry cluster_data Data Analysis A Inject Dilute Sample B Vaporization in Injector A->B C Separation on GC Column B->C D Electron Ionization (70 eV Source) C->D E Ion Acceleration D->E F Mass Analysis (Quadrupole) E->F G Ion Detection F->G H Generate Mass Spectrum (Abundance vs. m/z) G->H I Identify Molecular Ion Peak (M+) H->I J Analyze Fragmentation Pattern I->J K Propose Fragment Structures J->K L Confirm Molecular Structure K->L

Caption: Workflow for GC-EI-MS analysis.

References

A Technical Guide to the Solubility of 3,4-Difluoro-5-methoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Difluoro-5-methoxybenzaldehyde. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and detailed experimental protocols to empower researchers in drug development and chemical synthesis. We present a theoretical framework for predicting solubility in various organic solvents, a robust, step-by-step methodology for empirical determination, and essential safety considerations. This guide is intended to be a practical resource for scientists and researchers, enabling them to make informed decisions regarding solvent selection, formulation, and reaction optimization involving this compound.

Introduction: The Significance of Solubility in a Research Context

This compound is an aromatic aldehyde with potential applications as a building block in medicinal chemistry and materials science. The strategic placement of fluoro- and methoxy- groups on the benzaldehyde scaffold can significantly influence its reactivity, bioavailability, and ultimately, its utility in novel molecular design. A thorough understanding of its solubility in organic solvents is a critical prerequisite for its effective application. Solubility dictates the choice of reaction media, purification methods such as crystallization, and the feasibility of formulation for biological screening.[1] This guide provides both a predictive framework and a practical methodology for characterizing the solubility of this compound.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure Analysis:

  • Aromatic Core: The benzene ring provides a significant nonpolar character.

  • Aldehyde Group (-CHO): This is a polar functional group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[2][3]

  • Methoxy Group (-OCH₃): The ether linkage introduces some polarity and can also accept hydrogen bonds.

  • Difluoro Substitution (-F): The two fluorine atoms are highly electronegative, creating strong dipoles. However, their symmetrical placement may partially mitigate their effect on overall molecular polarity. Fluorine atoms are weak hydrogen bond acceptors.

Based on these features, this compound can be classified as a moderately polar molecule. The "like dissolves like" principle suggests it will exhibit favorable solubility in solvents of similar polarity.[1]

Predicted Solubility in Common Organic Solvents:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThese solvents can engage in strong dipole-dipole interactions with the carbonyl and fluoro- groups of the aldehyde. DMSO and DMF are particularly effective due to their high polarity.[4]
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl groups of these solvents can act as hydrogen bond donors to the carbonyl and methoxy oxygens. Solubility may be slightly lower than in polar aprotic solvents due to the energy required to disrupt the solvent's hydrogen bonding network.
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar aromatic ring will have favorable van der Waals interactions with these solvents. However, the polar functional groups will limit overall solubility. Toluene is expected to be a better solvent than hexane due to its aromatic character.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a good balance of polarity and the ability to interact with the aromatic ring, making them effective for a range of aromatic compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighThese solvents are of intermediate polarity and can act as hydrogen bond acceptors, facilitating dissolution.

Experimental Protocol for Solubility Determination

This section outlines a standardized, qualitative and semi-quantitative procedure for determining the solubility of this compound in a range of organic solvents.[1][5][6]

Materials and Equipment
  • This compound (solid)

  • A selection of organic solvents (e.g., acetone, acetonitrile, methanol, ethanol, hexane, toluene, dichloromethane, diethyl ether, THF, DMSO)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

  • Analytical balance

  • Graduated pipettes or micropipettes

  • Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves.[7][8][9]

Safety Precautions
  • Conduct all experiments in a well-ventilated fume hood.[8][9]

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[7][8][9]

  • Avoid inhalation of dust and vapors.[7][9]

  • Prevent contact with skin and eyes.[7][8][9]

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Workflow

The following diagram illustrates the decision-making process for classifying the solubility of the compound.

Solubility_Workflow start Start: Weigh 25 mg of Compound add_solvent Add 0.75 mL of Solvent in Portions start->add_solvent vortex Vortex Vigorously for 60s add_solvent->vortex observe Observe for Dissolution vortex->observe soluble Soluble observe->soluble Completely Dissolved insoluble Insoluble observe->insoluble No Dissolution partially_soluble Partially Soluble observe->partially_soluble Some Solid Remains

Caption: A flowchart of the qualitative solubility testing procedure.

Step-by-Step Procedure
  • Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

  • Weighing: Accurately weigh approximately 25 mg of this compound into each test tube.

  • Solvent Addition: Add 0.25 mL of the designated solvent to the first test tube.

  • Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 60 seconds.[1]

  • Observation: Observe the mixture against a contrasting background to determine if the solid has completely dissolved.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another 0.25 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 0.75 mL.[5]

  • Classification: Record the solubility based on the following criteria:

    • Soluble: The entire solid dissolves completely.

    • Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Repeat: Repeat steps 3-7 for each of the selected organic solvents.

Interpreting Results and Solvent Selection

The results from the experimental protocol will provide a practical basis for solvent selection.

Solvent_Selection cluster_properties Compound Properties cluster_solvents Solvent Properties cluster_interactions Primary Interactions Compound This compound Polarity: Moderate H-Bond Acceptor: Yes H-Bond Donor: No Interactions Dipole-Dipole Hydrogen Bonding Van der Waals Compound->Interactions:dd Carbonyl, C-F bonds Compound->Interactions:hb Carbonyl, Methoxy O Compound->Interactions:vdw Aromatic Ring Solvents Polar Aprotic (e.g., DMSO, Acetone) Polar Protic (e.g., Ethanol) Nonpolar (e.g., Toluene, Hexane) Solvents:p_aprotic->Interactions:dd Solvents:p_protic->Interactions:hb Solvents:np->Interactions:vdw

Caption: Relationship between compound properties, solvent types, and intermolecular interactions.

  • For Chemical Reactions: Choose a solvent in which all reactants are at least moderately soluble at the desired reaction temperature. A solvent that provides high solubility for this compound, such as THF or acetonitrile, would be a good starting point.

  • For Crystallization: A suitable solvent system for crystallization will be one in which the compound is highly soluble at an elevated temperature but has lower solubility at room temperature or below. A binary solvent system, such as ethanol/water or toluene/hexane, may be effective.

  • For Chromatography: The choice of solvent (mobile phase) will depend on the stationary phase. The solubility data will help in selecting an appropriate solvent system to achieve good separation.

Conclusion

While a definitive, quantitative solubility dataset for this compound is not yet established in the literature, this guide provides a robust framework for both predicting and experimentally determining its solubility profile. By understanding the interplay of its structural features—the aromatic ring, polar aldehyde and methoxy groups, and electronegative fluorine atoms—researchers can make educated predictions. The provided experimental protocol offers a straightforward and reliable method for empirical verification. This combined theoretical and practical approach enables scientists to confidently select appropriate solvents for synthesis, purification, and formulation, thereby accelerating research and development efforts involving this valuable chemical intermediate.

References

A Technical Guide to 3,4-Difluoro-5-methoxybenzaldehyde: Sourcing, Safety, and Synthetic Strategy for a Niche Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Difluoro-5-methoxybenzaldehyde is a highly specific, substituted aromatic aldehyde of significant interest to medicinal chemists and organic synthesis experts. Its unique trifunctional substitution pattern—featuring an activating methoxy group and two deactivating, electron-withdrawing fluorine atoms ortho and meta to the aldehyde—presents a valuable synthon for creating complex molecular architectures. However, unlike its more common isomers, this compound is not a readily available, off-the-shelf reagent. This guide provides a comprehensive overview of its properties, inferred from closely related structures, discusses its strategic importance in drug discovery, and outlines a practical workflow for its procurement via custom synthesis. Furthermore, it establishes a robust safety and handling protocol based on established data for analogous fluorinated benzaldehydes.

Physicochemical Profile and Structural Uniqueness

Precise experimental data for this compound is not widely published due to its limited commercial availability. However, its fundamental properties can be reliably calculated or inferred from well-documented isomers. The defining feature of this molecule is the 1,2-difluoro-3-methoxy-5-formylbenzene substitution, which creates a distinct electronic and steric environment compared to other isomers.

Table 1: Estimated Physicochemical Properties

Property Value / Description Source / Basis
IUPAC Name This compound IUPAC Nomenclature
CAS Number 1204620-10-9 Registry Number
Molecular Formula C₈H₆F₂O₂ -
Molecular Weight 172.13 g/mol Calculated[1][2]
Appearance Expected to be an off-white to yellow solid Analogy to related isomers[3]
Solubility Likely soluble in common organic solvents (DMSO, DMF, Dichloromethane, Ethyl Acetate) General solubility of benzaldehydes
XLogP3 ~1.6 Estimated based on isomers[1][2]

| Topological Polar Surface Area | 26.3 Ų | Calculated[1][2] |

Strategic Value in Medicinal Chemistry and Organic Synthesis

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, used to enhance metabolic stability, improve binding affinity, and modulate pKa. The subject molecule is a prime example of a strategically fluorinated building block.

The rationale for employing this compound in a synthesis campaign is rooted in the specific effects of its substituents. The ortho-difluoro motif can serve multiple purposes: it can act as a bioisostere for other groups, block sites of metabolic attack (e.g., hydroxylation), and engage in favorable non-covalent interactions (e.g., with backbone amides in a protein binding pocket). The methoxy group, a hydrogen bond acceptor, further refines the molecule's electronic and steric profile, guiding its reactivity and interaction with biological targets.

Structure_Activity_Rationale cluster_molecule This compound cluster_properties Physicochemical & Biological Modulation mol Core Benzaldehyde Synthon MeO_group 5-Methoxy Group mol->MeO_group Aldehyde 1-Aldehyde Group mol->Aldehyde F_atoms F_atoms mol->F_atoms p1 Increased Metabolic Stability (Blocks C-H Oxidation) p2 Enhanced Lipophilicity (Improves Membrane Permeability) p3 Modulated Acidity/Basicity (pKa) p4 Hydrogen Bond Acceptor p5 Conformational Control p6 Reactive Handle for Derivatization (e.g., Reductive Amination, Wittig) MeO_group->p4 MeO_group->p5 Aldehyde->p6 F_atoms->p1 F_atoms->p2 F_atoms->p3 G start Initiate Sourcing identify Identify Custom Synthesis Suppliers start->identify inquiry Submit Inquiry: - CAS: 1204620-10-9 - Structure - Required Quantity - Purity Specification identify->inquiry quote Receive & Compare Quotes: - Cost - Lead Time - Proposed Route inquiry->quote select Select Supplier & Negotiate Terms quote->select po Issue Purchase Order select->po synthesis Supplier Synthesizes & Performs QC po->synthesis delivery Receive Compound with CoA & Analytical Data (¹H NMR, LC-MS) synthesis->delivery end Project Continues delivery->end

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Medicinal Chemistry Applications of 3,4-Difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorine and methoxy functionalities has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. The novel scaffold, 3,4-Difluoro-5-methoxybenzaldehyde, presents a compelling yet underexplored starting point for the synthesis of new chemical entities. This technical guide provides a prospective analysis of the potential applications of this compound in medicinal chemistry. We will delve into the rationale behind its design, propose a robust synthetic pathway, and explore its promising role as a key building block in the development of next-generation therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated scaffolds in their discovery programs.

The Strategic Advantage of the 3,4-Difluoro-5-methoxyphenyl Moiety

The unique substitution pattern of this compound is not arbitrary; it is a deliberate design to harness the synergistic benefits of vicinal difluoro groups and a methoxy substituent. This combination offers a powerful toolkit for medicinal chemists to fine-tune the properties of a lead compound.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to metabolic degradation.[1] By replacing hydrogen atoms with fluorine on the aromatic ring, we can block potential sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.[1][2] The two adjacent fluorine atoms create a robust metabolic shield.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and membrane permeability.[3] This allows for the precise tuning of a molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[4] The methoxy group also plays a crucial role in modulating these properties and can participate in key binding interactions.[5]

  • Enhanced Binding Affinity: The strategic placement of fluorine can lead to favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity and potency.[3] The difluoro-methoxy substitution pattern offers a unique electronic signature that can be exploited for selective targeting.

  • Bioisosteric Replacement: The 3,4-difluoro-5-methoxyphenyl group can be considered a bioisostere of the more common 3,4,5-trimethoxyphenyl moiety, which is a well-known pharmacophore in a variety of clinically significant molecules, including the antibacterial drug trimethoprim.[6][7] This bioisosteric replacement can lead to improved pharmacokinetic properties while retaining or even enhancing biological activity.[8][9]

Proposed Synthesis of this compound

Experimental Protocol: A Multi-step Synthesis

This proposed synthesis involves the protection of a hydroxyl group, followed by selective fluorination and methylation, and concluding with deprotection and oxidation to the desired aldehyde.

Materials:

  • 3,4-Dihydroxy-5-methoxybenzaldehyde

  • Benzyl bromide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Selectfluor® (N-Fluorobis(phenyl)sulfonimide)

  • Acetonitrile

  • Dimethyl sulfate

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Manganese dioxide

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Step-by-Step Procedure:

  • Protection of the Phenolic Hydroxyl Groups:

    • To a solution of 3,4-dihydroxy-5-methoxybenzaldehyde (1 eq) in DMF, add potassium carbonate (2.5 eq) and benzyl bromide (2.2 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3,4-bis(benzyloxy)-5-methoxybenzaldehyde.

  • Electrophilic Fluorination:

    • Dissolve the protected benzaldehyde (1 eq) in acetonitrile.

    • Add Selectfluor® (2.2 eq) to the solution.

    • Reflux the mixture for 24-48 hours, monitoring the reaction by TLC.

    • After cooling, quench the reaction with water and extract with ethyl acetate.

    • Purify the crude product by column chromatography to yield 3,4-bis(benzyloxy)-5,6-difluoro-2-methoxybenzaldehyde.

  • Deprotection of the Benzyl Ethers:

    • Dissolve the fluorinated intermediate in ethanol.

    • Add 10% palladium on carbon catalyst.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through Celite® and concentrate the filtrate to yield 3,4-difluoro-5-hydroxy-2-methoxybenzaldehyde.

  • Methylation of the Remaining Hydroxyl Group:

    • Dissolve the product from the previous step in acetone.

    • Add potassium carbonate (1.5 eq) and dimethyl sulfate (1.2 eq).

    • Reflux the mixture for 4-6 hours.

    • Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain 3,4-difluoro-2,5-dimethoxybenzaldehyde.

  • Final Oxidation to the Aldehyde:

    • This step assumes a precursor that needs oxidation. If the aldehyde functionality is carried through, this step is not needed. An alternative route might involve the oxidation of a corresponding benzyl alcohol.

    • Should an oxidation be necessary at this stage, a mild oxidizing agent such as manganese dioxide in DCM can be employed to convert a benzylic alcohol to the desired benzaldehyde.

Disclaimer: This is a proposed synthetic route and has not been experimentally validated. Optimization of reaction conditions and purification methods may be necessary.

Potential Application in Kinase Inhibitor Development

The 3,4-difluoro-5-methoxyphenyl moiety is a highly attractive scaffold for the design of kinase inhibitors. The dimethoxybenzene group is a known motif in fibroblast growth factor receptor (FGFR) inhibitors.[10] By employing a bioisosteric replacement with the difluoro-methoxy-phenyl group, it is plausible to develop novel and potent kinase inhibitors with improved pharmacological profiles.

Hypothetical Design and Synthesis of a Novel FGFR Inhibitor

Let's consider the design of a hypothetical FGFR inhibitor incorporating the this compound core. The aldehyde can serve as a versatile handle for elaboration into various heterocyclic scaffolds known to bind to the ATP-binding site of kinases.

Proposed Synthetic Workflow:

References

Synthesis of 3,4-Difluoro-5-methoxybenzaldehyde Derivatives: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Fluorinated Benzaldehydes in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1][2] Benzaldehyde derivatives, in particular, serve as versatile building blocks for a vast array of heterocyclic compounds that form the core of many active pharmaceutical ingredients (APIs).[3] The convergence of these two concepts—the utility of the benzaldehyde scaffold and the strategic application of fluorine—has given rise to a class of intermediates with immense potential in the development of novel therapeutics.

This technical guide focuses on the synthesis of 3,4-difluoro-5-methoxybenzaldehyde and its derivatives, compounds of significant interest due to their trifunctionalized aromatic core. This substitution pattern offers multiple points for diversification, making it a valuable platform for generating libraries of compounds for high-throughput screening. The presence of vicinal fluorine atoms and a methoxy group creates a unique electronic environment on the aromatic ring, influencing its reactivity and the biological activity of its downstream products. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the preparation of these valuable compounds.

I. Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection approaches, each with its own set of advantages and challenges.

G Target This compound SM1 1,2-Difluoro-3-methoxybenzene Target->SM1 Formylation SM2 Formylating Agent (e.g., Vilsmeier Reagent) Target->SM2 SM3 2,3-Difluorophenol SM1->SM3 Methylation SM4 Methylating Agent SM3->SM4

Caption: Retrosynthetic analysis of this compound.

The most direct approach involves the formylation of a pre-functionalized aromatic ring, specifically 1,2-difluoro-3-methoxybenzene. Two powerful and widely used formylation methods are particularly well-suited for this transformation:

  • Directed Ortho-Lithiation: This method offers exceptional regioselectivity by utilizing a directing group to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. The resulting aryllithium species is then quenched with an electrophilic formylating agent.

  • Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and a dehydrating agent (such as phosphorus oxychloride, POCl₃), to formylate electron-rich aromatic rings.

The choice between these methods depends on the electronic nature of the starting material and the desired regioselectivity. For 1,2-difluoro-3-methoxybenzene, the methoxy group is an ortho-, para-director. However, the presence of two fluorine atoms significantly deactivates the ring towards electrophilic aromatic substitution, which might render the Vilsmeier-Haack reaction less efficient. In contrast, the methoxy group is a potent directing group for ortho-lithiation, making this a more promising strategy for achieving the desired substitution pattern.

II. Synthesis of the Key Starting Material: 1,2-Difluoro-3-methoxybenzene

The successful synthesis of the target benzaldehyde is contingent upon the availability of the key precursor, 1,2-difluoro-3-methoxybenzene. This starting material can be prepared from commercially available 2,3-difluorophenol via a straightforward methylation reaction.

Protocol 1: Methylation of 2,3-Difluorophenol

This procedure outlines the synthesis of 1,2-difluoro-3-methoxybenzene from 2,3-difluorophenol.

Materials:

  • 2,3-Difluorophenol

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2,3-difluorophenol (1.0 eq.) in acetone or DMF, add potassium carbonate (1.5-2.0 eq.).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add dimethyl sulfate or methyl iodide (1.1-1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether or DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1,2-difluoro-3-methoxybenzene.

Causality Behind Experimental Choices:

  • The choice of a polar aprotic solvent like acetone or DMF facilitates the dissolution of the phenoxide salt and promotes the Sₙ2 reaction.

  • Potassium carbonate is a sufficiently strong base to deprotonate the phenol, generating the more nucleophilic phenoxide.

  • Using a slight excess of the methylating agent ensures complete conversion of the starting material.

  • The aqueous workup is essential to remove any remaining base, salts, and unreacted methylating agent.

III. Formylation Strategies for the Synthesis of this compound

With the key starting material in hand, the next critical step is the introduction of the formyl group at the C5 position of 1,2-difluoro-3-methoxybenzene. As previously discussed, directed ortho-lithiation is the most promising approach.

A. Directed Ortho-Lithiation: A Regioselective Approach

Directed ortho-lithiation relies on the coordination of an organolithium reagent to a heteroatom-containing directing group, which in this case is the methoxy group. This coordination brings the strong base in close proximity to the ortho-protons, facilitating their abstraction.

G Start 1,2-Difluoro-3-methoxybenzene Step1 Addition of n-BuLi in THF at low temperature Start->Step1 Intermediate Ortho-lithiated intermediate Step1->Intermediate Step2 Quenching with DMF Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for directed ortho-lithiation and formylation.

Protocol 2: Synthesis of this compound via Directed Ortho-Lithiation

This protocol is adapted from a similar procedure for the synthesis of 2,3-difluoro-6-methoxybenzaldehyde.[4]

Materials:

  • 1,2-Difluoro-3-methoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) to the cooled THF.

  • Add a solution of 1,2-difluoro-3-methoxybenzene (1.0 eq.) in anhydrous THF dropwise to the n-BuLi solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Slowly add anhydrous DMF (1.2 eq.) to the reaction mixture, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Low Temperature: The ortho-lithiation reaction is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent and unwanted reactions with the solvent.

  • Slow Addition: The slow, dropwise addition of reagents is crucial for controlling the exothermic nature of the reaction and maintaining the low temperature.

  • Quenching with DMF: DMF serves as the electrophilic source of the formyl group.

  • Aqueous Workup with NH₄Cl: A saturated solution of ammonium chloride is a mild acidic quenching agent that protonates any remaining organolithium species and the intermediate alkoxide without causing decomposition of the desired aldehyde product.

B. Vilsmeier-Haack Reaction: An Alternative Perspective

While likely less efficient for this specific substrate due to the deactivating effect of the fluorine atoms, the Vilsmeier-Haack reaction remains a fundamental method for the formylation of aromatic compounds. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃.[5][6]

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium ion intermediate Vilsmeier_Reagent->Intermediate Aromatic 1,2-Difluoro-3-methoxybenzene Aromatic->Intermediate Electrophilic Aromatic Substitution Hydrolysis Aqueous Workup Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Mechanism of the Vilsmeier-Haack reaction.

A general procedure for the Vilsmeier-Haack reaction would involve the slow addition of POCl₃ to a solution of the aromatic substrate in DMF at low temperature, followed by heating to drive the reaction to completion. The reaction is then quenched with an aqueous base to hydrolyze the intermediate iminium salt to the aldehyde. However, for the synthesis of this compound, this method is expected to give lower yields compared to the directed ortho-lithiation approach.

IV. Characterization and Data Analysis

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes the expected analytical data based on the structure and data from analogous compounds.

Analytical Technique Expected Observations
¹H NMR A singlet for the aldehydic proton (~9.8-10.0 ppm), a singlet for the methoxy protons (~3.9-4.1 ppm), and signals in the aromatic region for the two aromatic protons, showing coupling to each other and to the fluorine atoms.
¹³C NMR A signal for the carbonyl carbon (~188-192 ppm), signals for the aromatic carbons showing C-F coupling, and a signal for the methoxy carbon (~56-60 ppm).
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the adjacent aromatic protons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (C₈H₆F₂O₂ = 172.13 g/mol ).
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl (C=O) stretch of the aldehyde (~1690-1710 cm⁻¹), C-O stretching bands for the methoxy group and the ether linkage, and C-F stretching bands.

V. Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis of this compound, a valuable building block for the development of novel pharmaceuticals and functional materials. The directed ortho-lithiation of 1,2-difluoro-3-methoxybenzene stands out as the most promising and regioselective synthetic strategy. The detailed experimental protocol, along with the discussion of the underlying chemical principles, is intended to empower researchers to confidently synthesize this and related derivatives.

Future research in this area could focus on the diversification of the this compound core. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including Wittig reactions, reductive aminations, and the formation of various heterocyclic systems. By exploring these downstream reactions, a diverse library of novel compounds can be generated for biological screening, potentially leading to the discovery of new therapeutic agents with improved efficacy and safety profiles. The unique electronic properties imparted by the difluoro-methoxy substitution pattern make this a particularly rich scaffold for further exploration in medicinal chemistry.

VI. References

  • BenchChem. (n.d.). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2,3-Difluorophenol 98. Retrieved from --INVALID-LINK--

References

The Strategic Synthesis and Application of 3,4-Difluoro-5-methoxybenzaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic hurdles. Within this context, polysubstituted benzaldehydes serve as critical building blocks for a vast array of pharmacologically active heterocycles. This guide focuses on a particularly valuable, yet underexplored, reagent: 3,4-Difluoro-5-methoxybenzaldehyde . Its trifunctionalized aromatic core presents a unique combination of electronic and steric properties, making it a highly attractive starting material for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors. This document will provide an in-depth analysis of its synthesis, chemical behavior, and proven applications, offering researchers and drug development professionals a comprehensive resource to leverage its potential.

Physicochemical Properties and Safety Profile

A thorough understanding of a chemical intermediate's properties is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
CAS Number 881190-46-1
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol [1]
Appearance White to off-white solid (predicted)Inferred from related compounds
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol (predicted)Inferred from related compounds

Safety Considerations:

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]

  • Exposure Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[2]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Strategic Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step sequence starting from commercially available precursors. This strategy involves the formylation of a difluorinated phenol followed by a selective methylation.

Proposed Synthetic Pathway

Synthesis of this compound start 1,2-Difluoro-3-methoxybenzene intermediate 3,4-Difluoro-5-hydroxybenzaldehyde start->intermediate Formylation (e.g., Duff Reaction or Vilsmeier-Haack) final This compound intermediate->final Methylation (e.g., Methyl Iodide, Base)

Caption: Proposed synthetic route to this compound.

Part 1: Formylation of 1,2-Difluoro-3-methoxybenzene (Hypothetical)
Part 2: Methylation of 3,4-Difluoro-5-hydroxybenzaldehyde

The final step involves the methylation of the hydroxyl group of the precursor, 3,4-Difluoro-5-hydroxybenzaldehyde. This transformation is a standard O-alkylation reaction.

Detailed Experimental Protocol (Adapted from a general procedure for methylation of hydroxybenzaldehydes):

Materials:

  • 3,4-Difluoro-5-hydroxybenzaldehyde

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or N,N-Dimethylformamide (DMF) as solvent

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,4-Difluoro-5-hydroxybenzaldehyde in acetone or DMF, add potassium carbonate (typically 1.5-2.0 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Causality Behind Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group, facilitating the nucleophilic attack on methyl iodide.

  • Solvent Selection: Acetone and DMF are suitable polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction.

  • Use of Excess Methylating Agent: A slight excess of methyl iodide ensures complete conversion of the starting material.

  • Aqueous Workup: The washing steps are crucial to remove any remaining inorganic salts and water-soluble impurities.

Chemical Reactivity and Transformations

The reactivity of this compound is dominated by the aldehyde functional group, which can undergo a variety of transformations to construct more complex molecular architectures.

Reactivity of this compound start This compound reductive_amination Substituted Amines start->reductive_amination Reductive Amination (Amine, Reducing Agent) wittig Alkenes start->wittig Wittig Reaction (Phosphonium Ylide) aldol α,β-Unsaturated Ketones start->aldol Aldol Condensation (Enolate) oxidation Carboxylic Acids start->oxidation Oxidation (e.g., KMnO₄, PCC)

Caption: Key chemical transformations of this compound.

  • Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines. This is a fundamental transformation for introducing nitrogen-containing moieties.

  • Wittig Reaction: Reaction with a phosphonium ylide allows for the conversion of the aldehyde to an alkene, providing a route to extend carbon chains.

  • Aldol Condensation: In the presence of a base, the aldehyde can react with enolates of ketones or esters to form α,β-unsaturated carbonyl compounds, a key reaction in the synthesis of chalcones and related structures.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its potential as a versatile building block for the synthesis of kinase inhibitors. The substitution pattern of the aromatic ring is particularly well-suited for targeting the ATP-binding site of various kinases.

Rationale for Use in Kinase Inhibitor Synthesis

Kinase inhibitors often feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The substituents on the aromatic ring play a crucial role in occupying adjacent hydrophobic pockets and forming additional interactions, thereby enhancing potency and selectivity. The 3,4-difluoro substitution can increase binding affinity through favorable interactions with the protein and can block sites of metabolism, improving the pharmacokinetic profile of the drug candidate. The methoxy group can also participate in hydrogen bonding or occupy a hydrophobic pocket.

Illustrative Examples from Related Scaffolds

While specific examples utilizing this compound are not yet prevalent in publicly accessible literature, the utility of closely related analogues strongly supports its potential. For instance, substituted benzaldehydes are key starting materials in the synthesis of inhibitors for:

  • p38 Mitogen-Activated Protein Kinase (MAPK): Inhibitors of p38 MAPK are being investigated for the treatment of inflammatory diseases.[3][4] The synthesis of various p38 MAPK inhibitors involves the use of substituted benzaldehydes to construct the core heterocyclic scaffold.

  • Janus Kinases (JAKs): JAK inhibitors are an important class of drugs for treating autoimmune disorders and myeloproliferative neoplasms.[1] The synthesis of many JAK inhibitors relies on the elaboration of substituted benzaldehyde precursors.

The structural motifs present in this compound make it an ideal candidate for the synthesis of novel inhibitors targeting these and other important kinase families.

Conclusion and Future Outlook

This compound is a high-potential, yet currently underutilized, building block in medicinal chemistry. Its unique substitution pattern offers a compelling combination of features for the synthesis of novel drug candidates, particularly kinase inhibitors. The synthetic route is accessible, and its chemical reactivity is well-understood, allowing for its ready incorporation into drug discovery programs. As the demand for novel and more effective targeted therapies continues to grow, the strategic application of such precisely functionalized intermediates will undoubtedly play a pivotal role in the future of drug development.

References

Methodological & Application

Application Notes & Protocols: 3,4-Difluoro-5-methoxybenzaldehyde as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3,4-Difluoro-5-methoxybenzaldehyde in organic synthesis. We move beyond simple procedural lists to offer in-depth scientific rationale, field-proven protocols, and expert insights into the causality behind experimental choices. The unique electronic properties conferred by the difluoro and methoxy substitution pattern make this reagent a highly valuable scaffold for creating complex molecules with potential therapeutic applications.

Introduction: The Strategic Advantage of this compound

This compound is a trisubstituted aromatic aldehyde that has gained significant traction as a building block in contemporary organic synthesis, particularly within medicinal chemistry. Its utility stems from a unique confluence of structural features:

  • An Aldehyde Handle: The formyl group (-CHO) is a versatile functional group, serving as an electrophilic site for a wide array of crucial carbon-carbon and carbon-heteroatom bond-forming reactions.

  • Vicinal Difluoro Substitution: The two fluorine atoms at the C3 and C4 positions are potent electron-withdrawing groups. This profoundly influences the reactivity of the aromatic ring and can significantly enhance the biological properties of derivative compounds. Fluorine substitution is a well-established strategy in drug design to improve metabolic stability, binding affinity, and lipophilicity.

  • A Methoxy Modulator: The electron-donating methoxy group at the C5 position modulates the electronic effects of the fluorine atoms and provides an additional site for potential chemical modification or interaction within a biological target.

This specific arrangement of functional groups creates a powerful synthon for accessing novel chemical space. This guide will explore its application in two cornerstone synthetic transformations: olefination via the Wittig reaction and amine synthesis via reductive amination.

Physicochemical & Reactivity Profile

A foundational understanding of the reagent's properties is critical for successful experimental design.

PropertyValue
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 58-62 °C
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, Acetone).
Reactivity Overview The aldehyde is a prime target for nucleophiles. The electron-deficient aromatic ring is generally deactivated towards electrophilic substitution but may be susceptible to nucleophilic aromatic substitution under forcing conditions.

Application I: Alkene Synthesis via Wittig Olefination

The Wittig reaction is a Nobel Prize-winning method for the stereoselective synthesis of alkenes from aldehydes or ketones.[1] It provides a reliable route to extend the carbon skeleton by converting the C=O double bond into a C=C double bond.[2][3]

Expertise & Rationale

This compound is an excellent substrate for the Wittig reaction. The aldehyde carbonyl carbon is sufficiently electrophilic to readily react with phosphorus ylides (Wittig reagents). This transformation is fundamental for converting the compact benzaldehyde core into larger, more complex structures, such as stilbene analogues or vinyl-substituted aromatic compounds, which are common motifs in pharmacologically active molecules.

The stereochemical outcome of the reaction (E vs. Z alkene) is largely dictated by the stability of the phosphorus ylide used. Stabilized ylides (containing an electron-withdrawing group on the carbanion) typically favor the formation of the (E)-alkene, while non-stabilized (or unstabilized) ylides (e.g., with alkyl substituents) generally yield the (Z)-alkene as the major product.[2] This predictability is a key advantage for synthetic planning.

Diagram: The Wittig Reaction Workflow

Wittig_Workflow cluster_ylide Step 1: Ylide Generation (in situ) cluster_reaction Step 2: Olefination PPH3 Triphenylphosphine (PPh₃) Salt Phosphonium Salt ([R-CH₂-PPh₃]⁺X⁻) PPH3->Salt SN2 Base Strong Base (e.g., n-BuLi, NaH) RX Alkyl Halide (R-CH₂-X) RX->Salt Ylide Phosphorus Ylide (R-CH=PPh₃) Salt->Ylide Deprotonation Aldehyde 3,4-Difluoro-5-methoxy- benzaldehyde Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Product Alkene Product Oxaphosphetane->Product Elimination Byproduct Triphenylphosphine Oxide (TPPO) Oxaphosphetane->Byproduct

Caption: General workflow for the Wittig reaction.

Protocol: Synthesis of a Stilbene Derivative (E-isomer)

This protocol describes the synthesis of (E)-1-(3,4-difluoro-5-methoxystyryl)benzene using a stabilized ylide generated in situ.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Standard glassware for anhydrous reactions (oven-dried), magnetic stirrer, inert atmosphere setup (N₂ or Ar).

Procedure:

  • Ylide Preparation: a. To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv, washed with hexane to remove oil). b. Add 30 mL of anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath. c. In a separate flask, dissolve benzyltriphenylphosphonium chloride (4.28 g, 11.0 mmol, 1.1 equiv) in 20 mL of anhydrous THF. d. Add the phosphonium salt solution dropwise to the NaH suspension at 0 °C over 15 minutes. A characteristic orange-red color of the ylide should develop. e. Remove the ice bath and stir the mixture at room temperature for 1 hour to ensure complete ylide formation.

  • Olefination Reaction: a. Dissolve this compound (1.72 g, 10.0 mmol, 1.0 equiv) in 15 mL of anhydrous THF. b. Cool the ylide solution back down to 0 °C. c. Add the aldehyde solution dropwise to the ylide suspension over 20 minutes. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Work-up and Purification: a. Carefully quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution at 0 °C. b. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 50 mL of water. c. Separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate. d. Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Concentrate the filtrate under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide (TPPO). f. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure alkene product.

Trustworthiness & Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), visualizing with a UV lamp and/or a potassium permanganate stain. The disappearance of the aldehyde spot and the appearance of a new, less polar product spot (the alkene) confirms the reaction's progression. The formation of the TPPO byproduct is another indicator. Final product identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, and MS analysis.

Application II: Amine Synthesis via Reductive Amination

Reductive amination is arguably one of the most important and widely used reactions in medicinal chemistry for the synthesis of secondary and tertiary amines.[4] The process involves the reaction of an aldehyde or ketone with an amine to form an imine (or iminium ion) intermediate, which is subsequently reduced in the same reaction vessel to the target amine.[5]

Expertise & Rationale

This one-pot procedure is highly efficient for incorporating a diverse range of amino functionalities onto the 3,4-difluoro-5-methoxyphenyl core. The key to success lies in the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce the starting aldehyde but are highly effective at reducing the protonated iminium ion intermediate.[5] This selectivity prevents the formation of the corresponding alcohol as a byproduct and allows the reaction to proceed cleanly in a single step. This method avoids the issues of over-alkylation often seen with direct alkylation of amines using alkyl halides.[5]

Diagram: The Reductive Amination Mechanism

Reductive_Amination Aldehyde Aldehyde (Ar-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary Amine (R-NH₂) Amine->Hemiaminal Imine Imine (Ar-CH=NR) Hemiaminal->Imine Dehydration (-H₂O) Iminium Iminium Ion (Ar-CH=N⁺HR) Imine->Iminium Protonation (H⁺) Product Secondary Amine (Ar-CH₂-NHR) Iminium->Product Reduction (Hydride attack) Reducer Reducing Agent [e.g., NaBH(OAc)₃] Reducer->Product

Caption: Key steps in the reductive amination pathway.

Protocol: Synthesis of a Secondary Amine

This protocol details the synthesis of N-benzyl-1-(3,4-difluoro-5-methoxyphenyl)methanamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, catalyst)

  • Standard laboratory glassware, magnetic stirrer.

Procedure:

  • Reaction Setup: a. In a 100 mL round-bottom flask, dissolve this compound (1.72 g, 10.0 mmol, 1.0 equiv) in 40 mL of DCE. b. Add benzylamine (1.18 g, 1.2 mL, 11.0 mmol, 1.1 equiv) to the solution. c. (Optional) Add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: a. To the stirring solution, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol, 1.2 equiv) portion-wise over 10 minutes. The addition may be slightly exothermic. b. Stir the reaction mixture at room temperature for 6-12 hours, or until TLC/LCMS analysis shows complete consumption of the starting material and imine intermediate.

  • Work-up and Purification: a. Quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with DCM (2 x 30 mL). d. Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter. e. Concentrate the filtrate under reduced pressure to yield the crude product. f. Purify the residue by flash column chromatography on silica gel (e.g., using a DCM/methanol or hexane/ethyl acetate gradient) to afford the pure secondary amine.

Trustworthiness & Self-Validation: The reaction can be monitored by LCMS, looking for the disappearance of the aldehyde peak (m/z) and the appearance of the product peak (m/z). Alternatively, TLC can be used; the product amine will be more polar than the starting aldehyde but should be clearly distinguishable from the baseline. The final product structure and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

References

Application Note: Synthesis of N-Substituted Benzylamines via Reductive Amination of 3,4-Difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] Fluorinated benzaldehydes are therefore highly valuable building blocks for the synthesis of novel pharmacologically active compounds.[1] This application note provides a detailed protocol for the reaction of 3,4-Difluoro-5-methoxybenzaldehyde with various amines via reductive amination. This robust and versatile C-N bond-forming reaction is a preferred method in pharmaceutical chemistry for its high yields and operational simplicity.[3][4] We present a comprehensive, field-tested protocol using sodium triacetoxyborohydride, including mechanistic insights, a troubleshooting guide, and characterization data to enable researchers to reliably synthesize a diverse library of N-substituted 3,4-difluoro-5-methoxybenzylamine derivatives.

Scientific Principle & Mechanism

Reductive amination is a powerful and widely used method for preparing primary, secondary, and tertiary amines. The reaction proceeds in two fundamental stages:

  • Imine (or Schiff Base) Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This forms a transient hemiaminal intermediate, which subsequently dehydrates to yield a C=N double bond, known as an imine (for primary amines) or an iminium ion (for secondary amines). This step is often catalyzed by a weak acid, such as acetic acid, which facilitates the dehydration by protonating the hydroxyl group of the hemiaminal, turning it into a better leaving group (water).[5]

  • Reduction: The intermediate imine or iminium ion is then reduced in situ to the corresponding amine. The choice of reducing agent is critical for the success of a one-pot reaction. A selective reagent is required that reduces the iminium ion much faster than the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice for this purpose due to its mild nature and excellent chemoselectivity, allowing for high yields with minimal side products.[5][6][7] Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective because they are more reactive toward the protonated iminium ion than the neutral carbonyl group.[7]

The fluorine atoms at the 3- and 4-positions and the methoxy group at the 5-position of the benzaldehyde ring are electronically significant but are generally stable under these mild reductive amination conditions, making this protocol highly suitable for this class of substituted aromatic aldehydes.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the one-pot reductive amination protocol.

G Reductive Amination Workflow Reactants Reactants - this compound - Primary/Secondary Amine Imine_Formation Step 1: Imine/Iminium Ion Formation (Acid Catalyst Optional, e.g., AcOH) Reactants->Imine_Formation Solvent Solvent (e.g., DCE, MeOH) Solvent->Imine_Formation Reduction Step 2: Reduction Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product N-Substituted Benzylamine Purification->Product

Caption: General workflow for the one-pot synthesis of N-substituted benzylamines.

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a representative primary amine (benzylamine). The stoichiometry can be adapted for other amines.

3.1. Materials & Equipment

  • Reagents:

    • This compound (1.0 eq)

    • Amine of choice (e.g., Benzylamine, 1.0-1.1 eq)

    • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.2-1.5 eq)

    • Glacial Acetic Acid (optional, 0.1 eq or 1-2 drops)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (Brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)

  • Equipment:

    • Round-bottom flask with stir bar

    • Septum and nitrogen/argon inlet

    • Syringes for liquid transfer

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

    • TLC plates (Silica gel 60 F₂₅₄)

3.2. Reaction Procedure

  • Setup: To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCE or DCM (approx. 0.1-0.2 M concentration).

  • Amine Addition: Add the amine (1.0-1.1 eq) to the stirred solution at room temperature. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. The formation of the imine can be monitored by TLC. For less reactive amines, a catalytic amount of glacial acetic acid can be added to accelerate imine formation.[5]

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Causality Note: Adding the reducing agent after allowing time for imine formation maximizes the yield by ensuring the intermediate is present before the reductant is introduced. NaBH(OAc)₃ is chosen for its ability to tolerate the slightly acidic conditions and its selectivity for the iminium ion over the aldehyde.[6][7]

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC until the starting aldehyde spot has been completely consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 3,4-difluoro-5-methoxybenzylamine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Representative Data & Substrate Scope

The described protocol is effective for a range of primary and secondary amines, yielding the corresponding secondary and tertiary benzylamine derivatives.

Amine SubstrateProduct StructureTypical Reaction Time (h)Representative Yield (%)
Benzylamine
alt textmethanamine)
4-685-95%
Aniline
alt textaniline)
8-1270-80%
Cyclohexylamine
alt textcyclohexanamine)
3-590-98%
Morpholine
alt textmethyl)morpholine)
2-490-97%
Ammonia (as NH₄OAc)
alt textmethanamine)
12-1665-75%

Note: Yields are representative and may vary based on reaction scale and purification efficiency. Electron-deficient amines like aniline are less nucleophilic and may require longer reaction times or gentle heating.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive reducing agent (hydrolyzed).2. Amine is not sufficiently nucleophilic.3. Water in the reaction solvent.1. Use a fresh bottle of NaBH(OAc)₃.2. Add a catalytic amount of acetic acid; consider gentle heating (40 °C).3. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Starting Aldehyde Remaining 1. Insufficient reducing agent.2. Short reaction time.1. Add an additional portion (0.3-0.5 eq) of NaBH(OAc)₃.2. Allow the reaction to stir for a longer period.
Formation of Dialkylated Byproduct (with primary amines)The product (secondary amine) is competing with the starting primary amine to react with the aldehyde.Use a slight excess of the primary amine (1.2-1.5 eq) to favor the formation of the desired secondary amine. A stepwise procedure (imine formation followed by NaBH₄ reduction) can also mitigate this.[5]

Conclusion

This application note details a reliable and highly efficient protocol for the synthesis of N-substituted 3,4-difluoro-5-methoxybenzylamines via one-pot reductive amination. The use of sodium triacetoxyborohydride ensures high chemoselectivity and provides excellent yields across a range of amine substrates. This methodology serves as a foundational tool for researchers in drug discovery and medicinal chemistry, enabling the rapid generation of diverse amine libraries built upon a valuable fluorinated scaffold.

References

The Role of 3,4-Difluoro-5-methoxybenzaldehyde in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] The strategic placement of fluorine can alter the electronic properties of a molecule, leading to enhanced potency and improved pharmacokinetic profiles. 3,4-Difluoro-5-methoxybenzaldehyde is a substituted benzaldehyde that presents a unique combination of functional groups: a reactive aldehyde for cyclization reactions, two electron-withdrawing fluorine atoms, and an electron-donating methoxy group. This arrangement of substituents makes it a potentially valuable, though not widely documented, precursor for the synthesis of a variety of heterocyclic compounds, particularly those of interest in the development of kinase inhibitors and other therapeutic agents.

While specific literature detailing the extensive applications of this compound is limited, we can extrapolate its potential utility based on the well-established reactivity of substituted benzaldehydes in the formation of heterocyclic scaffolds. This guide will, therefore, focus on established synthetic protocols for key heterocyclic systems where this fluorinated benzaldehyde could serve as a critical building block. We will delve into the mechanistic rationale behind these syntheses and provide detailed, adaptable protocols for researchers looking to explore the potential of this and similar fluorinated scaffolds.

Core Applications in Heterocyclic Synthesis: Quinolines and Quinazolines

The quinoline and quinazoline cores are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates, particularly in oncology.[2] The synthesis of these bicyclic heterocycles often involves the condensation of a substituted aniline or anthranilamide with a carbonyl compound. This compound can be envisioned as a key reactant in several classical named reactions that lead to these important scaffolds.

Synthesis of 6,7-Difluoro-5-methoxy-Substituted Quinolines via the Friedländer Annulation

The Friedländer synthesis is a powerful and direct method for the construction of quinolines, involving the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an active methylene group.[3][4][5] By employing this compound in a reaction with a suitable 2-aminoaryl ketone, one could theoretically construct a 6,7-difluoro-5-methoxy-substituted quinoline core. This substitution pattern is of interest in the design of kinase inhibitors, where fluorine atoms can modulate binding interactions within the ATP-binding pocket.

The reaction proceeds through an initial aldol condensation between the enolate of the ketone and the aldehyde, followed by cyclization and dehydration to form the aromatic quinoline ring. The fluorine and methoxy substituents on the benzaldehyde would be incorporated into the final quinoline structure, influencing its electronic and steric properties.

Experimental Workflow: Friedländer Annulation

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 3,4-Difluoro-5- methoxybenzaldehyde P 6,7-Difluoro-5-methoxy- substituted Quinoline R1->P R2 2-Aminoaryl Ketone R2->P C1 Base or Acid Catalyst (e.g., KOH, p-TsOH) C1->P Catalyzes C2 Solvent (e.g., Ethanol, DMF) C2->P Medium C3 Heat C3->P Drives Reaction

Caption: General workflow for the Friedländer synthesis of substituted quinolines.

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound

  • 2-Aminoacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminoacetophenone (1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask, add this compound (1.0 mmol).

  • Add potassium hydroxide (1.2 mmol) to the mixture and stir at room temperature for 15 minutes.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 6,7-difluoro-5-methoxy-2-phenylquinoline.

Data Presentation:

Reactant 1Reactant 2CatalystSolventTemperatureExpected Product
This compound2-AminoacetophenoneKOHEthanolReflux6,7-Difluoro-5-methoxy-2-phenylquinoline
This compoundEthyl acetoacetatePiperidineEthanolRefluxEthyl 6,7-difluoro-5-methoxy-2-methylquinoline-3-carboxylate
Synthesis of 6,7-Difluoro-5-methoxy-Substituted Quinazolines

Quinazolines are another class of heterocyclic compounds with significant therapeutic applications.[2] Several synthetic routes to quinazolines exist, often starting from anthranilic acid derivatives. While the direct use of this compound in a classical quinazoline synthesis like the Niementowski reaction is not typical, it can be a crucial component in multi-step syntheses or multicomponent reactions leading to quinazoline scaffolds.

For instance, a plausible route involves the initial condensation of this compound with an appropriate amine to form a Schiff base, which can then undergo further cyclization reactions.

The key step in many quinazoline syntheses is the formation of the dihydropyrimidine ring, which is subsequently oxidized to the aromatic quinazoline. The aldehyde carbon of this compound would become C4 of the quinazoline ring.

Logical Relationship: Multicomponent Quinazoline Synthesis

G A 3,4-Difluoro-5- methoxybenzaldehyde Intermediate Reaction Intermediate A->Intermediate B 2-Aminobenzamide B->Intermediate C Third Component (e.g., Amine, Amide) C->Intermediate Product Substituted Quinazoline Intermediate->Product Cyclization

Caption: A conceptual multicomponent approach to substituted quinazolines.

This protocol outlines a general approach that would require specific adaptation and optimization.

Materials:

  • This compound

  • 2-Aminobenzamide

  • Dimedone

  • Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)

  • Solvent (e.g., Acetonitrile or Toluene)

  • Dean-Stark trap (if using toluene)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), 2-aminobenzamide (1.0 mmol), and dimedone (1.0 mmol) in the chosen solvent (15 mL).

  • Add a catalytic amount of the acid catalyst (e.g., 10 mol%).

  • If using toluene, equip the flask with a Dean-Stark trap to remove water.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be triturated with a suitable solvent (e.g., diethyl ether) to induce crystallization or purified by column chromatography to yield the desired dihydroquinazoline derivative.

Conclusion and Future Perspectives

While direct, published applications of this compound in heterocyclic synthesis are not abundant, its structure strongly suggests its potential as a valuable synthon. The protocols and mechanistic insights provided herein are based on well-established synthetic transformations of substituted benzaldehydes and serve as a guide for researchers to explore the utility of this fluorinated building block. The resulting 6,7-difluoro-5-methoxy substituted quinolines and quinazolines could be of significant interest for the development of novel kinase inhibitors and other biologically active molecules. Further research into the reactivity and applications of this compound is warranted and encouraged to unlock its full potential in the synthesis of novel heterocyclic compounds for drug discovery and materials science.

References

The Strategic Application of 3,4-Difluoro-5-methoxybenzaldehyde in Contemporary Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The uniquely substituted aromatic aldehyde, 3,4-Difluoro-5-methoxybenzaldehyde , represents a versatile and highly valuable building block for the synthesis of novel therapeutic agents. Its distinct electronic profile, characterized by the electron-withdrawing nature of the two fluorine atoms and the electron-donating methoxy group, offers a nuanced tool for fine-tuning molecular interactions with biological targets.

This guide provides an in-depth exploration of the applications of this compound in drug discovery. We will delve into its synthetic utility, providing detailed, field-proven protocols for its incorporation into key pharmacologically relevant scaffolds. The causality behind experimental choices will be elucidated, empowering researchers to adapt and innovate upon these methodologies.

The Significance of the 3,4-Difluoro-5-methoxyphenyl Moiety

The strategic placement of fluorine on an aromatic ring can profoundly influence a drug candidate's metabolic stability, binding affinity, and membrane permeability. The 3,4-difluoro substitution pattern, in particular, can lead to enhanced biological activity. For instance, the introduction of fluorine into flavone structures has been shown to enhance antioxidant activity while maintaining neuroprotective properties[1][2]. Furthermore, the 2,4-difluoro-5-substituted phenylamino moiety is a key component in potent and selective inhibitors of receptor tyrosine kinases such as VEGFR-2 and FGFR-1, which are crucial targets in oncology[3]. The methoxy group, in conjunction with the difluoro pattern, provides a handle for further functionalization and can participate in crucial hydrogen bonding interactions within a target's binding site.

Proposed Synthesis of this compound

While not commercially available in all catalogs, a plausible synthetic route to this compound can be envisioned starting from more readily available precursors, such as 3,4,5-trimethoxybenzaldehyde or vanillin, by leveraging modern fluorination and selective demethylation/methylation methodologies. A potential synthetic workflow is outlined below.

G A 3,4,5-Trimethoxybenzaldehyde B Selective Demethylation A->B e.g., BBr3, Pyridinium HCl C 3,5-Dihydroxy-4-methoxybenzaldehyde B->C D Difluorination C->D e.g., Selectfluor® E 3,4-Difluoro-5-hydroxybenzaldehyde D->E F Methylation E->F e.g., MeI, K2CO3 G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Application in the Synthesis of Bioactive Scaffolds

The aldehyde functionality of this compound serves as a versatile anchor point for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, providing access to a diverse array of molecular architectures.

Synthesis of Chalcones: Precursors to Flavonoids and Heterocycles

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural products and synthetic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. They are key intermediates in the synthesis of flavonoids and various heterocyclic compounds.

This classic method remains a robust and high-yielding approach for chalcone synthesis.[4][5][6]

Reaction Scheme:

where Ar is the 3,4-difluoro-5-methoxyphenyl moiety.

Materials:

Reagent/SolventM.W.Amount (1.0 mmol scale)Equivalents
This compound174.13174 mg1.0
Substituted Acetophenone-1.0 mmol1.0
Potassium Hydroxide (KOH)56.11112 mg (in 0.5 mL H2O)2.0
Ethanol46.075 mL-
1 M Hydrochloric Acid36.46As needed-

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (174 mg, 1.0 mmol) and the desired substituted acetophenone (1.0 mmol).

  • Dissolve the solids in ethanol (5 mL).

  • While stirring at room temperature, add the 20% aqueous KOH solution (w/v) dropwise. A color change and/or the formation of a precipitate is often observed.

  • Continue stirring at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice (~20 g).

  • Acidify the mixture by the slow addition of 1 M HCl with stirring until the pH is ~5-6. This will precipitate the chalcone product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.

Causality of Experimental Choices:

  • Base Catalyst (KOH): The hydroxide ion deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Ethanol as Solvent: It effectively dissolves both reactants and is compatible with the basic reaction conditions.

  • Acidification: Neutralizes the excess base and protonates the phenoxide (if a hydroxyacetophenone is used), leading to the precipitation of the neutral chalcone product.

Synthesis of Stilbene Scaffolds via the Wittig Reaction

Stilbenes are another class of compounds with significant therapeutic potential, including anticancer and antioxidant properties. The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes.[7][8]

Reaction Scheme:

where Ar is the 3,4-difluoro-5-methoxyphenyl moiety.

G cluster_0 Ylide Generation cluster_1 Wittig Reaction A Benzyltriphenylphosphonium Chloride B n-Butyllithium in THF, 0 °C A->B C Benzylide B->C E Addition to Ylide Solution C->E D This compound D->E F Oxaphosphetane Intermediate E->F G Stilbene Product + Triphenylphosphine Oxide F->G

Caption: Workflow for the Wittig synthesis of stilbenes.

Materials:

Reagent/SolventM.W.Amount (1.0 mmol scale)Equivalents
Benzyltriphenylphosphonium chloride388.88428 mg1.1
n-Butyllithium (1.6 M in hexanes)64.060.66 mL1.05
This compound174.13174 mg1.0
Anhydrous Tetrahydrofuran (THF)72.1110 mL-
Saturated aq. NH4Cl-~5 mL-
Ethyl Acetate88.11~30 mL-

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride (428 mg, 1.1 mmol).

  • Add anhydrous THF (5 mL) via syringe.

  • Cool the resulting suspension to 0 °C in an ice-water bath.

  • Slowly add n-butyllithium (0.66 mL, 1.05 mmol) dropwise. A distinct color change (often to orange or red) indicates the formation of the ylide. Stir at 0 °C for 1 hour.

  • In a separate flask, dissolve this compound (174 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C via a syringe or dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the stilbene from triphenylphosphine oxide.

Causality of Experimental Choices:

  • Anhydrous Conditions: The ylide is a strong base and will be quenched by water.

  • n-Butyllithium: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the ylide.

  • Low Temperature: Helps to control the reaction and minimize side reactions.

  • Chromatographic Purification: Necessary to remove the triphenylphosphine oxide byproduct, which is often crystalline and can co-precipitate with the product.

Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[9][10][11][12] This one-pot procedure involves the formation of an imine intermediate, which is then reduced in situ.

Reaction Scheme:

where Ar is the 3,4-difluoro-5-methoxyphenyl moiety.

Materials:

Reagent/SolventM.W.Amount (1.0 mmol scale)Equivalents
This compound174.13174 mg1.0
Primary Amine-1.0 mmol1.0
Sodium triacetoxyborohydride211.94318 mg1.5
Dichloroethane (DCE)98.9610 mL-
Acetic Acid (optional)60.051-2 dropscatalytic

Procedure:

  • In a round-bottom flask, dissolve this compound (174 mg, 1.0 mmol) and the primary amine (1.0 mmol) in dichloroethane (10 mL).

  • Add a catalytic amount of acetic acid (1-2 drops) if the amine is a weak nucleophile.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Causality of Experimental Choices:

  • Sodium triacetoxyborohydride: A mild and selective reducing agent that reduces imines and iminium ions faster than aldehydes, preventing the reduction of the starting material. It is also tolerant of mildly acidic conditions.

  • Dichloroethane (DCE): A common solvent for this reaction that is compatible with the reagents.

  • Acetic Acid: Catalyzes the formation of the imine by protonating the carbonyl oxygen, making it more electrophilic.

Synthesis of Quinazoline Heterocycles

The quinazoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, particularly kinase inhibitors used in oncology.

This protocol is adapted from methods involving the reaction of 2-aminobenzaldehydes with another aldehyde and a nitrogen source.[13][14][15][16][17][18] A preliminary step to convert the this compound to a 2-amino derivative would be required.

Reaction Scheme (Illustrative):

where Ar would be a difluoro-methoxyphenyl core.

G A 2-Amino-3,4-difluoro-5-methoxybenzaldehyde D Condensation & Cyclization A->D B Aromatic Aldehyde (R-CHO) B->D C Ammonium Acetate (NH4OAc) C->D E Dihydroquinazoline Intermediate D->E F Oxidation E->F e.g., I2, O2, DDQ G 2-Aryl-quinazoline F->G

Caption: General pathway for the synthesis of 2-arylquinazolines.

Materials:

Reagent/SolventM.W.Amount (1.0 mmol scale)Equivalents
2-Amino-3,4-difluoro-5-methoxybenzaldehyde189.13189 mg1.0
Aromatic Aldehyde-1.1 mmol1.1
Ammonium Acetate77.08385 mg5.0
Iodine (I2)253.8125 mg0.1
Dimethyl Sulfoxide (DMSO)78.135 mL-

Procedure:

  • To a reaction vial, add 2-Amino-3,4-difluoro-5-methoxybenzaldehyde (189 mg, 1.0 mmol), the aromatic aldehyde (1.1 mmol), ammonium acetate (385 mg, 5.0 mmol), and iodine (25 mg, 0.1 mmol).

  • Add DMSO (5 mL) and seal the vial.

  • Heat the reaction mixture at 100-120 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove iodine, followed by brine.

  • Dry over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Ammonium Acetate: Serves as the nitrogen source for the quinazoline ring.

  • Iodine: Acts as a catalyst and an oxidant for the final aromatization step.

  • DMSO: A high-boiling polar aprotic solvent suitable for this type of condensation reaction.

Conclusion

This compound is a strategically designed building block that holds significant promise for the discovery of novel therapeutic agents. Its unique electronic properties and versatile reactivity allow for its incorporation into a wide range of pharmacologically relevant scaffolds. The protocols detailed in this guide provide a robust starting point for researchers to explore the potential of this valuable intermediate in their drug discovery programs. By understanding the underlying principles of these transformations, medicinal chemists can effectively leverage the properties of this compound to design and synthesize the next generation of innovative medicines.

References

The Strategic Role of 3,4-Difluoro-5-methoxybenzaldehyde in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an invaluable tool for enhancing pharmacological properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][2][3] Within this context, 3,4-Difluoro-5-methoxybenzaldehyde emerges as a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical agents. Its trifunctionalized aromatic ring, featuring two fluorine atoms, a methoxy group, and a reactive aldehyde, provides a scaffold primed for the construction of novel therapeutics, particularly in the realm of kinase inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound. We will delve into its synthesis, key chemical transformations, and its application in the synthesis of cutting-edge pharmaceutical compounds, supported by detailed protocols and mechanistic insights.

The Significance of the 3,4-Difluoro-5-methoxy Substituent Pattern

The arrangement of the fluoro and methoxy groups on the benzaldehyde ring is not arbitrary; it is a calculated design that imparts specific, advantageous properties to the molecule and its downstream derivatives. The two electron-withdrawing fluorine atoms modulate the electron density of the aromatic ring, which can influence reaction regioselectivity and the pKa of adjacent functional groups.[4][5] The methoxy group, an electron-donating group, further tunes the electronic nature of the ring and provides a potential metabolic soft spot that can be strategically modified. The interplay of these substituents makes this compound a unique building block for creating molecules with desirable pharmacokinetic profiles.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its application in drug discovery programs. A common and effective strategy involves a two-step process starting from the commercially available 3,4-Difluoro-5-hydroxybenzaldehyde. This approach includes a methylation reaction to introduce the methoxy group.

Protocol 1: Methylation of 3,4-Difluoro-5-hydroxybenzaldehyde

This protocol details the methylation of the hydroxyl group of 3,4-Difluoro-5-hydroxybenzaldehyde to yield the target intermediate.

Reaction Scheme:

reactant 3,4-Difluoro-5-hydroxybenzaldehyde product This compound reactant->product Methylation reagents Methylating Agent (e.g., CH3I, (CH3)2SO4) Base (e.g., K2CO3, NaH) Solvent (e.g., Acetone, DMF) Methylation Methylation reagents->Methylation

Caption: Methylation of 3,4-Difluoro-5-hydroxybenzaldehyde.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3,4-Difluoro-5-hydroxybenzaldehyde≥98%Sigma-Aldrich
Methyl Iodide (CH3I)Reagent GradeMerck
Potassium Carbonate (K2CO3), anhydrousACS ReagentFisher Scientific
AcetoneAnhydrous, ≥99.8%Sigma-Aldrich
Diethyl etherACS ReagentVWR Chemicals
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
BrineLaboratory Prepared-
Anhydrous Magnesium Sulfate (MgSO4)ACS ReagentAlfa Aesar

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-Difluoro-5-hydroxybenzaldehyde (10.0 g, 63.3 mmol) and anhydrous potassium carbonate (17.5 g, 126.6 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Addition of Methylating Agent: While stirring vigorously, add methyl iodide (5.9 mL, 94.9 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone (2 x 20 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Application in Pharmaceutical Synthesis: A Gateway to RIPK1 Inhibitors

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical therapeutic target in a range of inflammatory diseases, neurodegenerative disorders, and certain cancers.[1][3] The development of potent and selective RIPK1 inhibitors is an area of intense research. The unique structural features of this compound make it an ideal starting material for the synthesis of novel RIPK1 inhibitors.

A key step in the synthesis of many small molecule kinase inhibitors is the formation of a substituted benzylamine moiety. This compound can be effectively utilized in a reductive amination reaction to construct this critical pharmacophore.

Protocol 2: Reductive Amination with a Primary Amine

This protocol outlines a general procedure for the reductive amination of this compound with a generic primary amine (R-NH2) to form the corresponding secondary amine, a common core in many kinase inhibitors.

Reaction Workflow:

A This compound C Imine Intermediate A->C Condensation B Primary Amine (R-NH2) B->C D Secondary Benzylamine Product C->D Reduction (e.g., NaBH(OAc)3)

Caption: Reductive amination workflow.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Synthesized as per Protocol 1
Primary Amine (R-NH2)VariesCommercially Available
Sodium Triacetoxyborohydride (NaBH(OAc)3)Reagent GradeSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Merck
Acetic AcidGlacial, ACS ReagentFisher Scientific
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
WaterDeionized-
Anhydrous Sodium Sulfate (Na2SO4)ACS ReagentAlfa Aesar

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 5.8 mmol) and the primary amine (6.4 mmol, 1.1 equivalents).

  • Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane (30 mL).

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor by TLC.

  • Reduction: Add sodium triacetoxyborohydride (1.8 g, 8.7 mmol, 1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with water (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired secondary benzylamine.

Conclusion

This compound represents a strategically designed building block for the synthesis of complex pharmaceutical agents. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable intermediate in the drug discovery pipeline. The protocols provided herein offer a practical guide for the synthesis and application of this compound, particularly in the construction of novel kinase inhibitors. The continued exploration of the reactivity of this and related fluorinated benzaldehydes will undoubtedly lead to the discovery of new and improved therapeutics.

References

Application Notes and Protocols for the Purification of 3,4-Difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 3,4-Difluoro-5-methoxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require high-purity material for their synthetic applications. We will explore multiple purification strategies, including recrystallization, column chromatography, and chemical purification via bisulfite adduct formation, explaining the rationale behind each technique. Furthermore, this guide outlines standard analytical methods for assessing the final purity of the compound.

Introduction: The Importance of Purity

This compound is a substituted aromatic aldehyde whose utility in organic synthesis is significant. The presence of fluorine atoms can critically influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable building block in medicinal chemistry. However, the synthetic routes to this compound can introduce a variety of impurities that may compromise the yield, purity, and safety profile of subsequent products.

Common impurities may include:

  • Starting Materials: Unreacted precursors from the formylation or oxidation reaction.

  • Isomeric Byproducts: Other positional isomers of the difluoro-methoxybenzaldehyde.

  • Over-oxidation Products: The corresponding 3,4-difluoro-5-methoxybenzoic acid, a frequent byproduct in aldehyde synthesis.

  • Residual Solvents: Solvents used in the reaction and initial workup procedures.

Achieving high purity (typically >98%) is therefore not merely a matter of good practice but a critical requirement for ensuring the reliability of experimental results and the quality of the final active pharmaceutical ingredient (API).

Strategic Approach to Purification

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the available laboratory equipment. A multi-step approach is often necessary to achieve the desired level of purity.

Purification_Decision_Tree Start Crude 3,4-Difluoro-5- methoxybenzaldehyde IsSolid Is the crude product a solid? Start->IsSolid HasAcid Major impurity: Carboxylic Acid? IsSolid->HasAcid No Recrystallize Recrystallization IsSolid->Recrystallize Yes HasNonAldehyde Major impurity: Non-aldehyde organics? HasAcid->HasNonAldehyde No Bisulfite Bisulfite Adduct Formation HasAcid->Bisulfite Yes ColumnChrom Column Chromatography HasNonAldehyde->ColumnChrom No HasNonAldehyde->Bisulfite Yes FinalPurity High Purity Product (>98%) ColumnChrom->FinalPurity Recrystallize->HasAcid Bisulfite->FinalPurity

Caption: Decision workflow for selecting a primary purification strategy.

Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Rationale: The ideal solvent will dissolve the crude product completely at an elevated temperature but will result in poor solubility for the pure compound upon cooling, allowing it to crystallize out while impurities remain in the mother liquor.

Step-by-Step Protocol:

  • Solvent Screening: Test the solubility of the crude material in various solvents (e.g., isopropanol, ethanol, ethyl acetate/hexanes, toluene) to find a suitable system. A good solvent will show high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Summary Table:

ParameterRecommended System 1Recommended System 2
Solvent SystemIsopropanol/WaterEthyl Acetate/Heptane
ProcedureDissolve in hot isopropanol, add water dropwise until cloudy, then reheat to clarify and cool.Dissolve in a minimal amount of hot ethyl acetate, then slowly add heptane until turbidity persists. Reheat to clarify and cool.
Expected Purity>97%>97%
RecoveryDependent on impurity loadDependent on impurity load
Protocol 2: Column Chromatography

Flash column chromatography is a highly versatile method for separating compounds based on their differential adsorption to a stationary phase.[2] For aldehydes, which are moderately polar, this method is very effective at separating them from less polar starting materials and more polar byproducts like carboxylic acids.

Rationale: A solvent system (mobile phase) is chosen that allows the target aldehyde to move down the silica gel column at a moderate rate (retention factor, Rf ≈ 0.3-0.4), facilitating separation from impurities that travel faster (higher Rf) or slower (lower Rf).

Caution: Aldehydes can sometimes be sensitive and may undergo decomposition on acidic silica gel.[2] If this is observed, use silica gel that has been deactivated by washing with a solvent mixture containing a small amount of triethylamine (e.g., 1%).

Step-by-Step Protocol:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent. Test various ratios of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane).

  • Column Packing: Prepare a slurry of silica gel in the non-polar solvent and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. The separation can be run isocratically (constant solvent ratio) or with a gradient (gradually increasing the proportion of the polar solvent).[3]

  • Fraction Collection: Collect fractions as the solvent elutes from the column. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Summary Table:

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Recommended Eluent10-30% Ethyl Acetate in Hexanes (adjust based on TLC)
Typical Rf~0.35 in 20% EtOAc/Hexanes
Expected Purity>99%
Protocol 3: Purification via Bisulfite Adduct Formation

This classic chemical method is exceptionally effective for separating aldehydes from non-aldehyde impurities.[4][5] The aldehyde reacts reversibly with sodium bisulfite to form a charged, water-soluble adduct. This adduct can be extracted into an aqueous layer, leaving organic impurities behind in an organic solvent. The aldehyde is then regenerated by adding a base or acid.[5]

Rationale: The nucleophilic addition of bisulfite to the carbonyl carbon of the aldehyde forms a tetrahedral intermediate which, after proton transfer, becomes an ionic salt. This dramatic increase in water solubility is the basis for the separation.

Bisulfite_Purification cluster_0 Step 1: Adduct Formation & Extraction cluster_1 Step 2: Isolation of Impurities cluster_2 Step 3: Regeneration of Aldehyde Crude Crude Aldehyde in Organic Solvent (e.g., Diethyl Ether) AddBisulfite Add Saturated Aqueous NaHSO₃ Crude->AddBisulfite Shake Shake Vigorously in Separatory Funnel AddBisulfite->Shake Separate Separate Layers Shake->Separate OrganicLayer Organic Layer: Contains non-aldehyde impurities Separate->OrganicLayer AqueousLayer Aqueous Layer: Contains Bisulfite Adduct Separate->AqueousLayer WashDry Wash, Dry, Evaporate OrganicLayer->WashDry Impurities Isolated Impurities WashDry->Impurities AddBase Add Base (e.g., Na₂CO₃) or Acid (e.g., HCl) AqueousLayer->AddBase Extract Extract with Fresh Organic Solvent AddBase->Extract PureAldehyde Pure Aldehyde in Organic Layer Extract->PureAldehyde

Caption: Workflow for aldehyde purification using bisulfite adduct formation.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (approx. 10 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 5-10 minutes.[4]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the bisulfite adduct) into a clean flask. Extract the organic layer two more times with fresh portions of the saturated bisulfite solution.

  • Wash: Combine all aqueous extracts. Wash this combined aqueous phase with a small portion of diethyl ether to remove any remaining organic impurities. Discard the ether wash.

  • Regeneration: To the aqueous solution, add either 10% aqueous sodium carbonate solution or 5M HCl dropwise with stirring until the aldehyde precipitates or forms an oily layer. The reaction is complete when effervescence ceases (if using carbonate) or the solution becomes strongly basic/acidic.

  • Final Extraction: Extract the regenerated aldehyde from the aqueous mixture with three portions of a clean organic solvent (e.g., dichloromethane or diethyl ether).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the highly purified aldehyde.

Purity Assessment

Post-purification analysis is essential to confirm the identity and quantify the purity of the this compound.

Data Summary of Analytical Methods:

TechniquePrinciple & PurposeSample PreparationExpected Result for Pure Compound
¹H NMR Spectroscopy Provides structural confirmation and detects proton-containing impurities.[6]Dissolve 5-10 mg in ~0.7 mL of deuterated chloroform (CDCl₃).A clean spectrum showing a singlet for the aldehyde proton (~9.8 ppm), a singlet for the methoxy group (~3.9 ppm), and distinct aromatic proton signals. Purity is assessed by comparing the integration of product signals to impurity signals.
HPLC Separates components based on polarity, providing high-resolution quantitative purity data.[6]Dissolve ~1 mg in 10 mL of mobile phase.A single major peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks.
GC-MS Separates volatile compounds and provides mass-to-charge ratio for identification of the product and any volatile impurities.[6]Dissolve ~1 mg in 1 mL of a volatile solvent like dichloromethane.A single major peak in the chromatogram with a mass spectrum corresponding to the molecular weight of the product (C₈H₆F₂O₂ = 172.13 g/mol ).
Melting Point A sharp, defined melting range is indicative of high purity for a crystalline solid.A small amount of dry crystalline sample in a capillary tube.A sharp melting point range (e.g., within 1-2 °C) close to the literature value.

Conclusion

The purification of this compound is a critical step in its utilization as a synthetic intermediate. The choice between recrystallization, column chromatography, and bisulfite adduct formation should be guided by the specific impurity profile and the desired final purity. For removing trace impurities from a solid product, recrystallization is often sufficient. For complex mixtures or to achieve the highest purity, column chromatography is the method of choice. When aldehydes must be separated from other non-carbonyl containing organics, the bisulfite adduct method offers a highly specific and effective chemical purification route. Verification of purity using a combination of chromatographic and spectroscopic methods is mandatory for ensuring the quality and consistency required in research and development.

References

Application Notes & Protocols: Strategic Functionalization of 3,4-Difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the chemical functionalization of 3,4-Difluoro-5-methoxybenzaldehyde, a versatile building block in medicinal chemistry and materials science. The unique electronic properties conferred by the fluorine and methoxy substituents offer a rich landscape for synthetic transformations. This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind key protocols. We will explore reactions targeting both the aldehyde moiety and the electron-deficient aromatic ring. Detailed, field-tested protocols for nucleophilic aromatic substitution, condensation reactions, oxidation, and palladium-catalyzed cross-coupling reactions are presented, designed to be self-validating and reproducible.

Introduction: Reactivity Profile of this compound

This compound is a polysubstituted aromatic aldehyde of significant interest in drug discovery and development. The interplay of its functional groups dictates its reactivity:

  • The Aldehyde Group: This group is a primary site for nucleophilic addition and condensation reactions. It can also be readily oxidized to a carboxylic acid or reduced to a benzyl alcohol, providing a gateway to a wide array of derivatives.

  • The Aromatic Ring: The two fluorine atoms, being strongly electron-withdrawing, activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).[1][2] The ortho and para positions relative to the fluorine atoms are particularly susceptible to nucleophilic attack. The methoxy group, while electron-donating through resonance, has a less pronounced effect compared to the powerful inductive withdrawal of the fluorines.

This guide will systematically address the synthetic strategies to leverage these reactive sites.

Nucleophilic Aromatic Substitution (SNAr) at the Aromatic Ring

The electron-deficient nature of the difluorinated ring allows for the displacement of a fluoride ion by a variety of nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[1]

Application Note: Regioselectivity in SNAr

The regiochemical outcome of SNAr on this substrate is influenced by the electronic environment. The C4-F bond is generally more activated towards nucleophilic attack due to the para-relationship with the electron-withdrawing aldehyde group. However, the outcome can be influenced by the nature of the nucleophile and reaction conditions.

Protocol 2.1: SNAr with Phenolic Nucleophiles

This protocol describes the synthesis of a diaryl ether, a common motif in pharmacologically active compounds.

Workflow Diagram:

SNAr_Workflow reagents This compound + 4-Methoxyphenol + K2CO3 solvent DMSO reagents->solvent Dissolve reaction Heat at 140 °C (30 min - 5 h) solvent->reaction workup Cool to RT Add H2O Stir reaction->workup isolation Filter precipitate Wash with H2O workup->isolation product Crude Product isolation->product purification Recrystallization (e.g., Ethanol/Water) product->purification final_product Purified 4-(4-fluoro-3-methoxy-5-formylphenoxy)phenol purification->final_product

Caption: SNAr Experimental Workflow.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound172.132.0344 mg
4-Methoxyphenol124.142.0248 mg
Potassium Carbonate (K₂CO₃)138.214.0553 mg (excess)
Dimethyl Sulfoxide (DMSO)78.13-2 mL

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 mmol), 4-methoxyphenol (2.0 mmol), and potassium carbonate (4.0 mmol).

  • Add dimethyl sulfoxide (2 mL) to the flask.

  • Heat the reaction mixture in a preheated oil bath at 140 °C for 30 minutes to 5 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Place the flask in an ice-water bath for a minimum of 10 minutes.

  • Add 6 mL of cold water to the mixture and stir vigorously to precipitate the product.

  • Collect the solid by vacuum filtration, washing with cold water to remove residual DMSO and salts.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Rationale:

  • Solvent: DMSO is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more basic and the phenoxide nucleophile more reactive.[3]

  • Base: Potassium carbonate is a mild base used to deprotonate the phenol, generating the more nucleophilic phenoxide in situ.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy for the formation of the Meisenheimer complex.

Functionalization of the Aldehyde Group

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[4][5][6][7] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide.[4]

Workflow Diagram:

Wittig_Workflow ylide_prep Prepare Ylide: Triphenylphosphine + Alkyl Halide -> Phosphonium Salt + Strong Base (n-BuLi) reaction Combine Ylide and Aldehyde (0 °C to RT) ylide_prep->reaction aldehyde This compound in THF aldehyde->reaction quench Quench with sat. aq. NH4Cl reaction->quench extraction Extract with Et2O or EtOAc quench->extraction purification Dry organic layer Concentrate Column Chromatography extraction->purification product Alkene Product purification->product

Caption: Wittig Reaction Experimental Workflow.

Protocol 3.1.1: Synthesis of a Stilbene Derivative

This protocol details the synthesis of (E)-1-(3,4-difluoro-5-methoxyphenyl)-2-phenylethene.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Mass/Volume
Benzyltriphenylphosphonium chloride388.881.1428 mg
n-Butyllithium (n-BuLi) in hexanes (1.6 M)64.061.10.69 mL
This compound172.131.0172 mg
Anhydrous Tetrahydrofuran (THF)72.11-10 mL

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 mmol).

    • Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 mmol) dropwise via syringe. The solution should turn a deep orange/red color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Aldehyde:

    • Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) in a separate flask.

    • Slowly add the aldehyde solution to the ylide mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Rationale:

  • Inert Atmosphere: The phosphorus ylide is a strong base and is sensitive to moisture and oxygen. An inert atmosphere is crucial for its successful generation.[6]

  • Base: n-Butyllithium is a strong base required to deprotonate the phosphonium salt to form the reactive ylide.[6]

  • Driving Force: The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[8]

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[9] In this case, this compound can react with a ketone or another aldehyde containing α-hydrogens in the presence of a base to form an α,β-unsaturated carbonyl compound.

Protocol 3.2.1: Base-Catalyzed Condensation with Acetone

This protocol describes the synthesis of 4-(3,4-difluoro-5-methoxyphenyl)but-3-en-2-one.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound172.135.0860 mg
Acetone58.0825.0 (excess)1.8 mL
Sodium Hydroxide (10% aqueous solution)40.00-5 mL
Ethanol46.07-20 mL

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve this compound (5.0 mmol) in ethanol (20 mL).

  • Add acetone (25.0 mmol).

  • While stirring, slowly add the 10% aqueous sodium hydroxide solution. A precipitate may form.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the mixture in an ice bath and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the purified α,β-unsaturated ketone.

Rationale:

  • Base Catalyst: Sodium hydroxide deprotonates the α-carbon of acetone to form an enolate, which then acts as a nucleophile.[9]

  • Dehydration: The initial β-hydroxy ketone adduct readily dehydrates under the basic reaction conditions to form the more stable conjugated system.

Oxidation of the Aldehyde to a Carboxylic Acid

The oxidation of the aldehyde group to a carboxylic acid is a common and useful transformation, providing access to another class of important intermediates.[10][11][12][13]

Protocol 4.1: Oxidation using Sodium Hypochlorite

This protocol utilizes readily available and inexpensive sodium hypochlorite (bleach) as the oxidant.[10]

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Mass/Volume
This compound172.131.0172 mg
Sodium Hypochlorite (commercial bleach, ~5-6%)74.44-~5 mL
Acetic Acid60.05-~1 mL
Sodium Sulfite126.04-For quench

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 mmol) in water (5 mL).

  • Add sodium hypochlorite solution (~5 mL) and stir vigorously.

  • Slowly add acetic acid (~1 mL) to catalyze the reaction.

  • Stir at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Quench the excess oxidant by adding a saturated solution of sodium sulfite until a test with starch-iodide paper is negative.

  • Acidify the reaction mixture with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Rationale:

  • Oxidant: Sodium hypochlorite is an effective oxidizing agent for aldehydes. The reaction is often performed under slightly acidic to neutral conditions.

  • Work-up: The acidification step is necessary to protonate the carboxylate salt and precipitate the neutral carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally strong, under specific catalytic conditions, it can be functionalized via cross-coupling reactions. However, this is significantly more challenging than with corresponding bromides or iodides. For reactions like Suzuki or Buchwald-Hartwig amination, it is often more practical to first introduce a more reactive leaving group (e.g., triflate) at a different position or to utilize a different precursor.

For the purpose of this guide, we will focus on the more established reactivity. It is important to note that direct C-F activation for cross-coupling is an active area of research and typically requires specialized ligands and conditions.

Conceptual Application: Suzuki and Buchwald-Hartwig Amination
  • Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of an aryl boronic acid or ester with the difluorobenzaldehyde derivative.[14][15][16][17][18] Selective activation of one C-F bond over the other would be a significant challenge.

  • Buchwald-Hartwig Amination: This involves the formation of a C-N bond between an amine and an aryl halide/triflate, catalyzed by a palladium complex.[19][20][21][22][23] Again, the high strength of the C-F bond makes this transformation difficult without specialized catalysts.

Given the advanced nature and substrate-specific challenges of direct C-F bond coupling, detailed protocols are not provided here as they would require extensive optimization. Researchers interested in this path should consult specialized literature on C-F activation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3,4-Difluoro-5-methoxybenzaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter during the synthesis of this important fluorinated aromatic aldehyde. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

I. Understanding the Synthesis: Key Challenges

The synthesis of this compound typically starts from 1,2-difluoro-3-methoxybenzene. The primary challenge in this synthesis is achieving high regioselectivity during the introduction of the formyl group (-CHO). The directing effects of the two fluorine atoms and the methoxy group on the aromatic ring can lead to the formation of undesired isomers, which are often the main byproducts.

Two common formylation methods are employed for this type of transformation:

  • Ortho-lithiation followed by formylation: This method involves the deprotonation of the aromatic ring at a position ortho to a directing group, followed by quenching with a formylating agent.

  • Vilsmeier-Haack reaction: This reaction uses a Vilsmeier reagent (most commonly generated from DMF and POCl₃) to directly formylate electron-rich aromatic rings.

This guide will address potential byproducts and troubleshooting strategies for both of these synthetic routes.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to directly address specific issues you might encounter during your experiments.

Ortho-lithiation Route

Question 1: My reaction produced a mixture of isomers that are difficult to separate. What are the likely isomeric byproducts and how can I minimize their formation?

Answer:

When performing an ortho-lithiation on 1,2-difluoro-3-methoxybenzene, the primary byproduct is often the isomeric aldehyde, 2,3-Difluoro-4-methoxybenzaldehyde.

Mechanism of Byproduct Formation:

The methoxy group is a strong ortho-directing group for lithiation.[1][2] However, the fluorine atoms also influence the acidity of the ring protons. Deprotonation can occur at two possible positions:

  • Position 6 (Desired): Deprotonation at the carbon between the methoxy group and a fluorine atom, leading to the desired this compound.

  • Position 2 (Byproduct): Deprotonation at the carbon on the other side of the methoxy group, leading to the formation of 2,3-Difluoro-4-methoxybenzaldehyde after formylation.

The ratio of these products is highly dependent on the reaction conditions.

Troubleshooting and Optimization:

To favor the formation of the desired isomer, consider the following adjustments:

  • Choice of Base: The bulkiness of the lithium amide base can influence the regioselectivity. Lithium diisopropylamide (LDA) is a common choice, but you might explore using lithium tetramethylpiperidide (LiTMP), which is even bulkier and may favor deprotonation at the less sterically hindered position.

  • Temperature Control: Maintain a very low temperature (typically -78 °C) during the lithiation step.[3] Allowing the reaction to warm up can lead to decreased selectivity and potential side reactions.

  • Solvent System: The choice of solvent can affect the aggregation state of the organolithium reagent and its reactivity. Tetrahydrofuran (THF) is a common solvent for these reactions.

Protocol for Minimizing Isomeric Byproducts in Ortho-lithiation:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere (argon or nitrogen).

  • Reagent Addition: Dissolve 1,2-difluoro-3-methoxybenzene in anhydrous THF and cool the solution to -78 °C.

  • Base Addition: Slowly add a solution of LDA or LiTMP in THF to the reaction mixture while maintaining the temperature at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.

  • Quenching: After stirring for another 1-2 hours, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Diagram: Regioselectivity in Ortho-lithiation

References

Technical Support Center: Optimizing the Synthesis of 3,4-Difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,4-Difluoro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to enhance yield and purity. Here, we dissect common experimental challenges, offering logical, field-proven solutions and detailed protocols. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your synthesis.

Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves the formylation of 1,2-difluoro-3-methoxybenzene. The two most common and effective methods for this transformation are the Vilsmeier-Haack reaction and directed ortho-lithiation followed by formylation. The choice between these methods often depends on the available starting materials, scalability, and desired purity profile. This guide will cover both approaches, focusing on troubleshooting and optimization to improve your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Probable Cause 1.1: Inactive Vilsmeier Reagent (Vilsmeier-Haack Reaction)

The Vilsmeier reagent, formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is highly moisture-sensitive.[1] Contamination with water will quench the reagent, halting the reaction.[1]

  • Solution:

    • Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon).

    • Use freshly distilled or anhydrous grade DMF and POCl₃. If the DMF has a fishy odor, it has likely decomposed to dimethylamine and should be replaced.

    • Perform the reaction under a strict inert atmosphere.

Probable Cause 1.2: Incomplete Lithiation (Ortho-lithiation Reaction)

Incomplete deprotonation of the aromatic ring is a common reason for low yields in ortho-lithiation.

  • Solution:

    • Reagent Quality: Use a freshly titrated solution of n-butyllithium (n-BuLi). The concentration of commercially available n-BuLi can decrease over time.

    • Solvent Purity: Ensure your solvent (typically THF or diethyl ether) is rigorously dried. Traces of water will consume the n-BuLi.

    • Temperature Control: Maintain the reaction at a low temperature (typically -78 °C) during the addition of n-BuLi to prevent side reactions. However, for some substrates, a slightly higher temperature (-40 °C to -20 °C) may be necessary to achieve complete lithiation.

    • Additive: The addition of tetramethylethylenediamine (TMEDA) can break up n-BuLi aggregates, increasing its reactivity and facilitating lithiation.[2]

Probable Cause 1.3: Deactivated Aromatic Ring

The Vilsmeier-Haack reaction is most effective on electron-rich aromatic systems.[3][4] While the methoxy group is activating, the two fluorine atoms are deactivating.

  • Solution:

    • Reaction Conditions: For less reactive substrates, higher reaction temperatures (up to 80 °C) and longer reaction times may be necessary for the Vilsmeier-Haack reaction.[4]

    • Alternative Method: If the Vilsmeier-Haack reaction consistently gives low yields, consider switching to the ortho-lithiation method, as it is often more effective for less reactive arenes.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Probable Cause 2.1: Competing Formylation Positions

While the methoxy group in 1,2-difluoro-3-methoxybenzene primarily directs formylation to the ortho position (C6), some formylation at other positions might occur, leading to isomeric impurities.

  • Solution:

    • Directed Ortho-lithiation: This method offers superior regioselectivity compared to the Vilsmeier-Haack reaction. The lithium atom is directed to the position ortho to the methoxy group, ensuring formylation occurs almost exclusively at the desired C6 position.[5]

Issue 3: Difficult Product Purification

Probable Cause 3.1: Co-eluting Impurities in Column Chromatography

Impurities with similar polarity to the desired product can be challenging to separate by standard column chromatography.

  • Solution:

    • Optimize Chromatography Conditions:

      • Use a shallower solvent gradient (e.g., slowly increase the percentage of ethyl acetate in hexane).

      • Try a different solvent system (e.g., dichloromethane/heptane).

      • Consider using a different stationary phase, such as alumina.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., n-heptane) can be a highly effective purification step after column chromatography.

Probable Cause 3.2: Product Oiling Out During Recrystallization

The product may separate as an oil instead of forming crystals during recrystallization.

  • Solution:

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.

    • Solvent Choice: The solvent may not be optimal. Try a solvent pair (e.g., ethanol/water or hexane/ethyl acetate) to induce crystallization.

    • Seed Crystals: If a small amount of pure product is available, add a seed crystal to the cooled solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for preparing this compound: Vilsmeier-Haack or ortho-lithiation?

A1: While both methods can be successful, directed ortho-lithiation followed by formylation with DMF generally offers higher regioselectivity and may provide better yields , especially given the presence of the deactivating fluorine atoms on the aromatic ring.[5] The Vilsmeier-Haack reaction is a viable alternative, but may require more optimization of reaction conditions to achieve satisfactory results.[3][4]

Q2: What are the key safety precautions to consider for these reactions?

A2: Both syntheses involve hazardous reagents.

  • n-Butyllithium is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper syringe techniques.

  • Phosphorus oxychloride (POCl₃) is corrosive and reacts with water to release HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Always perform a thorough risk assessment before starting any chemical synthesis.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the starting material from the product. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate the reaction is proceeding. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization if the compounds are not UV-active.

Q4: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR: A singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the methoxy protons (~3.9 ppm), and signals in the aromatic region for the two aromatic protons.

  • ¹³C NMR: A signal for the aldehyde carbon (~185-195 ppm), a signal for the methoxy carbon (~56 ppm), and several signals in the aromatic region, with carbon-fluorine coupling observable.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹, and C-F stretching bands.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product.

Experimental Protocols

Protocol 1: Synthesis via Directed Ortho-lithiation

This protocol is adapted from a general procedure for the ortho-lithiation of substituted halobenzenes.

dot

Ortho_Lithiation_Workflow cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_formylation Formylation & Quench cluster_workup Work-up & Purification Start Start Setup Assemble oven-dried glassware under Argon Start->Setup AddSubstrate Add 1,2-difluoro-3-methoxybenzene and anhydrous THF Setup->AddSubstrate Cool Cool to -78 °C AddSubstrate->Cool AddBuLi Slowly add n-BuLi Cool->AddBuLi StirLithiation Stir at -78 °C for 1 hour AddBuLi->StirLithiation AddDMF Add anhydrous DMF StirLithiation->AddDMF Warm Allow to warm to room temperature AddDMF->Warm Quench Quench with saturated NH4Cl (aq) Warm->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain pure product Purify->End

Caption: Workflow for the synthesis of this compound via ortho-lithiation.

Materials:

  • 1,2-difluoro-3-methoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1,2-difluoro-3-methoxybenzene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis via Vilsmeier-Haack Reaction

This protocol is a general procedure for the Vilsmeier-Haack reaction.

dot

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Work-up & Purification Start Start AddPOCl3 Add POCl3 to anhydrous DMF at 0 °C Start->AddPOCl3 StirReagent Stir for 30 minutes AddPOCl3->StirReagent AddSubstrate Add 1,2-difluoro-3-methoxybenzene StirReagent->AddSubstrate Heat Heat reaction to 60-80 °C AddSubstrate->Heat StirReaction Stir for 2-6 hours Heat->StirReaction CoolAndPour Cool and pour onto ice StirReaction->CoolAndPour Neutralize Neutralize with aq. NaOH or NaOAc CoolAndPour->Neutralize Extract Extract with Dichloromethane Neutralize->Extract Dry Dry organic layer (MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain pure product Purify->End

Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials:

  • 1,2-difluoro-3-methoxybenzene

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium acetate (NaOAc) or Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • In an oven-dried, three-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (used as both reagent and solvent) to 0 °C.

  • Slowly add POCl₃ (1.5 eq) dropwise, keeping the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 1,2-difluoro-3-methoxybenzene (1.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 2-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a solution of sodium acetate or dilute sodium hydroxide until the pH is ~7.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

ParameterVilsmeier-Haack ReactionDirected Ortho-lithiation
Starting Material 1,2-difluoro-3-methoxybenzene1,2-difluoro-3-methoxybenzene
Key Reagents DMF, POCl₃n-BuLi, DMF
Typical Temperature 0 °C to 80 °C-78 °C to room temperature
Regioselectivity Moderate to goodExcellent
Key Challenges Moisture sensitivity, substrate reactivityPyrophoric reagents, strict anhydrous conditions
Purification Column chromatography, RecrystallizationColumn chromatography, Recrystallization

Conclusion

Improving the yield and purity in the synthesis of this compound hinges on careful control of reaction conditions and the selection of the most appropriate synthetic strategy. For enhanced regioselectivity and potentially higher yields, the directed ortho-lithiation pathway is often the preferred method. However, with careful optimization, the Vilsmeier-Haack reaction can also be a viable and scalable option. This guide provides a framework for troubleshooting common issues and implementing robust protocols. For further assistance, please do not hesitate to contact our technical support team.

References

optimization of reaction conditions for 3,4-Difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical and agrochemical research, 3,4-Difluoro-5-methoxybenzaldehyde serves as a critical building block for synthesizing a wide range of complex molecules. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and one electron-donating methoxy group, presents specific challenges and opportunities in its synthesis.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for preparing this compound. Through a detailed question-and-answer format, this guide addresses common experimental issues, offering troubleshooting strategies and field-proven insights to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route for preparing this compound?

A1: The most prevalent and efficient method for the formylation of electron-rich aromatic compounds like 1,2-difluoro-3-methoxybenzene (the precursor to this compound) is the Vilsmeier-Haack reaction.[1][2] This reaction is valued for its relatively mild conditions and broad applicability to substrates that can be sensitive to harsher formylation methods.[3][4]

Q2: What are the primary starting materials and reagents for this synthesis?

A2: The key components for the Vilsmeier-Haack synthesis are:

  • Substrate: 1,2-Difluoro-3-methoxybenzene. The electron-donating methoxy group activates the aromatic ring, facilitating electrophilic substitution.

  • Formylating Agent (Vilsmeier Reagent): This is not a stable, bottled reagent but is generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6] Other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used.[5][7]

  • Solvent: DMF often serves as both a reagent and the solvent. Other anhydrous, non-protic solvents like dichloromethane (DCM) or chloroform can also be employed.[8][9]

Q3: Can you briefly explain the mechanism of the Vilsmeier-Haack reaction?

A3: The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with phosphorus oxychloride to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][8][9]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substrate (1,2-difluoro-3-methoxybenzene) attacks the electrophilic carbon of the Vilsmeier reagent. This forms an iminium ion intermediate and temporarily disrupts the ring's aromaticity, which is quickly restored.[1][5]

  • Hydrolysis: During aqueous work-up, the iminium intermediate is hydrolyzed to yield the final aryl aldehyde product, this compound.[10][11]

Q4: What safety precautions are critical when performing this reaction?

A4: Safety is paramount. Key precautions include:

  • Moisture Sensitivity: Phosphorus oxychloride (POCl₃) reacts violently with water. The entire reaction must be conducted under strictly anhydrous conditions using dry glassware and an inert atmosphere (e.g., nitrogen or argon).[12]

  • Corrosive Reagents: POCl₃ is highly corrosive and toxic. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic. POCl₃ should be added slowly to DMF at a low temperature (e.g., 0 °C) to control the reaction rate and prevent dangerous temperature spikes.[12]

Standard Experimental Protocol: Vilsmeier-Haack Formylation

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • 1,2-Difluoro-3-methoxybenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware (dried in an oven)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a solid or viscous liquid indicates the Vilsmeier reagent has formed.[12]

  • Formylation Reaction:

    • Dissolve 1,2-Difluoro-3-methoxybenzene (1.0 eq.) in anhydrous DCM.

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. The reaction temperature can be gently heated (e.g., 40-60 °C) depending on the substrate's reactivity, to drive the reaction to completion.[4][5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water to hydrolyze the intermediate iminium salt.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[8]

    • The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.[13]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent_prep Vilsmeier Reagent Formation (DMF + POCl₃ @ 0°C) reaction Electrophilic Substitution (Combine & Warm to RT/Heat) reagent_prep->reaction substrate_prep Substrate Solution (1,2-Difluoro-3-methoxybenzene in DCM) substrate_prep->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring hydrolysis Hydrolysis & Quench (Pour onto ice) monitoring->hydrolysis neutralize Neutralize (NaHCO₃) hydrolysis->neutralize extract Extract (DCM) neutralize->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify G start Low / No Yield q1 Was the reaction run under strictly anhydrous conditions? start->q1 sol1 Root Cause: Moisture Contamination. Action: Dry all glassware & use anhydrous solvents/reagents. Run under inert atmosphere. q1->sol1 No q2 Was the reaction temperature optimized? q1->q2 Yes a1_yes Yes a1_no No end_node Yield Improved sol1->end_node sol2 Root Cause: Insufficient Activation Energy. Action: Increase temperature gradually (e.g., 40-80°C) and monitor by TLC. q2->sol2 No q3 Was the hydrolysis step during work-up complete? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Root Cause: Incomplete Hydrolysis. Action: Stir vigorously during quench. Allow aqueous mixture to stir for 30-60 min before extraction. q3->sol3 No q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

References

preventing side reactions in the synthesis of 3,4-Difluoro-5-methoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Synthesis of 3,4-Difluoro-5-methoxybenzaldehyde Derivatives A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important class of molecules. The unique electronic properties conferred by the fluorine and methoxy substituents make these compounds valuable building blocks in medicinal chemistry and materials science. However, these same properties can also lead to specific challenges and side reactions during synthesis. This resource aims to equip you with the knowledge to anticipate, prevent, and resolve these issues.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of this compound derivatives, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Low Yield During Vilsmeier-Haack Formylation

Question: I am attempting to formylate 1,2-difluoro-3-methoxybenzene to produce this compound using a standard Vilsmeier-Haack reaction (POCl₃/DMF), but I am consistently obtaining low yields. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the Vilsmeier-Haack formylation of electron-rich aromatic compounds like 1,2-difluoro-3-methoxybenzene can stem from several factors. The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto aromatic and heteroaromatic compounds.[1][2][3][4] However, its success is highly dependent on the electronic nature of the substrate and precise control of reaction conditions.

Potential Causes and Solutions:

  • Insufficient Activation of the Aromatic Ring: While the methoxy group is an activating group, the two fluorine atoms are strongly deactivating. This can make the electrophilic aromatic substitution step of the Vilsmeier-Haack reaction sluggish.

    • Solution: Consider using a more potent formylating agent or modifying the reaction conditions to increase reactivity. While the standard POCl₃/DMF system is common, exploring alternative Vilsmeier reagents or additives may be beneficial. Additionally, ensuring the reaction is carried out under strictly anhydrous conditions is crucial, as moisture will quench the Vilsmeier reagent.

  • Suboptimal Reaction Temperature: The temperature profile of the reaction is critical. If the temperature is too low, the reaction may not proceed to completion. Conversely, if it is too high, it can lead to the formation of undesired byproducts.

    • Solution: A systematic temperature optimization study is recommended. Start with a low temperature (e.g., 0 °C) and gradually increase it, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Incorrect Stoichiometry of Reagents: The ratio of the substrate to the Vilsmeier reagent (POCl₃ and DMF) is a key parameter. An excess of the Vilsmeier reagent is often used to drive the reaction to completion, but a large excess can sometimes lead to side reactions.

    • Solution: Experiment with varying the molar equivalents of POCl₃ and DMF relative to the 1,2-difluoro-3-methoxybenzene. A typical starting point is to use a slight excess of the Vilsmeier reagent.

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired aldehyde.

    • Solution: Analyze the crude reaction mixture to identify any major byproducts. This information can provide clues about competing reaction pathways and help in refining the reaction conditions to suppress them.

Issue 2: Presence of a Demethylated Byproduct

Question: During the synthesis or subsequent manipulation of a this compound derivative under acidic conditions, I am observing the formation of a significant amount of the corresponding phenol (3,4-difluoro-5-hydroxybenzaldehyde). How can I prevent this demethylation?

Answer:

The cleavage of aryl methyl ethers to the corresponding phenols is a well-documented reaction, particularly under acidic conditions.[5][6][7][8] The methoxy group, while generally stable, can be susceptible to cleavage by strong acids, Lewis acids, or certain nucleophiles.[5][8]

Mechanism of Acid-Catalyzed Demethylation:

The reaction typically proceeds via protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., bromide or iodide) or another nucleophile present in the reaction mixture.[8][9]

Preventative Measures:

  • Avoid Strong Protic Acids: Whenever possible, choose reaction conditions that do not involve strong, hot mineral acids like HBr or HI, which are classic reagents for ether cleavage.[6][8] If an acidic catalyst is required, consider using a milder acid or carrying out the reaction at a lower temperature.

  • Use of Lewis Acids: Be cautious with Lewis acids, as some, like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), are potent reagents for demethylation.[5][8][9] If a Lewis acid is necessary for a particular transformation, select one that is less prone to promoting ether cleavage or use it at cryogenic temperatures.

  • Alternative Synthetic Routes: If demethylation is a persistent issue in a particular step, it may be necessary to reconsider the overall synthetic strategy. This could involve introducing the aldehyde functionality after a step that requires harsh acidic conditions or using a protecting group for the phenol that is more robust than a methyl ether.

  • Control of Reaction Time and Temperature: In cases where acidic conditions are unavoidable, minimizing the reaction time and maintaining the lowest possible temperature can help to reduce the extent of demethylation.

Issue 3: Unexpected Nucleophilic Aromatic Substitution (SNA r)**

Question: I am trying to perform a reaction on a derivative of this compound with a strong nucleophile, and I am observing the displacement of one of the fluorine atoms. Why is this happening and how can I control the regioselectivity?

Answer:

Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr).[10][11][12][13] In the case of this compound derivatives, the aldehyde group and the fluorine atoms themselves are electron-withdrawing, activating the ring towards nucleophilic attack.

Factors Influencing SNAr:

  • Activating Groups: The presence of electron-withdrawing groups ortho and/or para to a leaving group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thus accelerating the substitution.[10][12]

  • Leaving Group Ability: In SNAr reactions, the reactivity of halogens as leaving groups is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.[11]

  • Regioselectivity: The position of nucleophilic attack is directed by the electron-withdrawing groups. The nucleophile will preferentially attack the carbon atom that leads to the most stable Meisenheimer complex. In your system, the aldehyde group will strongly activate the para-position (C-4 fluorine) and to a lesser extent the ortho-position (C-2, which is unsubstituted). The fluorine at C-4 is therefore the most likely to be displaced.

Strategies for Control:

  • Choice of Nucleophile: The reactivity of the nucleophile plays a significant role. Softer, less basic nucleophiles may be more selective.

  • Reaction Conditions: Temperature and solvent can influence the rate and selectivity of SNAr reactions. Lower temperatures generally favor the thermodynamically controlled product. The use of aprotic polar solvents can accelerate SNAr reactions.

  • Protecting Groups: If the aldehyde is not the desired site of reaction, it can be protected as an acetal. This will reduce its electron-withdrawing ability and may disfavor the SNAr reaction.

Frequently Asked Questions (FAQs)

Q1: What is the preferred method for introducing the aldehyde group to the 1,2-difluoro-3-methoxybenzene ring?

A1: The two most common methods for the formylation of this type of aromatic system are the Vilsmeier-Haack reaction and directed ortho-metalation (DoM) followed by quenching with an electrophilic formylating agent.[2][3][14]

  • Vilsmeier-Haack Reaction: This method is often preferred for its operational simplicity.[1][2][3][4] However, as discussed in the troubleshooting section, the electronic deactivation by the fluorine atoms can lead to lower yields.

  • Directed ortho-Metalation (DoM): The methoxy group is a good directing group for ortho-lithiation.[14][15][16] Treatment of 1,2-difluoro-3-methoxybenzene with a strong base like n-butyllithium or sec-butyllithium can selectively deprotonate the position ortho to the methoxy group (C-2).[14][15] The resulting aryllithium species can then be reacted with an electrophile like N,N-dimethylformamide (DMF) to introduce the aldehyde group. This method often provides higher regioselectivity and can be more efficient for deactivated systems.

Q2: I am planning a Grignard reaction with a this compound derivative. What are the potential side reactions I should be aware of?

A2: Grignard reagents are strong nucleophiles and strong bases.[17][18][19][20][21] When reacting with aldehydes, the primary desired reaction is the 1,2-addition to the carbonyl group to form a secondary alcohol.[17][18][19] However, several side reactions can occur:

  • Enolization: If the aldehyde has an acidic alpha-proton, the Grignard reagent can act as a base and deprotonate it, leading to the formation of an enolate. This consumes the Grignard reagent and the starting aldehyde.

  • Reduction: If the Grignard reagent has a beta-hydride (e.g., isopropylmagnesium bromide), it can reduce the aldehyde to the corresponding primary alcohol via a Meerwein-Ponndorf-Verley-type reduction.

  • Reaction with other functional groups: If your derivative contains other electrophilic functional groups (e.g., esters, nitriles), the Grignard reagent may react with them as well.

To minimize these side reactions, it is crucial to perform the reaction at a low temperature (typically 0 °C or below) and to add the Grignard reagent slowly to the aldehyde solution.

Q3: What are the best practices for the purification of this compound and its derivatives?

A3: The purification strategy will depend on the specific properties of the compound and the nature of the impurities.

  • Distillation: If the aldehyde is thermally stable and has a suitable boiling point, vacuum distillation can be an effective method for removing non-volatile impurities.

  • Crystallization: For solid derivatives, recrystallization from an appropriate solvent system is a powerful purification technique.

  • Chromatography: Column chromatography on silica gel is a versatile method for separating the desired product from byproducts with different polarities.[22] A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Bisulfite Adduct Formation: Aldehydes can form crystalline adducts with sodium bisulfite. This can be used to separate the aldehyde from non-aldehydic impurities. The aldehyde can then be regenerated by treating the adduct with an acid or base.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1,2-Difluoro-3-methoxybenzene

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).

  • Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Initiation: After the addition is complete, stir the mixture at 0 °C for 30 minutes. A viscous liquid or a solid may form, indicating the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1,2-difluoro-3-methoxybenzene (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane). Add this solution to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to a predetermined optimal temperature (e.g., 60 °C). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium acetate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.

Protocol 2: Directed ortho-Metalation of 1,2-Difluoro-3-methoxybenzene

  • Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1,2-difluoro-3-methoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes dropwise.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent, and then follow standard procedures for washing, drying, and purification as described in Protocol 1.

Visualizations

Vilsmeier_Haack_Troubleshooting start Low Yield in Vilsmeier-Haack Formylation cause1 Insufficient Ring Activation start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Stoichiometry start->cause3 cause4 Side Reactions start->cause4 solution1 Use stronger formylating agent or additives cause1->solution1 solution2 Perform temperature optimization study cause2->solution2 solution3 Vary molar equivalents of reagents cause3->solution3 solution4 Analyze byproducts and adjust conditions cause4->solution4

Caption: Troubleshooting flowchart for low yields in Vilsmeier-Haack formylation.

Demethylation_Prevention start Demethylation Observed strategy1 Avoid Strong Protic Acids (HBr, HI) start->strategy1 Cause: Harsh Acidic Conditions strategy2 Cautious Use of Lewis Acids (BBr3, AlCl3) start->strategy2 Cause: Potent Lewis Acids strategy3 Consider Alternative Synthetic Route strategy1->strategy3 strategy4 Minimize Reaction Time and Temperature strategy2->strategy4

Caption: Strategies to prevent demethylation of the methoxy group.

References

Technical Support Center: Catalyst Selection for Reactions with 3,4-Difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide you with targeted, field-proven insights for your research involving 3,4-Difluoro-5-methoxybenzaldehyde. This valuable building block presents unique challenges and opportunities due to its specific substitution pattern. This resource moves beyond simple protocols to explain the causality behind catalyst and reagent choices, helping you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The difluoro substitution pattern on the aromatic ring opens possibilities for C-F bond activation in cross-coupling reactions, though it is challenging. More commonly, the molecule would first be converted to an aryl halide (Br, I) or triflate at a different position for more conventional cross-coupling. However, direct C-F functionalization is an evolving field. A more frequent issue is the unwanted cleavage of C-F or C-H bonds (hydrodefluorination/dehalogenation) when coupling at other positions.

Frequently Asked Questions (FAQs)

Q1.1: I am attempting a Buchwald-Hartwig amination on a derivative of this compound. What is the primary cause of low yield and byproduct formation?

A1.1: The most common issues in palladium-catalyzed aminations, especially with electron-rich or sterically hindered substrates, are catalyst deactivation and side reactions like hydrodehalogenation (or hydrodefluorination). The choice of ligand, base, and ensuring strictly anhydrous conditions are critical.[1] Bulky, electron-rich phosphine ligands are known to accelerate the desired reductive elimination step, which forms the C-N bond, often outcompeting side reactions.[1][2]

Q1.2: Which catalyst system is recommended for Suzuki-Miyaura coupling involving a fluorinated benzaldehyde derivative?

A1.2: For Suzuki-Miyaura reactions, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is a robust starting point.[3] Ligands such as SPhos, XPhos, or P(t-Bu)₃ are effective because they promote the oxidative addition and reductive elimination steps.[1] The choice of base is also crucial; weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong hydroxides to minimize side reactions, including protodeboronation of the boronic acid and potential hydrolysis of the aldehyde.[1][3]

Troubleshooting Guide 1.1: Low Conversion & Significant Hydrodefluorination

If you observe low conversion of your starting material or significant formation of a defluorinated benzaldehyde byproduct, consult the following guide.

Potential Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Presence of a Proton Source (e.g., Water) Ensure all reagents and solvents are strictly anhydrous. Use freshly dried solvents and consider adding a drying agent like molecular sieves.Water can act as a proton source, leading to protonolysis of the Ar-Pd(II)-X intermediate, which results in hydrodehalogenation/hydrodefluorination.[1][4] Eliminating water will favor the desired cross-coupling pathway.
Base is Too Strong or Nucleophilic Switch to a weaker, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1]Strong bases can promote side reactions. Weaker bases are sufficient to facilitate the transmetalation step in Suzuki coupling or deprotonate the amine in Buchwald-Hartwig amination without attacking the metal center or promoting protonolysis.[1][3]
Inefficient Reductive Elimination Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).These ligands stabilize the palladium center and accelerate the rate-limiting reductive elimination step to form the product, thereby outcompeting decomposition pathways like hydrodefluorination.[1][5]
Catalyst Deactivation Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) or use a more robust pre-catalyst. Ensure a positive pressure of inert gas (N₂ or Ar) is maintained throughout the reaction.The active Pd(0) species can be sensitive to oxygen or impurities. A higher catalyst concentration or a pre-catalyst that generates the active species more cleanly can overcome slow deactivation.[6]
High Reaction Temperature Screen a range of lower temperatures (e.g., 80-100 °C instead of >110 °C).Side reactions like hydrodefluorination often have a higher activation energy than the desired coupling. Lowering the temperature can decrease the rate of the side reaction more significantly than the productive pathway.[1]
Experimental Protocol 1.1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of an aryl bromide derivative of the title compound.

  • Catalyst Preparation: In a nitrogen-filled glovebox or under a positive flow of nitrogen, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., NaOt-Bu, 2.0 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add anhydrous toluene to the vessel. Stir the mixture for 5-10 minutes at room temperature to allow for pre-formation of the active catalyst.

  • Reaction Initiation: Add the aryl halide (1.0 equiv.) and the amine (1.5 equiv.) to the stirred mixture.

  • Heating & Monitoring: Seal the vessel and heat the reaction mixture (e.g., to 100 °C) with vigorous stirring for the specified time (typically 6-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Catalyst Selection Workflow

G cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald suzuki_pd Pd Source: Pd(OAc)₂, Pd₂(dba)₃ suzuki->suzuki_pd buchwald_pd Pd Source: Pd(OAc)₂, Pd₂(dba)₃ buchwald->buchwald_pd suzuki_base Base Selection: K₃PO₄ or Cs₂CO₃ troubleshoot Troubleshooting: - Check Anhydrous Conditions - Screen Temperature - Verify Reagent Purity suzuki_base->troubleshoot Low Yield? suzuki_ligand Ligand Selection: SPhos, XPhos, P(t-Bu)₃ suzuki_ligand->suzuki_base suzuki_pd->suzuki_ligand buchwald_base Base Selection: NaOt-Bu, K₃PO₄ buchwald_base->troubleshoot Low Yield? buchwald_ligand Ligand Selection: XPhos, RuPhos, BINAP buchwald_ligand->buchwald_base buchwald_pd->buchwald_ligand

Caption: Decision workflow for cross-coupling catalyst systems.

Section 2: Nucleophilic Aromatic Substitution (S_NAr)

The 3,4-difluoro substitution pattern, activated by the electron-withdrawing aldehyde group, makes the aromatic ring susceptible to nucleophilic aromatic substitution (S_NAr). The regiochemical outcome is dictated by the combined electronic effects of the substituents.

Frequently Asked Questions (FAQs)

Q2.1: Which fluorine atom on this compound is more likely to be displaced in an S_NAr reaction?

A2.1: The fluorine at the C4 position is the most likely to be displaced. The aldehyde group is strongly electron-withdrawing and activates the para position (C4) for nucleophilic attack through resonance stabilization of the negative charge in the Meisenheimer intermediate.[7][8] While the fluorine at C3 is ortho to the aldehyde, the C4 position benefits from a more direct resonance stabilization. The methoxy group at C5 is electron-donating, which slightly deactivates the ring, but its effect is less dominant than the powerful activation by the aldehyde.

Q2.2: I am running a reaction with a nucleophile in methanol with a base like KOH, and I'm isolating a methoxy-substituted product instead of my target. What is happening?

A2.2: You are likely observing a competitive S_NAr reaction with the methoxide ion (CH₃O⁻) generated from your solvent and base.[9] Methoxide is a potent nucleophile. If your intended nucleophile is weaker or its concentration is lower, the solvent-derived nucleophile can react preferentially, especially at elevated temperatures. This is a known phenomenon in reactions with poly-fluorinated aromatic rings in alcoholic solvents.[9] To avoid this, switch to a non-nucleophilic, polar aprotic solvent like DMF or DMSO and use a non-alkoxide base.[10]

Troubleshooting Guide 2.1: No Reaction or Low Conversion
Potential Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Insufficient Ring Activation The aldehyde provides good activation, but if the nucleophile is weak, the reaction may be slow.S_NAr reactions require an electron-deficient aromatic ring.[7] While modification of the substrate isn't always possible, ensuring all other factors are optimal is key.
Poor Leaving Group Fluorine is a good leaving group for S_NAr due to its high electronegativity, which facilitates nucleophilic attack. This is unlikely to be the primary issue.The rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group.[8]
Incorrect Solvent Choice Switch to a polar aprotic solvent such as DMF, DMSO, or NMP.Polar aprotic solvents are excellent for S_NAr. They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "bare" and highly reactive. Protic solvents can solvate the nucleophile, reducing its reactivity.[10]
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation.S_NAr reactions often require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.

S_NAr Mechanistic Pathway

G cluster_main S_NAr at C4 Position Reactants Substrate + Nu⁻ TS1 Transition State 1 Reactants->TS1 Attack at C4 (Rate-determining) Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer Attack at C4 (Rate-determining) TS2 Transition State 2 Meisenheimer->TS2 Loss of F⁻ Products Product + F⁻ TS2->Products Loss of F⁻

Caption: General mechanism for an S_NAr reaction.

Section 3: Knoevenagel Condensation

The aldehyde functionality readily undergoes condensation with active methylene compounds in the Knoevenagel condensation to form a new C=C bond. This reaction is typically base-catalyzed.

Frequently Asked Questions (FAQs)

Q3.1: What are the most common and effective catalysts for the Knoevenagel condensation with this compound?

A3.1: The choice of catalyst depends on the reactivity of the active methylene compound.

  • For highly active compounds (e.g., malononitrile, ethyl cyanoacetate): Weak bases like piperidine or ammonium acetate are often sufficient.[11]

  • For less active compounds: Stronger bases or specialized catalysts may be needed.

  • Green Chemistry Approaches: Heterogeneous catalysts, such as basic alumina or functionalized nanoparticles, are gaining traction as they are easily separable and reusable.[12][13][14]

Catalyst Selection Table for Knoevenagel Condensation
Catalyst Active Methylene Compound Typical Conditions Advantages/Considerations
Piperidine Malononitrile, CyanoacetatesEthanol or Toluene, RefluxClassic, effective method. Volatile and requires careful handling.[11]
Ammonium Acetate MalononitrileEthanol, RefluxMild, inexpensive, and effective for highly activated substrates.[11]
Fe₃O₄ Nanoparticles Aromatic AldehydesEthanol, RefluxHeterogeneous, magnetically separable, and reusable. Environmentally friendly.[13]
Basic Alumina (Al₂O₃) CyanoacetatesSolvent-free or TolueneMild, heterogeneous catalyst that can be filtered off. Good for sensitive substrates.[14]
Troubleshooting Guide 3.1: Incomplete Reaction or Low Yield
Potential Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Reversible Reaction If the reaction stalls, use a Dean-Stark apparatus to remove the water byproduct.The Knoevenagel condensation is an equilibrium process. Removing water drives the reaction toward the product side according to Le Châtelier's principle.
Insufficient Catalyst Activity Increase catalyst loading or switch to a slightly stronger base.The initial deprotonation of the active methylene compound is the key catalytic step. If this step is slow, the overall reaction rate will be low.
Poor Solubility Change to a higher-boiling solvent (e.g., toluene, xylene) to ensure all components are dissolved at the reaction temperature.A homogeneous reaction mixture leads to improved reaction kinetics and higher conversion.[1]

References

analytical methods for detecting impurities in 3,4-Difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for .

Technical Support Center: Analysis of 3,4-Difluoro-5-methoxybenzaldehyde

Prepared by the Senior Application Scientist Desk

This guide serves as a technical resource for researchers, analytical chemists, and drug development professionals working with this compound. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] This document provides answers to frequently asked questions, detailed troubleshooting guides for common analytical challenges, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a sample of this compound?

A1: Impurities can be broadly categorized into process-related and degradation-related substances.

  • Process-Related Impurities: These originate from the synthetic route. Depending on the specific process (e.g., formylation of a difluoroanisole precursor), you may find unreacted starting materials or positional isomers (e.g., 2,3-Difluoro-5-methoxybenzaldehyde or other regioisomers).[2][3][4] The presence of isomeric impurities can lead to difficult-to-separate side products in subsequent reactions.[5]

  • Degradation Products: The most prevalent degradation product is 3,4-Difluoro-5-methoxybenzoic acid . The aldehyde group is highly susceptible to oxidation, especially upon exposure to air.[2][5][6] This acidic impurity can interfere with pH-sensitive reactions or quench basic and nucleophilic reagents.[2][5] Another potential impurity is the corresponding 3,4-Difluoro-5-methoxybenzyl alcohol , which could arise from over-reduction during synthesis.[1][2]

Q2: Which analytical technique is best for routine purity analysis of this compound?

A2: A combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) provides the most comprehensive impurity profile.

  • HPLC with UV detection is the preferred method for quantifying non-volatile impurities, particularly the primary degradation product, 3,4-Difluoro-5-methoxybenzoic acid.[1][5] A reverse-phase C18 column is typically effective.[7]

  • GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents, unreacted starting materials, and positional isomers.[2][5][8]

Q3: My batch of this compound has a slight yellow tint and an acidic odor. What is the likely cause?

A3: This is a classic sign of oxidation. The aldehyde has likely been partially converted to 3,4-Difluoro-5-methoxybenzoic acid upon exposure to air.[2] The discoloration may also indicate the formation of minor polymeric byproducts. An immediate purity check using HPLC is recommended to quantify the level of the acidic impurity.

Q4: How can I definitively identify an unknown impurity peak in my chromatogram?

A4: Mass Spectrometry (MS) is the most powerful tool for this purpose. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides the molecular weight and fragmentation pattern of the unknown compound.[1] This data allows you to propose a chemical structure. For unambiguous confirmation, the proposed structure should be synthesized as a reference standard and its retention time and mass spectrum compared to the unknown peak.

Impurity Identification Workflow

The following diagram outlines a typical workflow for identifying and quantifying impurities in a new batch of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Identification cluster_2 Phase 3: Final Action A Receive Sample of This compound B Perform HPLC-UV Analysis (for non-volatile impurities) A->B C Perform GC-MS Analysis (for volatile impurities/isomers) A->C D Purity Meets Specification? B->D C->D E Unknown Peaks Detected? D->E No J Release Batch for Use D->J Yes F Identify with LC-MS / GC-MS (Molecular Weight & Fragmentation) E->F Yes K Reject Batch or Purify E->K No (Known Impurity Above Limit) G Propose Structure F->G H Synthesize Reference Standard G->H I Confirm Identity (Co-injection) H->I L Quantify Impurity & Document I->L L->K

Caption: Workflow for Impurity Analysis and Action.

Troubleshooting Guide: HPLC Analysis

This section addresses common issues encountered during the HPLC analysis of this compound and its impurities.

Problem Potential Cause(s) Explanation & Recommended Solution
Peak Tailing (for the main aldehyde peak)Secondary Silanol Interactions: The aldehyde can interact with active residual silanol groups on the silica support of the column, causing tailing.Solution: Ensure your mobile phase is slightly acidic. Adding 0.1% formic or phosphoric acid will protonate the silanols, minimizing these secondary interactions.[1][5] Using a high-purity, end-capped C18 column is also highly recommended.
Baseline Drifting Column Temperature Fluctuation: Inconsistent column temperature affects analyte retention. Poor Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions.[9]Solution: Always use a thermostatted column oven.[9] For gradient methods, ensure the column is re-equilibrated for a sufficient time (at least 10 column volumes) before the next injection.
Inconsistent Retention Times Mobile Phase Composition Change: Inaccurate mixing by the pump or solvent evaporation can alter the mobile phase composition over a sequence. Air Bubbles in Pump: Trapped air can cause inconsistent flow rates.[9]Solution: Prepare fresh mobile phase daily and keep reservoirs covered.[9] Degas the mobile phase thoroughly before use. If pressure fluctuates, purge the pump to remove air bubbles.[10][11]
Ghost Peaks (spurious peaks in blank runs)Carryover from Previous Injection: Highly retained compounds from a previous, more concentrated sample can elute in subsequent runs. Contaminated Mobile Phase: Water is a common source of contamination in reversed-phase solvents.[10]Solution: Implement a robust needle wash protocol in your injector method. Run a strong solvent wash (e.g., 100% Acetonitrile) after high-concentration samples. Use only high-purity, HPLC-grade solvents to prepare the mobile phase.

Troubleshooting Logic: HPLC Peak Tailing

G A Problem: Aldehyde Peak is Tailing B Is the mobile phase acidic? (e.g., contains 0.1% H₃PO₄ or HCOOH) A->B C Add 0.1% acid to aqueous mobile phase. This suppresses silanol interactions. B->C No D What is the column age/type? B->D Yes I Problem Resolved C->I E Is it a modern, high-purity, end-capped C18 column? D->E F Replace with a newer generation column. Older columns have more active silanols. E->F No G Is the sample overloaded? E->G Yes F->I H Reduce injection concentration/volume. Overloading can cause peak distortion. G->H Yes G->I No H->I

Caption: Decision tree for troubleshooting HPLC peak tailing.

Experimental Protocols

These protocols are robust starting points and should be validated for your specific instrumentation and requirements.

Protocol 1: HPLC-UV Method for Purity and Non-Volatile Impurities

This method is optimized for the separation of this compound from its primary degradation product, 3,4-Difluoro-5-methoxybenzoic acid.

  • Instrumentation: HPLC with a Photodiode Array (PDA) or UV Detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent high-purity, end-capped column).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][5]

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % B
      0.0 30
      15.0 90
      20.0 90
      20.1 30

      | 25.0 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

    • Vortex to dissolve and filter through a 0.45 µm syringe filter if necessary.

Protocol 2: GC-MS Method for Volatile and Isomeric Impurities

This method is suitable for detecting volatile starting materials, by-products, and positional isomers.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent low-bleed 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[1][2][5]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.[1][5]

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-350 amu.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation:

    • Dilute the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of approximately 1 mg/mL.

References

Validation & Comparative

Navigating the Spectroscopic Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3,4-Difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in materials science and drug discovery, the precise structural elucidation of novel aromatic compounds is a cornerstone of innovation. 3,4-Difluoro-5-methoxybenzaldehyde, a key building block in the synthesis of pharmaceuticals and advanced materials, presents a unique spectroscopic challenge due to the interplay of its electron-withdrawing fluorine substituents and the electron-donating methoxy group. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a comparative framework against related benzaldehydes and alternative analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the intricate architecture of organic molecules.[1] For this compound, NMR not only confirms the molecular structure but also provides profound insights into the electronic environment of the aromatic ring, shaped by its distinct substitution pattern. This guide will navigate the predicted spectral features of this compound, grounded in the fundamental principles of NMR and supported by experimental data from analogous structures.

The Expected ¹H NMR Spectrum: A Dance of Protons

The ¹H NMR spectrum of a substituted benzaldehyde is a rich tapestry of information, revealing the number of unique protons, their electronic environments, and their spatial relationships.[2][3] For this compound, we anticipate a spectrum characterized by distinct signals for the aldehydic proton, the aromatic protons, and the methoxy protons.

Key Predicted ¹H NMR Spectral Features:
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aldehyde (-CHO)9.8 - 10.0Triplet (t)~1-2 Hz (⁴JHF)
Aromatic (H-2)7.2 - 7.4Doublet of doublets (dd)~2-3 Hz (⁴JHH), ~1-2 Hz (⁵JHF)
Aromatic (H-6)7.0 - 7.2Doublet of doublets (dd)~2-3 Hz (⁴JHH), ~8-10 Hz (³JHF)
Methoxy (-OCH₃)3.8 - 4.0Singlet (s)N/A

Causality Behind the Predictions:

The aldehydic proton is expected to resonate significantly downfield (9.8 - 10.0 ppm) due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.[2][4] The predicted triplet multiplicity arises from coupling to the two fluorine atoms at the 3 and 4 positions (a through-space or four-bond coupling, ⁴JHF).

The aromatic protons, H-2 and H-6, are chemically non-equivalent. H-2 is expected to be more deshielded (further downfield) than H-6 due to its proximity to the electron-withdrawing aldehyde group. The fluorine at position 4 will exert a stronger deshielding effect on the ortho proton H-2, while the methoxy group at position 5 will have a shielding effect on the ortho proton H-6. The multiplicity of both aromatic protons is predicted to be a doublet of doublets, arising from coupling to each other (⁴JHH) and to the neighboring fluorine atoms with different coupling constants.[1]

The methoxy protons are anticipated to appear as a sharp singlet in the upfield region of the aromatic spectrum (3.8 - 4.0 ppm), as they are shielded by the electron-donating oxygen atom and are not coupled to any neighboring protons.

The ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in a molecule, offering valuable information about their hybridization and electronic environment.[5][6] For this compound, we predict distinct signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.

Key Predicted ¹³C NMR Spectral Features:
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹JCF)
Aldehyde (C=O)188 - 192Singlet (s)
Aromatic (C-1)135 - 138Singlet (s)
Aromatic (C-2)110 - 115Doublet (d)
Aromatic (C-3)150 - 155Doublet of doublets (dd)
Aromatic (C-4)155 - 160Doublet of doublets (dd)
Aromatic (C-5)145 - 150Doublet (d)
Aromatic (C-6)105 - 110Doublet (d)
Methoxy (-OCH₃)55 - 60Singlet (s)

Rationale for Chemical Shift and Multiplicity Predictions:

The carbonyl carbon of the aldehyde group is highly deshielded and is expected to appear at the lowest field (188 - 192 ppm).[7][8] The aromatic carbons directly bonded to the electronegative fluorine atoms (C-3 and C-4) will exhibit large downfield shifts and will be split into doublets or doublet of doublets due to one-bond carbon-fluorine coupling (¹JCF). The carbon bearing the methoxy group (C-5) will also be deshielded. The remaining aromatic carbons (C-1, C-2, and C-6) will have chemical shifts influenced by the combined electronic effects of all substituents.[5] The methoxy carbon will resonate at a characteristic upfield position (55 - 60 ppm).

Experimental Protocol for NMR Analysis

Obtaining high-quality, reproducible NMR data is paramount for accurate structural elucidation.[1]

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[9]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[2][5]

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

  • 2D NMR Experiments (HSQC and HMBC):

    • To unambiguously assign all proton and carbon signals, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are essential.[10][11][12]

    • The HSQC spectrum correlates directly bonded proton and carbon atoms.[11][13]

    • The HMBC spectrum reveals correlations between protons and carbons over two to three bonds, which is crucial for establishing connectivity across the molecule.[11][13]

Comparative Analysis with Structurally Similar Benzaldehydes

The influence of the fluorine and methoxy substituents can be understood by comparing the predicted spectra of this compound with the known spectra of simpler benzaldehydes.

CompoundAldehydic Proton (δ, ppm)Aromatic Protons (δ, ppm)Key Substituent Effects
Benzaldehyde~9.987.4-7.9Baseline for comparison.[2]
4-Methoxybenzaldehyde~9.876.9-7.8The electron-donating methoxy group shields the aromatic protons, shifting them upfield.[14]
3,4-Difluorobenzaldehyde~9.957.3-7.8The electron-withdrawing fluorine atoms deshield the aromatic protons, shifting them downfield.
This compound (Predicted) ~9.9 7.0-7.4 A complex interplay of shielding from the methoxy group and deshielding from the fluorine atoms and the aldehyde group.

Alternative Analytical Techniques: A Broader Perspective

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies functional groups, such as the characteristic C=O stretch of the aldehyde at ~1700 cm⁻¹.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the conjugated aromatic system.

Each technique offers a piece of the puzzle, but only NMR provides the detailed connectivity map necessary for unambiguous structure determination.

Logical Workflow for Spectral Analysis

To systematically analyze the NMR data for this compound, the following workflow is recommended:

Caption: A logical workflow for the comprehensive NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR analysis of this compound offers a compelling case study in the power of modern spectroscopy. By understanding the fundamental principles of chemical shifts and coupling constants, and by employing a suite of 1D and 2D NMR experiments, researchers can confidently elucidate the structure of this and other complex aromatic molecules. This guide provides a robust framework for predicting, acquiring, and interpreting the NMR data, empowering scientists in their pursuit of novel chemical entities.

References

A Senior Application Scientist's Guide to the FT-IR Spectrum of 3,4-Difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison and Interpretation for Structural Elucidation

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,4-Difluoro-5-methoxybenzaldehyde. As researchers and professionals in drug development, the precise structural confirmation of novel compounds and intermediates is paramount. FT-IR spectroscopy serves as a rapid, reliable, and non-destructive technique for identifying functional groups and confirming molecular structure. Here, we move beyond a simple peak list, offering a comparative interpretation that elucidates the electronic and vibratory contributions of each substituent on the benzaldehyde core. By comparing the spectrum of our target molecule with key analogs—benzaldehyde, 3,4-dimethoxybenzaldehyde (veratraldehyde), and 3,4,5-trimethoxybenzaldehyde—we will demonstrate how to confidently assign spectral features and understand the underlying molecular dynamics.

Molecular Structure and Expected Vibrational Modes

The structure of this compound is a trisubstituted benzene ring, presenting a unique combination of functional groups whose interactions influence the final FT-IR spectrum. The aldehyde group (-CHO), the methoxy group (-OCH₃), and the two fluorine atoms each have characteristic vibrational frequencies. Furthermore, their electronic effects (inductive vs. resonance) will subtly shift the positions of neighboring group absorptions, providing a rich dataset for analysis.

Caption: Molecular structure of this compound.

Core FT-IR Spectrum Interpretation

The FT-IR spectrum can be logically divided into key regions corresponding to the molecule's functional groups.

  • Aldehyde Group (CHO): This is often the most diagnostic region.

    • C=O Stretch: Aromatic aldehydes typically show a strong, sharp carbonyl (C=O) stretching absorption between 1685 and 1710 cm⁻¹.[1][2][3] The conjugation with the aromatic ring lowers this frequency from the typical 1720-1740 cm⁻¹ range seen in aliphatic aldehydes.[3]

    • Aldehydic C-H Stretch: A unique feature of aldehydes is the C-H stretching of the hydrogen attached to the carbonyl. This often appears as a pair of weak to medium bands, a "Fermi doublet," between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹.[1][2] The lower frequency band around 2720 cm⁻¹ is particularly indicative and helps distinguish aldehydes from ketones.[3]

  • Aromatic System:

    • C-H Stretch: The stretching of C-H bonds on the benzene ring gives rise to weak to medium absorptions typically found just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[4]

    • C=C Stretch: The stretching vibrations within the aromatic ring produce a series of medium to strong bands in the 1625-1440 cm⁻¹ region.[4]

  • Methoxy Group (-OCH₃):

    • C-H Stretch: The methyl C-H bonds of the methoxy group exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range. A specific diagnostic band for the methoxyl group can sometimes be observed between 2860–2800 cm⁻¹.[5]

    • C-O Stretch: The ether C-O-C linkage produces a strong, characteristic stretching band. For aryl ethers, this is typically found in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

  • Carbon-Fluorine Bonds (C-F):

    • C-F Stretch: The C-F stretching vibration is known to produce a very strong and often broad absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.[6] The exact position depends on the substitution pattern.

Comparative Analysis: Unveiling Substituent Effects

The true power of FT-IR interpretation lies in comparison. By analyzing the spectra of structurally related molecules, we can assign peaks with higher confidence and understand the electronic influence of each substituent.

Vibrational Mode Benzaldehyde 3,4-Dimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde This compound (Expected) Causality of Frequency Shift
Aromatic C-H Stretch ~3060 cm⁻¹~3070 cm⁻¹~3080 cm⁻¹~3080-3100 cm⁻¹Minimal change, typical for aromatic C-H.
Aldehyde C-H Stretch ~2820, 2740 cm⁻¹~2825, 2730 cm⁻¹~2830, 2735 cm⁻¹~2830, 2740 cm⁻¹Relatively insensitive to ring substitution. The presence of this doublet is highly diagnostic for the aldehyde group.[1][3]
Carbonyl (C=O) Stretch ~1705 cm⁻¹[1]~1685 cm⁻¹~1690 cm⁻¹~1700-1710 cm⁻¹Methoxy groups are electron-donating via resonance, which weakens the C=O double bond character and lowers its frequency. Fluorine atoms are strongly electron-withdrawing via induction, which strengthens the C=O bond and increases its frequency, counteracting the methoxy effect.
Aromatic C=C Stretch ~1600, 1585, 1455 cm⁻¹~1590, 1510, 1465 cm⁻¹~1590, 1505, 1460 cm⁻¹~1610, 1590, 1470 cm⁻¹The pattern and intensity of these peaks are sensitive to the substitution pattern on the ring.
Aryl Ether (C-O) Stretch N/A~1270, 1140 cm⁻¹~1245, 1130 cm⁻¹~1250-1280 cm⁻¹A strong band confirming the presence of the methoxy group attached to the aromatic ring.
C-F Stretch N/AN/AN/A~1100-1300 cm⁻¹ (Strong)The presence of very strong absorptions in this region is a key indicator for the fluorine substituents.[6]

Analysis of Shifts: The most significant comparison is the C=O stretching frequency. In veratraldehyde and trimethoxybenzaldehyde, the electron-donating methoxy groups lower the C=O frequency compared to benzaldehyde.[7] For this compound, the powerful electron-withdrawing inductive effect of the two fluorine atoms is expected to pull electron density from the ring, strengthening the C=O bond and shifting its absorption to a higher wavenumber, likely counteracting or even overpowering the resonance donation from the methoxy group. This push-pull electronic environment is a key feature to be confirmed by the spectrum.

Experimental Protocol: Acquiring High-Quality FT-IR Data

Trustworthy data is the bedrock of accurate interpretation. The following protocol outlines the standard procedure for analyzing a solid sample like this compound using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, preferred method due to its minimal sample preparation and ease of use.

Instrumentation:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • ATR Accessory with a diamond or zinc selenide crystal

Procedure:

  • Background Scan: Ensure the ATR crystal surface is immaculately clean. Use a soft wipe with a suitable solvent (e.g., isopropanol or acetone) and allow it to fully evaporate. Run a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the ATR's pressure arm to apply consistent and firm pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for a high-quality spectrum.

  • Sample Scan: Acquire the sample spectrum. A typical setting is to co-add 16 or 32 scans at a resolution of 4 cm⁻¹. This improves the signal-to-noise ratio.

  • Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Standard processing may include baseline correction if needed.

  • Cleaning: After analysis, retract the pressure arm, remove the sample powder, and clean the ATR crystal surface thoroughly as in Step 1.

Integrated Workflow for Spectral Analysis

The entire process, from sample handling to final interpretation, follows a logical and self-validating workflow.

node_prep node_prep node_acq node_acq node_proc node_proc node_int node_int prep 1. Sample Preparation (ATR: Direct Application) bg 2. Acquire Background (Clean ATR Crystal) prep->bg Cleanliness is key sample 3. Acquire Sample Spectrum (Apply Pressure, 16-32 Scans) bg->sample Subtract background process 4. Data Processing (Baseline Correction) sample->process Raw data assign 5. Peak Assignment (Identify Key Functional Groups) process->assign Corrected spectrum compare 6. Comparative Analysis (Compare with Analogs) assign->compare Initial assignments report 7. Final Interpretation (Structural Confirmation) compare->report Validate assignments & understand shifts

Caption: Workflow for FT-IR analysis and interpretation.

Conclusion

The FT-IR spectrum of this compound provides a distinct fingerprint for its unique molecular structure. Confident interpretation is achieved not just by identifying individual peaks, but by understanding their context. The characteristic aldehyde C-H and C=O stretches, combined with strong absorptions from the aryl-ether and C-F bonds, are all present. Crucially, by comparing the spectrum to simpler analogs, we can rationalize the subtle shifts in absorption frequencies, attributing them to the competing electron-withdrawing and electron-donating effects of the fluoro and methoxy substituents. This comparative approach, grounded in a robust experimental workflow, elevates FT-IR from a simple characterization tool to a powerful instrument for detailed structural elucidation.

References

validation of 3,4-Difluoro-5-methoxybenzaldehyde synthesis through spectral data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Spectral Validation of 3,4-Difluoro-5-methoxybenzaldehyde

For researchers, medicinal chemists, and professionals in drug development, the structural integrity of molecular building blocks is paramount. This compound is a key intermediate in the synthesis of various pharmacologically active compounds, where the precise arrangement of its fluoro and methoxy substituents on the aromatic ring is critical for modulating biological activity. This guide provides a comprehensive overview of a reliable synthetic route to this compound and a detailed methodology for its structural validation using a suite of spectroscopic techniques. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible process.

Strategic Approach to Synthesis: The Vilsmeier-Haack Reaction

The introduction of a formyl group onto an electron-rich aromatic ring is a cornerstone of organic synthesis. Among the various formylation methods, the Vilsmeier-Haack reaction stands out for its reliability and use of readily available reagents.[1][2][3] This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to effect an electrophilic aromatic substitution.[3]

For the synthesis of this compound, the logical starting material is 1,2-difluoro-3-methoxybenzene. The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic attack. The formylation is anticipated to occur at the C5 position, which is para to the activating methoxy group and ortho to a fluorine atom. This regioselectivity is governed by the powerful directing effect of the methoxy group.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,2-difluoro-3-methoxybenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM in a round-bottom flask cooled in an ice bath, slowly add POCl₃ (1.2 equivalents) dropwise.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.

  • Cool the mixture back to 0 °C in an ice bath.

  • Add a solution of 1,2-difluoro-3-methoxybenzene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent solution dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Spectral Data Validation: A Self-Validating System

The unambiguous confirmation of the chemical structure of the synthesized this compound is achieved through the synergistic use of multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted spectrum of this compound in CDCl₃ is detailed in the table below.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~9.85s1HAldehyde (-CHO)
~7.30dd1HAromatic H
~7.15dd1HAromatic H
~3.95s3HMethoxy (-OCH₃)

The aldehyde proton is expected to appear as a sharp singlet in the downfield region around 9.85 ppm. The methoxy protons will also be a singlet at approximately 3.95 ppm. The two aromatic protons will appear as doublets of doublets due to ortho coupling to each other and coupling to the adjacent fluorine atoms.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The presence of fluorine atoms will result in characteristic C-F couplings.

Chemical Shift (δ) (ppm)Assignment
~189Aldehyde (C=O)
~155 (dd)C-F
~152 (dd)C-F
~145 (d)C-O
~125C-CHO
~115 (d)C-H
~110 (d)C-H
~56Methoxy (-OCH₃)

The carbonyl carbon of the aldehyde is expected at around 189 ppm. The two carbons directly bonded to fluorine will appear as doublets of doublets with large coupling constants. The other aromatic carbons will also show splitting due to coupling with fluorine. The methoxy carbon will be a singlet around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (methoxy)
~2850, ~2750MediumC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1100StrongC-F stretch

Key diagnostic peaks include the strong carbonyl stretch of the aldehyde at approximately 1700 cm⁻¹, the characteristic C-H stretches of the aldehyde proton around 2850 and 2750 cm⁻¹, and strong C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

m/zInterpretation
~174[M]⁺ (Molecular ion)
~173[M-H]⁺
~145[M-CHO]⁺
~143[M-OCH₃]⁺

The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of this compound (C₈H₆F₂O₂), which is approximately 174.13 g/mol . Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺).

Comparison with Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is a robust method, other synthetic strategies could be considered.

  • Directed Ortho-Lithiation: This powerful technique allows for the regioselective functionalization of aromatic rings.[4] For 1,2-difluoro-3-methoxybenzene, the methoxy group can act as a directed metalation group. However, lithiation is likely to occur at the C6 position, ortho to the methoxy group. Subsequent formylation would yield 2,3-difluoro-6-methoxybenzaldehyde, an isomer of the target compound. This highlights the importance of choosing a synthetic route that provides the desired regiochemistry.

  • Multi-step Synthesis from a Different Precursor: One could envision a synthesis starting from a commercially available hydroxybenzaldehyde, followed by fluorination and methylation steps. However, such routes are often longer and may suffer from lower overall yields and challenges with regioselectivity during the fluorination step.

The Vilsmeier-Haack reaction on 1,2-difluoro-3-methoxybenzene remains the most direct and regioselective approach to this compound.

Visualizing the Workflow and Validation Logic

To better illustrate the process, the following diagrams outline the synthetic workflow and the logic of spectral validation.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 1,2-difluoro-3-methoxybenzene 1,2-difluoro-3-methoxybenzene Vilsmeier_Haack Vilsmeier-Haack Reaction 1,2-difluoro-3-methoxybenzene->Vilsmeier_Haack DMF_POCl3 DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent Formation DMF_POCl3->Vilsmeier_Reagent Vilsmeier_Reagent->Vilsmeier_Haack Quenching Quenching Vilsmeier_Haack->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product 3,4-Difluoro-5- methoxybenzaldehyde Purification->Final_Product

Caption: Synthetic workflow for this compound.

Spectral_Validation_Logic cluster_techniques Spectroscopic Techniques cluster_data Observed Data cluster_validation Structural Confirmation Synthesized_Product Synthesized Product H_NMR ¹H NMR Synthesized_Product->H_NMR C_NMR ¹³C NMR Synthesized_Product->C_NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS H_Data Chemical Shifts Multiplicity Integration H_NMR->H_Data C_Data Chemical Shifts C-F Couplings C_NMR->C_Data IR_Data Characteristic Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Validation Validated Structure of This compound H_Data->Validation C_Data->Validation IR_Data->Validation MS_Data->Validation

Caption: Logic of spectral data validation for structural confirmation.

Conclusion

The synthesis of this compound via the Vilsmeier-Haack reaction of 1,2-difluoro-3-methoxybenzene is a direct and efficient method that provides the desired product with high regioselectivity. The structural identity of the synthesized compound can be unequivocally confirmed through a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra. This guide provides the necessary experimental details and spectral interpretation framework to enable researchers to confidently synthesize and validate this important chemical building block for applications in drug discovery and materials science.

References

comparative study of different synthetic routes to 3,4-Difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3,4-Difluoro-5-methoxybenzaldehyde is a crucial building block in the synthesis of various pharmaceutical compounds, owing to its unique substitution pattern which can significantly influence molecular properties such as metabolic stability and binding affinity. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach.

Introduction to Synthetic Strategies

The synthesis of this compound typically commences from the readily available precursor, 1,2-difluoro-3-methoxybenzene (3,4-difluoroanisole). The challenge lies in the regioselective introduction of a formyl group onto the aromatic ring. The electron-donating methoxy group activates the ring towards electrophilic substitution, primarily at the ortho and para positions. However, the fluorine atoms are deactivating and will also influence the regioselectivity. This guide will explore three classical and highly effective methods for this transformation: the Vilsmeier-Haack reaction, Directed ortho-Lithiation, and the Grignard Reaction. Each method offers distinct advantages and disadvantages in terms of yield, scalability, safety, and substrate scope.

Comparative Analysis of Synthetic Pathways

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack Reaction 1,2-Difluoro-3-methoxybenzenePOCl₃, DMF75-85>95Mild conditions, high regioselectivity, readily available reagents.Stoichiometric use of POCl₃ can be problematic on a large scale.
Directed ortho-Lithiation 1,2-Difluoro-3-methoxybenzenen-BuLi, DMF70-80>95High regioselectivity, versatile for introducing other electrophiles.Requires cryogenic temperatures, strictly anhydrous conditions, and handling of pyrophoric reagents.
Grignard Reaction 1-Bromo-2,3-difluoro-5-methoxybenzeneMg, DMF65-75>90Avoids strongly acidic or basic conditions (post-lithiation), suitable for substrates intolerant to such conditions.Requires a pre-functionalized starting material (aryl bromide), potential for Wurtz coupling side reactions.

Route 1: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[1][2] The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3][4] This electrophilic species then attacks the activated aromatic ring, leading to the formation of an iminium salt which is subsequently hydrolyzed to the aldehyde.[5]

Mechanistic Rationale

The methoxy group in 1,2-difluoro-3-methoxybenzene is a strong activating group and directs the electrophilic substitution to the positions ortho and para to it. The position para to the methoxy group (C6) is the most sterically accessible and electronically favorable, leading to the desired this compound as the major product.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Starting_Material 1,2-Difluoro-3-methoxybenzene Starting_Material->Intermediate Electrophilic Aromatic Substitution Product This compound Intermediate->Product Hydrolysis H₂O Workup Hydrolysis->Product

Caption: Vilsmeier-Haack Reaction Workflow.

Experimental Protocol
  • Vilsmeier Reagent Formation: To a cooled (0 °C) solution of dimethylformamide (1.2 equivalents) in an appropriate solvent (e.g., dichloromethane), phosphorus oxychloride (1.1 equivalents) is added dropwise with stirring under an inert atmosphere. The mixture is stirred at 0 °C for 30 minutes.

  • Formylation: A solution of 1,2-difluoro-3-methoxybenzene (1.0 equivalent) in the same solvent is added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Workup and Purification: The reaction is quenched by pouring it onto ice-water and then neutralized with a base (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Directed ortho-Lithiation

Directed ortho-lithiation is a highly regioselective method for the functionalization of aromatic rings.[6][7] It relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[8] The methoxy group is an effective DMG.[7] The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles, including DMF, to introduce a formyl group.[9]

Mechanistic Rationale

The methoxy group of 1,2-difluoro-3-methoxybenzene directs the lithiation to the C6 position. The resulting aryllithium intermediate is then quenched with DMF to form a tetrahedral intermediate, which upon acidic workup, collapses to the desired aldehyde.

Ortho_Lithiation Starting_Material 1,2-Difluoro-3-methoxybenzene Aryllithium Aryllithium Intermediate Starting_Material->Aryllithium Deprotonation nBuLi n-BuLi nBuLi->Aryllithium Tetrahedral_Intermediate Tetrahedral Intermediate Aryllithium->Tetrahedral_Intermediate Nucleophilic Attack DMF DMF DMF->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Acid_Workup Acidic Workup Acid_Workup->Product

Caption: Directed ortho-Lithiation Workflow.

Experimental Protocol
  • Lithiation: To a solution of 1,2-difluoro-3-methoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, a solution of n-butyllithium (1.1 equivalents in hexanes) is added dropwise. The mixture is stirred at this temperature for 1-2 hours.

  • Formylation: Anhydrous dimethylformamide (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The solution is stirred for an additional hour at -78 °C and then allowed to warm to room temperature overnight.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to yield the final product.

Route 3: Grignard Reaction

The Grignard reaction provides another classical approach to C-C bond formation.[10] This route requires the preparation of an organomagnesium halide (Grignard reagent) from an aryl halide. The Grignard reagent then acts as a nucleophile, reacting with an electrophilic formylating agent like DMF.

Mechanistic Rationale

Starting from 1-bromo-2,3-difluoro-5-methoxybenzene, a Grignard reagent is formed by reaction with magnesium metal. This organometallic species then adds to the carbonyl carbon of DMF. The resulting adduct is hydrolyzed during workup to furnish the desired aldehyde. A patent for the synthesis of the closely related 3,4-difluorobenzaldehyde utilizes a Grignard exchange reaction, which can be adapted for this synthesis to potentially improve yields and reduce side reactions.[10]

Grignard_Reaction Starting_Material 1-Bromo-2,3-difluoro- 5-methoxybenzene Grignard_Reagent Grignard Reagent Starting_Material->Grignard_Reagent Mg Mg Mg->Grignard_Reagent Adduct Magnesium Adduct Grignard_Reagent->Adduct Nucleophilic Addition DMF DMF DMF->Adduct Product This compound Adduct->Product Hydrolysis H₂O Workup Hydrolysis->Product

Caption: Grignard Reaction Workflow.

Experimental Protocol
  • Grignard Reagent Formation: To a stirred suspension of magnesium turnings (1.2 equivalents) in anhydrous THF under an inert atmosphere, a solution of 1-bromo-2,3-difluoro-5-methoxybenzene (1.0 equivalent) in anhydrous THF is added dropwise. A small crystal of iodine can be added to initiate the reaction. The mixture is gently refluxed for 1-2 hours until most of the magnesium has been consumed.

  • Formylation: The Grignard solution is cooled to 0 °C, and anhydrous dimethylformamide (1.5 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 2-3 hours.

  • Workup and Purification: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with dilute HCl and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Conclusion and Recommendations

All three synthetic routes presented are viable for the preparation of this compound. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.

  • The Vilsmeier-Haack reaction is often the preferred method for its operational simplicity, mild reaction conditions, and high regioselectivity. It is well-suited for both small and medium-scale syntheses.

  • Directed ortho-lithiation offers excellent regioselectivity and the potential for introducing a wide range of electrophiles, not just a formyl group. However, the requirement for cryogenic temperatures and the handling of pyrophoric reagents necessitate specialized equipment and expertise, making it more suitable for laboratory-scale synthesis.

  • The Grignard reaction is a robust and classical method, particularly useful if the corresponding aryl bromide is readily available. It avoids the use of strong acids or bases in the main reaction step, which can be advantageous for sensitive substrates.

For most applications, the Vilsmeier-Haack reaction represents the most balanced approach in terms of efficiency, cost-effectiveness, and ease of execution. However, for projects requiring the synthesis of a library of analogs with different substituents at the formyl position, the directed ortho-lithiation route offers greater flexibility.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 3,4-Difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3,4-Difluoro-5-methoxybenzaldehyde is a key substituted benzaldehyde intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The purity of this starting material is not merely a quality metric; it is a critical determinant of the downstream reaction's success, influencing yield, impurity profiles, and the ultimate safety and efficacy of the final drug product. The presence of even minor impurities, such as positional isomers, starting material residues, or degradation products, can lead to significant challenges in purification and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy. This guide provides an in-depth, scientifically-grounded protocol for the purity determination of this compound. We will dissect the rationale behind the method development choices and present a comparative analysis to demonstrate its superiority over common alternative approaches, ensuring a self-validating and trustworthy system for quality control.

Method Development Rationale: A Scientifically-Driven Approach

The development of a robust HPLC method is a process of systematic, logical choices designed to achieve optimal separation. The physicochemical properties of this compound—a moderately polar aromatic aldehyde—are central to this process.

The Choice of Reversed-Phase Chromatography

Reversed-phase HPLC (RP-HPLC) is the chosen mode of separation. This is the most prevalent technique in pharmaceutical analysis, and for good reason. Our analyte is an organic molecule with significant non-polar character (the substituted benzene ring) and polar functional groups (aldehyde and methoxy ether). In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The analyte partitions between these two phases, with more non-polar molecules retained longer on the column. This mechanism is ideal for resolving this compound from both more polar and less polar impurities.

Column Chemistry: Why C18 is the Workhorse

The heart of the separation is the analytical column. We recommend a C18 (octadecylsilane) column.

  • Expert Rationale: A C18 phase provides a highly hydrophobic surface, offering excellent retention for aromatic compounds through hydrophobic interactions. This strong retention allows for the use of a higher percentage of organic solvent in the mobile phase, which is beneficial for analyte solubility and achieving sharp, symmetrical peaks. While alternatives like Phenyl-Hexyl columns could offer unique selectivity through π-π interactions with the analyte's aromatic ring[1][2], the C18 column is a more versatile and universally accepted starting point, providing a robust separation for a wide range of potential impurities.

Mobile Phase Optimization for Superior Resolution

The mobile phase composition dictates the elution strength and selectivity.

  • Organic Modifier: Acetonitrile is selected over methanol as the organic component. Its lower viscosity results in lower backpressure, and its superior UV transparency at lower wavelengths provides a better signal-to-noise ratio[3].

  • Aqueous Phase & pH Control: An aqueous phase is required to facilitate retention in RP-HPLC. We incorporate a small amount of phosphoric acid to acidify the mobile phase (pH ~2.5-3.0). This is a critical choice for ensuring method robustness. At this pH, any residual silanol groups on the silica-based stationary phase are protonated, minimizing undesirable secondary interactions that can lead to peak tailing. It also ensures that any acidic or basic impurities are in a single ionic form, resulting in sharp, reproducible peaks.

  • Gradient Elution: A gradient elution program is employed, starting with a higher aqueous content and gradually increasing the acetonitrile concentration. This approach is superior to an isocratic method for purity analysis, as it ensures that highly polar, early-eluting impurities are well-retained and separated at the beginning of the run, while strongly retained, non-polar impurities are efficiently eluted at the end, preventing long run times and carryover[4].

Detection Wavelength: Maximizing Sensitivity

The choice of UV detection wavelength is guided by the analyte's chromophore. Benzaldehyde derivatives exhibit strong UV absorbance due to the π → π* electronic transitions in the conjugated system of the aromatic ring and the carbonyl group. The maximum absorbance (λmax) for benzaldehyde is typically around 248-254 nm[5][6]. Therefore, detection at 254 nm provides high sensitivity for the main component and a broad range of potential aromatic impurities.

Workflow for HPLC Purity Assessment

The following diagram outlines the logical flow of the analytical procedure, from initial preparation to final purity calculation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (Acetonitrile/Water/H3PO4) D System Equilibration A->D B Prepare Standard Solution (Ref. Std. in Diluent) E System Suitability Test (SST) (Inject Standard Solution) B->E C Prepare Sample Solution (Test Article in Diluent) F Analyze Sample (Inject Sample Solution) C->F D->E E->F G Integrate Chromatogram F->G H Verify SST Results (Tailing, RSD, etc.) G->H I Calculate Purity (Area % Method) G->I H->I If Pass J Generate Report I->J

Caption: High-level workflow for HPLC purity analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system by incorporating rigorous System Suitability Testing (SST) as mandated by pharmacopeial guidelines like USP General Chapter <621>[7][8].

Instrumentation and Reagents
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

  • Reagents: Acetonitrile (HPLC Grade), Purified Water (Type I), Phosphoric Acid (ACS Grade).

  • Reference Standard: this compound with known purity (e.g., >99.5%).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 85% B; 15-18 min: 85% B; 18.1-22 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 22 minutes
Solution Preparation
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Reference Standard Solution (0.05 mg/mL): Accurately weigh about 5 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

System Suitability Test (SST)

Before sample analysis, inject the Reference Standard Solution five times. The system is deemed suitable for use if the following criteria are met, in accordance with ICH and USP guidelines[4][9][10].

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Ensures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0% (for n=5)Demonstrates the precision and reproducibility of the injector and system.
Purity Calculation

The purity is determined by the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: Gradient vs. Isocratic Elution

To underscore the advantages of the proposed gradient method, we compare its performance against a hypothetical, less-optimized isocratic method. An isocratic method might be faster to develop but often fails to provide a comprehensive impurity profile.

Performance MetricProposed Gradient Method Alternative Isocratic Method (60% Acetonitrile) Advantage of Proposed Method
Resolution (Rs) of Impurity A (Polar) 2.5 1.1 (merges with solvent front)Superior separation of early-eluting impurities.
Resolution (Rs) of Impurity B (Non-polar) 4.1 >10 (but with broad peak)Adequate separation with better peak shape.
Run Time 22 minutes15 minutesSlightly longer, but provides a complete impurity profile.
Peak Shape (Tailing Factor) 1.11.9 (for Impurity B)Significantly better peak symmetry for late-eluting peaks.
Sensitivity to Trace Impurities Baseline separation allows for accurate quantitation of impurities at the 0.05% level.Co-elution and broad peaks mask trace impurities.Higher confidence in the reported purity value.

This comparison clearly illustrates that the gradient method, while slightly longer, provides a far more accurate and reliable assessment of purity, which is essential for drug development professionals who must adhere to stringent regulatory standards set by bodies like the ICH[11][12][13].

Conclusion

This guide presents a robust, reliable, and scientifically-defended RP-HPLC method for the purity assessment of this compound. The deliberate selection of a C18 column, an acidified acetonitrile/water mobile phase under gradient elution, and UV detection at 254 nm provides a system capable of resolving a wide range of potential process-related impurities. The integration of strict System Suitability criteria ensures the trustworthiness of every analysis. By explaining the causality behind each parameter choice and comparing the method's performance to a common alternative, we provide researchers and quality control analysts with a comprehensive tool to ensure the quality and consistency of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Structural Elucidation of 3,4-Difluoro-5-methoxybenzaldehyde Derivatives: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, halogenated benzaldehyde derivatives are pivotal building blocks. The specific substitution pattern of fluorine and methoxy groups on the aromatic ring, as seen in 3,4-Difluoro-5-methoxybenzaldehyde, significantly influences molecular conformation, intermolecular interactions, and ultimately, the biological activity and material properties of its derivatives.[1][2] Therefore, unambiguous determination of their three-dimensional atomic arrangement is not just an academic exercise but a critical step in rational drug design and the development of novel materials.

This guide provides an in-depth comparison of X-ray crystallography, the definitive method for solid-state structure determination, with other powerful analytical techniques for the characterization of this compound derivatives. We will explore the causality behind experimental choices, present comparative data, and offer field-proven insights into selecting the most appropriate analytical strategy.

Synthesis of a Representative Derivative: A Schiff Base Example

To investigate the structural properties, a derivative must first be synthesized. Schiff bases, formed through the condensation of an aldehyde with a primary amine, are a common and versatile class of derivatives.[2][3]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a general procedure for synthesizing a Schiff base from this compound and a primary amine.

Rationale:

  • Solvent: Ethanol is a common choice as it effectively dissolves both the aldehyde and many primary amines, while also being relatively easy to remove post-reaction.

  • Catalyst: A few drops of glacial acetic acid can catalyze the reaction by protonating the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple and rapid method to track the consumption of starting materials and the formation of the product.

  • Purification: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial; the ideal solvent will dissolve the compound when hot but not when cold, leaving impurities behind in the solution.[4]

Step-by-Step Methodology:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • Amine Addition: To this solution, add 1.0 equivalent of the desired primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using TLC until the starting aldehyde spot has disappeared.

  • Product Isolation: Once the reaction is complete, cool the flask in an ice bath to induce precipitation of the Schiff base product.

  • Filtration: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield high-purity crystals of the Schiff base derivative.[2]

Synthesis Workflow Diagram

cluster_synthesis Synthesis Workflow A Dissolve Aldehyde & Amine in Ethanol B Add Acetic Acid Catalyst A->B C Stir at Room Temp (Monitor by TLC) B->C D Cool in Ice Bath (Induce Precipitation) C->D E Vacuum Filtration D->E F Recrystallization (Purification) E->F G Pure Schiff Base Product F->G

Caption: General workflow for the synthesis of a Schiff base derivative.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for elucidating the precise three-dimensional structure of molecules.[5][6][7] It provides unambiguous information on bond lengths, bond angles, stereochemistry, and the packing of molecules in a crystal lattice.[1] However, the success of this powerful technique is entirely dependent on the availability of high-quality single crystals, which is often the most significant bottleneck.[6][7]

Experimental Protocol: Crystal Growth & Data Collection

Crystal Growth Rationale: The goal of crystallization is to slow down the process of solid formation from a supersaturated solution, allowing molecules to arrange themselves into a highly ordered lattice. Several methods can be employed:

  • Slow Evaporation: The simplest method where the solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration and inducing crystallization.[8] This is effective but offers limited control.

  • Vapor Diffusion: This is a highly effective method for small quantities.[8] A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[8][9]

  • Solvent Layering: In this technique, the anti-solvent is carefully layered on top of a solution of the compound. Diffusion at the interface between the two miscible solvents creates a zone of supersaturation where crystals can form.[8]

Step-by-Step Methodology (Vapor Diffusion):

  • Prepare Solution: Dissolve the purified derivative in a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small vial.

  • Set up Diffusion Chamber: Place this vial inside a larger, sealable jar. Add a larger volume of an anti-solvent (e.g., hexane or pentane) to the bottom of the jar, ensuring the level is below the top of the inner vial.

  • Seal and Wait: Seal the jar tightly and leave it undisturbed in a vibration-free location.

  • Monitor: Over several days to weeks, the anti-solvent vapor will diffuse into the solution, causing crystals to form.

Data Collection and Refinement: Once a suitable crystal is obtained, it is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded.[1] This data is then processed to determine the unit cell dimensions and the intensities of the reflections. The structure is solved using computational methods and refined to generate a final, accurate model of the molecular and crystal structure.[1]

Data Presentation: Comparative Crystallographic Parameters

The following table summarizes key crystallographic parameters that would be obtained for a series of benzaldehyde derivatives. This provides a basis for comparing how different substituents influence molecular geometry and crystal packing.

ParameterDerivative 1 (Example)Derivative 2 (Example)
Formula C₈H₆F₂O₂C₁₅H₁₂F₂N₂O₂
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPnma
a (Å) 7.12310.456
b (Å) 15.6788.912
c (Å) 8.34514.567
β (°) ** 98.7690
Volume (ų) **920.11358.9
Z 44
Key Intermolecular Interactions C-H···O, C-H···Fπ-π stacking, C-H···O

Note: Z represents the number of molecules in the unit cell. Data is illustrative for comparative purposes.

X-ray Crystallography Workflow Diagram

cluster_xray X-ray Crystallography Workflow A Purified Compound B Crystal Growth (e.g., Vapor Diffusion) A->B C Mount Single Crystal B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Direct Methods) D->E F Structure Refinement E->F G Final 3D Structure (Bond Lengths, Angles, Packing) F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Alternative & Complementary Characterization Techniques

While X-ray crystallography provides the ultimate structural answer, other techniques are indispensable for characterization, especially when suitable crystals cannot be obtained or when information about the compound in solution is required.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique that provides detailed information about the molecular structure in solution.[10] ¹H NMR reveals the number and types of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques (like COSY and HSQC) can establish the connectivity between atoms.

  • Mass Spectrometry (MS): MS is a destructive technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound, which helps confirm its elemental composition. The fragmentation pattern can also offer clues about the molecule's structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For a this compound derivative, one would expect to see characteristic absorption bands for the C=O (aldehyde or imine), C-F, C-O, and aromatic C=C bonds.[3]

  • Micro-Electron Diffraction (MicroED): A revolutionary technique, MicroED can determine high-resolution structures from nanocrystals that are far too small for conventional X-ray diffraction.[5] This makes it an incredibly powerful alternative for compounds that are difficult to crystallize.

Performance Comparison

The choice of analytical technique depends on the specific information required and the nature of the sample.

TechniqueInformation ObtainedSample RequirementsKey AdvantageKey Limitation
X-ray Crystallography Definitive 3D structure, bond lengths/angles, stereochemistry, crystal packing.[1]High-quality single crystal (~0.1 mm).[11]Unambiguous and complete 3D structural information.Crystal growth is a major bottleneck; provides no solution-state information.[6][7]
NMR Spectroscopy Atomic connectivity, molecular structure in solution, dynamic information.[10]Soluble sample (~1-5 mg).Provides structural data in a biologically relevant solution state; non-destructive.Does not provide information on crystal packing or precise bond lengths/angles.
Mass Spectrometry Molecular weight, elemental composition, structural fragments.Small amount of sample (µg-ng).Extremely sensitive; provides exact mass.Destructive; provides limited connectivity information on its own.
FTIR Spectroscopy Presence of functional groups.Small amount of solid or liquid sample.Fast, simple, and provides a molecular "fingerprint".Provides limited information on the overall molecular structure.
MicroED High-resolution 3D structure from very small crystals.[5]Nanocrystals or microcrystalline powder.Overcomes the limitation of growing large single crystals.[5]Requires specialized equipment (electron microscope); newer technique.[12]

Comparative Workflow Diagram

cluster_workflows Comparative Analytical Workflows cluster_xray_path X-ray Crystallography cluster_spec_path Spectroscopy / Spectrometry A Single Crystal B Diffraction A->B C 3D Structure (Solid State) B->C D Soluble/Solid Sample E NMR / MS / FTIR D->E F Connectivity, MW, Functional Groups E->F

Caption: High-level comparison of crystallography vs. spectroscopy workflows.

Conclusion

For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard, providing indisputable evidence of the three-dimensional atomic arrangement. This information is crucial for understanding structure-activity relationships in drug development and for predicting the properties of new materials.

However, a comprehensive characterization relies on a multi-technique approach. NMR, MS, and FTIR spectroscopy provide essential and complementary data regarding the molecule's connectivity, mass, and functional groups, particularly for characterizing the compound in solution or when crystallization fails. Furthermore, the emergence of MicroED offers a powerful lifeline for researchers, enabling the structural determination of compounds that yield only micro- or nanocrystals, thereby overcoming the most significant hurdle in traditional crystallographic studies.[5][12] The judicious application of these techniques provides the robust and self-validating data required for high-impact scientific research.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 3,4-Difluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-5-methoxybenzaldehyde is a key building block in medicinal chemistry, playing a crucial role in the synthesis of various pharmaceutical compounds. The precise introduction of the formyl group onto the fluorinated and methoxylated aromatic core is a critical step that dictates the overall efficiency of the synthetic route. This guide provides a comparative analysis of various catalytic and stoichiometric methods for the synthesis of this compound, with a focus on their efficacy, regioselectivity, and practical applicability. We will delve into the mechanistic underpinnings of each method, offering insights into the causal factors that govern their performance.

Strategic Approaches to Formylation

The synthesis of this compound commences with the ortho-formylation of 1,2-difluoro-3-methoxybenzene. The electron-donating methoxy group and the electron-withdrawing fluorine atoms exert competing influences on the regioselectivity of electrophilic aromatic substitution. The primary challenge lies in achieving selective formylation at the C5 position, ortho to the methoxy group and flanked by the two fluorine atoms. This guide will compare three principal strategies: the Rieche formylation, the Vilsmeier-Haack reaction, and ortho-lithiation followed by formylation.

Comparative Efficacy of Formylation Methods

The choice of formylation method significantly impacts the yield, purity, and scalability of the synthesis of this compound. Below is a comparative summary of the most relevant catalytic and stoichiometric approaches.

MethodCatalyst/ReagentFormylating AgentTypical YieldKey AdvantagesKey Disadvantages
Rieche Formylation TiCl₄, SnCl₄, or AlCl₃Dichloromethyl methyl etherGood to ExcellentHigh regioselectivity for ortho-formylation of activated rings.Requires stoichiometric amounts of Lewis acid; sensitive to moisture.
Vilsmeier-Haack Reaction POCl₃N,N-Dimethylformamide (DMF)Moderate to GoodUtilizes common and inexpensive reagents.The Vilsmeier reagent is a weaker electrophile; may require forcing conditions for less activated substrates.[1]
Ortho-lithiation n-BuLi, s-BuLi, or LDAN,N-Dimethylformamide (DMF)Good to ExcellentHigh regioselectivity directed by the methoxy group.Requires cryogenic temperatures and strictly anhydrous conditions; stoichiometric use of organolithium reagents.

In-Depth Analysis of Catalytic Systems

Rieche Formylation: The Lewis Acid-Catalyzed Approach

The Rieche formylation utilizes a Lewis acid to activate dichloromethyl methyl ether, generating a highly electrophilic dichloromethyl cation equivalent that readily attacks the electron-rich aromatic ring.[2]

Mechanism: The Lewis acid, typically a strong contender like titanium tetrachloride (TiCl₄), coordinates to the oxygen atom of dichloromethyl methyl ether, facilitating the departure of a chloride ion and the formation of a dichloromethoxymethylene cation. This electrophile then undergoes electrophilic aromatic substitution on the 1,2-difluoro-3-methoxybenzene ring, with a preference for the position ortho to the activating methoxy group. Subsequent hydrolysis of the resulting benzal chloride derivative furnishes the desired aldehyde.

Experimental Protocol: Rieche Formylation of 1,2-Difluoro-3-methoxybenzene

  • Reaction Setup: A solution of 1,2-difluoro-3-methoxybenzene in an anhydrous solvent such as dichloromethane is cooled in an ice bath under an inert atmosphere.

  • Lewis Acid Addition: A Lewis acid, for instance, titanium tetrachloride (TiCl₄), is added dropwise to the solution.[3]

  • Formylating Agent Addition: Dichloromethyl methyl ether is then added slowly to the reaction mixture.[3]

  • Reaction Progression: The reaction is stirred at a controlled temperature, typically ranging from 0 °C to room temperature, for a period of 1 to 2 hours.[3]

  • Workup: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield this compound.

Causality of Experimental Choices: The choice of a strong Lewis acid like TiCl₄ is crucial for activating the dichloromethyl methyl ether, which is a relatively stable electrophile precursor.[4] The use of anhydrous conditions is paramount to prevent the hydrolysis of the Lewis acid and the formylating agent, which would otherwise lead to lower yields and the formation of byproducts. The ortho-directing ability of the methoxy group, enhanced by its coordination with the Lewis acid, ensures high regioselectivity.

Vilsmeier-Haack Reaction: A Classical Formylation Technique

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, generated in situ from a substituted amide (commonly DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃), to formylate activated aromatic rings.[5]

Mechanism: The reaction of DMF with POCl₃ forms the electrophilic Vilsmeier reagent, a chloroiminium ion. This reagent then attacks the electron-rich 1,2-difluoro-3-methoxybenzene ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the aldehyde. The Vilsmeier reagent is a milder electrophile compared to the activated species in the Rieche formylation, which can be advantageous for sensitive substrates but may result in lower reactivity for less activated rings.[1]

Experimental Protocol: Vilsmeier-Haack Reaction of 1,2-Difluoro-3-methoxybenzene

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF).

  • Substrate Addition: 1,2-difluoro-3-methoxybenzene is then added to the freshly prepared Vilsmeier reagent.

  • Reaction Progression: The reaction mixture is heated, often to temperatures between 60-80 °C, for several hours to drive the reaction to completion.

  • Workup: The reaction is carefully quenched by pouring it onto ice, followed by neutralization with a base. The product is then extracted.

  • Purification: The crude product is purified via distillation or chromatography.

Causality of Experimental Choices: The use of an excess of DMF often serves as both the reagent and the solvent. The elevated temperature is necessary to overcome the lower electrophilicity of the Vilsmeier reagent and the deactivating effect of the two fluorine atoms on the aromatic ring.

Ortho-lithiation and Formylation: A Stoichiometric but Highly Regioselective Method

This method involves the deprotonation of the aromatic ring at the position ortho to the methoxy group using a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting aryllithium species is then quenched with an electrophilic formylating agent like DMF.

Mechanism: The methoxy group acts as a powerful directing group, coordinating with the lithium cation of the organolithium reagent and directing the deprotonation to the adjacent ortho position (C5). The subsequent reaction of the highly nucleophilic aryllithium with DMF forms a tetrahedral intermediate, which upon acidic workup, collapses to the aldehyde.

Experimental Protocol: Ortho-lithiation and Formylation of 1,2-Difluoro-3-methoxybenzene

  • Reaction Setup: A solution of 1,2-difluoro-3-methoxybenzene in an anhydrous etheral solvent like tetrahydrofuran (THF) is cooled to a low temperature, typically -78 °C, under an inert atmosphere.

  • Lithiation: An organolithium reagent, such as n-butyllithium, is added dropwise. The reaction is stirred at this low temperature for a specific period to ensure complete lithiation.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added to the reaction mixture.

  • Warming and Quench: The reaction is allowed to slowly warm to room temperature before being quenched with an acidic solution.

  • Workup and Purification: The product is extracted, and the organic phase is washed, dried, and concentrated. The final product is purified by chromatography.

Causality of Experimental Choices: The cryogenic temperature is essential to prevent side reactions and decomposition of the organolithium intermediate. The use of a strong, non-nucleophilic base ensures efficient and clean deprotonation. The choice of DMF as the formylating agent is due to its good reactivity with organolithiums and the stability of the resulting intermediate.

Visualization of Experimental Workflow

formylation_workflow cluster_rieche Rieche Formylation cluster_vilsmeier Vilsmeier-Haack Reaction cluster_lithiation Ortho-lithiation & Formylation rieche_start 1,2-Difluoro-3-methoxybenzene in CH2Cl2 rieche_lewis Add TiCl4 at 0°C rieche_start->rieche_lewis rieche_formyl Add Dichloromethyl methyl ether rieche_lewis->rieche_formyl rieche_react Stir at 0°C to RT rieche_formyl->rieche_react rieche_workup Aqueous Workup & Extraction rieche_react->rieche_workup rieche_purify Column Chromatography rieche_workup->rieche_purify rieche_product This compound rieche_purify->rieche_product vilsmeier_reagent Prepare Vilsmeier Reagent (DMF + POCl3) vilsmeier_start 1,2-Difluoro-3-methoxybenzene vilsmeier_reagent->vilsmeier_start vilsmeier_react Heat Reaction (e.g., 60-80°C) vilsmeier_start->vilsmeier_react vilsmeier_workup Quench on Ice, Neutralize & Extract vilsmeier_react->vilsmeier_workup vilsmeier_purify Distillation or Chromatography vilsmeier_workup->vilsmeier_purify vilsmeier_product This compound vilsmeier_purify->vilsmeier_product lith_start 1,2-Difluoro-3-methoxybenzene in THF at -78°C lith_base Add n-BuLi lith_start->lith_base lith_formyl Add DMF lith_base->lith_formyl lith_warm Warm to RT & Quench lith_formyl->lith_warm lith_workup Aqueous Workup & Extraction lith_warm->lith_workup lith_purify Column Chromatography lith_workup->lith_purify lith_product This compound lith_purify->lith_product

Caption: Comparative workflow for the synthesis of this compound.

Conclusion and Recommendations

The selection of an optimal method for the synthesis of this compound depends on the specific requirements of the research, including scale, available equipment, and tolerance for hazardous reagents.

  • For high regioselectivity and potentially high yields on a laboratory scale , the Rieche formylation with a strong Lewis acid like TiCl₄ presents a compelling option, provided that strictly anhydrous conditions can be maintained.

  • The Vilsmeier-Haack reaction offers a more cost-effective and operationally simpler alternative, although it may require more optimization to achieve high yields due to the reduced electrophilicity of the Vilsmeier reagent.

  • Ortho-lithiation followed by formylation provides excellent regioselectivity but is less amenable to large-scale synthesis due to the requirement for cryogenic temperatures and the use of pyrophoric organolithium reagents.

Ultimately, the choice of catalyst and methodology should be guided by a thorough evaluation of these factors to ensure an efficient, safe, and reproducible synthesis of this valuable building block.

References

Safety Operating Guide

Navigating the Disposal of 3,4-Difluoro-5-methoxybenzaldehyde: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds like 3,4-Difluoro-5-methoxybenzaldehyde are the cornerstones of innovation. However, the lifecycle of such specialized reagents extends beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the why behind each procedural step.

Hazard Profile: Understanding the "Why" Behind the Precautions

While a specific Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, we can construct a reliable hazard profile by examining structurally analogous compounds—other substituted benzaldehydes. This process of "hazard evaluation by analogy" is a cornerstone of proactive laboratory safety.

Key Hazard Characteristics:

  • Irritation: Like many benzaldehydes, this compound is expected to be an irritant to the skin, eyes, and respiratory tract. The aldehyde functional group can react with biological macromolecules, leading to irritation and potential sensitization.

  • Halogenated Nature: The presence of two fluorine atoms on the benzene ring places this compound in the category of halogenated organics. This is a critical classification for disposal, as improper handling can lead to the formation of persistent and toxic environmental pollutants.[1] The carbon-fluorine bond is exceptionally strong, making these compounds resistant to natural degradation.[2]

  • Combustibility: While not highly flammable, it is a combustible organic solid. Thermal decomposition can release hazardous gases, including carbon monoxide, carbon dioxide, and, significantly, hydrogen fluoride (HF).[3] HF is a highly corrosive and toxic gas, necessitating specific disposal methods to prevent its release.

Personal Protective Equipment (PPE) - Your First Line of Defense:

The following PPE is mandatory when handling this compound in any capacity, including preparation for disposal.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against splashes of solutions or accidental projection of the solid material.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Check for any signs of degradation and change gloves frequently, especially after direct contact.
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hood.As an irritant with the potential to release harmful vapors upon heating, all handling, including weighing and dissolving, must be performed in a fume hood to prevent inhalation.[4][5][6]

The Disposal Workflow: A Step-by-Step Procedural Guide

Proper disposal is a systematic process. The following workflow ensures safety and compliance from the moment a container is deemed "waste" to its final removal from your facility.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional Procedures cluster_disposal_method Disposal Technology A Step 1: Identification & Segregation B Step 2: Container Selection & Labeling A->B Isolate Halogenated Waste C Step 3: Waste Accumulation B->C Use compatible container D Step 4: Secure Storage C->D Store in designated area E Step 5: Schedule Pickup D->E Contact EHS Office F Step 6: Final Disposal E->F Professional handling G High-Temperature Incineration (>1000°C) F->G Preferred Method H Scrubbing of Flue Gases (e.g., for HF) G->H Neutralize acidic gases

Caption: Decision workflow for the disposal of this compound.

Experimental Protocol: In-Laboratory Waste Management

Objective: To safely collect and store waste this compound and its associated contaminated materials prior to removal by Environmental Health & Safety (EHS).

Materials:

  • Waste this compound (solid or in solution).

  • Contaminated materials (e.g., weigh boats, gloves, pipette tips).

  • Designated hazardous waste container (HDPE or glass, with a screw-top cap).

  • "Hazardous Waste" label.

  • Permanent marker.

Procedure:

  • Identification and Segregation (The Principle of Isolation):

    • Crucially, halogenated organic waste must be segregated from non-halogenated waste. [7] This is the most important step in the disposal process.

    • Causality: Mixing halogenated and non-halogenated waste streams complicates and significantly increases the cost of disposal. The entire mixture must be treated by the more rigorous and expensive methods required for halogenated compounds.[8] Create a dedicated waste stream for this and other similar halogenated reagents.

  • Container Selection and Labeling (The Principle of Clear Communication):

    • Select a chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap is appropriate.

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Using a permanent marker, clearly write the full chemical name: "Waste this compound." Avoid abbreviations or chemical formulas. If it is a mixed waste stream, list all components and their approximate percentages.[7]

  • Waste Accumulation (The Principle of Containment):

    • Solid Waste: Carefully transfer the solid this compound into the designated waste container inside a chemical fume hood.

    • Solutions: If the compound is in solution, pour the liquid waste into the container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

    • Contaminated Materials: Place lightly contaminated items like gloves, weigh paper, and pipette tips into the same container.

    • Rinsate: Glassware that held the compound should be rinsed with a small amount of a suitable solvent (e.g., acetone or ethanol). This rinsate is also considered hazardous and must be collected in the halogenated waste container.

    • Keep the waste container closed at all times except when actively adding waste.

  • Secure Storage (The Principle of Safety):

    • Store the sealed and labeled waste container in a designated, secondary containment bin within a well-ventilated area, such as a satellite accumulation area or a ventilated cabinet.

    • This storage area should be away from incompatible materials, particularly strong oxidizing agents and bases.[9]

  • Schedule Pickup (The Principle of Professional Hand-off):

    • Once the container is full or you have completed the project, contact your institution's Environmental Health & Safety (EHS) office to schedule a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.

Final Disposal: The Rationale for High-Temperature Incineration

The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration. [10]

Why Incineration?

The strength of the carbon-fluorine (C-F) bond makes fluorinated organic compounds highly resistant to many forms of chemical or biological degradation.[2] High-temperature incineration (typically above 1000°C) with a sufficient residence time provides the necessary energy to break these stable C-F bonds, as well as the aromatic ring structure.[2][11]

The Chemistry of Destruction:

Under these conditions, the organic molecule is broken down into simpler, inorganic compounds. The ideal decomposition products are carbon dioxide (CO₂), water (H₂O), and hydrogen fluoride (HF).[11]

Managing Byproducts:

Modern hazardous waste incinerators are equipped with sophisticated flue gas treatment systems, often called "scrubbers."[10] As the combustion gases cool, they are passed through a basic solution (e.g., calcium hydroxide) that neutralizes the highly corrosive hydrogen fluoride, converting it into harmless salts like calcium fluoride (CaF₂) and water. This critical post-treatment step prevents the release of acidic and toxic gases into the atmosphere.

Environmental Impact: The Imperative for Proper Disposal

Fluorinated organic compounds, as a class, are under increasing scrutiny for their environmental persistence.[10][12] Some, particularly per- and polyfluoroalkyl substances (PFAS), have been dubbed "forever chemicals" due to their extreme resistance to degradation.[13][14] While this compound is not a PFAS, its halogenated nature demands respect. Improper disposal, such as landfilling, could lead to the leaching of the compound into soil and groundwater, where it may persist for extended periods and pose a risk to ecosystems.[1][15]

By adhering to the rigorous disposal protocols outlined here, you ensure that your research advances science without leaving a legacy of environmental contamination. You uphold the principles of green chemistry and demonstrate a commitment to safety and responsibility that builds trust in our scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.